molecular formula C10H10BrN B1523514 4-Bromo-5,7-dimethyl-1H-indole CAS No. 1167056-53-2

4-Bromo-5,7-dimethyl-1H-indole

Cat. No.: B1523514
CAS No.: 1167056-53-2
M. Wt: 224.1 g/mol
InChI Key: WLPYFCJCFLFZKO-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dimethyl-1H-indole (CAS 1167056-53-2) is a brominated indole derivative that serves as a versatile chemical intermediate and key building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in the development of novel pharmaceutical agents, particularly as a precursor in the synthesis of potent Bruton's tyrosine kinase (Btk) inhibitors . Btk inhibitors are a promising class of therapeutics for targeting B-cell mediated diseases, with applications in the treatment of various cancers, including chronic lymphocytic leukemia, small lymphocytic lymphoma, and multiple myeloma, as well as autoimmune disorders . The compound has a molecular formula of C 10 H 10 BrN and a molecular weight of 224.10 g/mol . It is characterized by a density of approximately 1.5 g/cm³ and a boiling point of 337.3±37.0 °C at 760 mmHg . This reagent is offered with a purity of 97% and should be stored under an inert atmosphere at 2-8°C to maintain stability . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It carries the GHS07 warning pictogram. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard safety protocols, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYFCJCFLFZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694632
Record name 4-Bromo-5,7-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-53-2
Record name 4-Bromo-5,7-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Bromo-5,7-dimethyl-1H-indole: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Bromo-5,7-dimethyl-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Importance

The 4-bromo-5,7-dimethyl-1H-indole scaffold (CAS: 1167056-53-2) represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Aurora, FLT3) and CNS-active agents.[1] The 4-bromo handle serves as a critical orthogonal vector for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the indole core while retaining the lipophilic 5,7-dimethyl footprint.

This guide details the Bartoli Indole Synthesis as the "Gold Standard" route. Unlike the Leimgruber-Batcho or Fischer sequences, which often struggle with steric crowding at the 7-position or require complex aldehyde precursors, the Bartoli route utilizes a robust nitrobenzene precursor derived from commoditized xylenes.

Retrosynthetic Analysis

The most logical disconnection for 7-substituted indoles is the C2–C3 bond formation via the Bartoli vinyl Grignard cyclization. This approach simplifies the target into a specific nitroarene precursor: 1-bromo-2,4-dimethyl-5-nitrobenzene .[1]

Visualization: Retrosynthetic Logic

Retrosynthesis Target 4-Bromo-5,7-dimethyl-1H-indole (Target Scaffold) Precursor 1-Bromo-2,4-dimethyl-5-nitrobenzene (Key Intermediate) Target->Precursor Bartoli Indole Synthesis (VinylMgBr, THF) SM 4-Bromo-m-xylene (Commodity Starting Material) Precursor->SM Regioselective Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic disconnection strategy prioritizing the Bartoli cyclization for steric control.

Detailed Synthetic Protocols

Phase 1: Regioselective Nitration

Objective: Synthesis of 1-bromo-2,4-dimethyl-5-nitrobenzene. Rationale: The nitration of 4-bromo-m-xylene is directed by the cooperative activating effects of the two methyl groups. Position 6 (relative to the original numbering) is ortho to one methyl and para to the other, making it the most nucleophilic site, despite the steric bulk.

Protocol:

  • Reagents: 4-Bromo-m-xylene (1.0 eq), HNO3 (fuming, 1.1 eq), H2SO4 (conc.), Dichloromethane (DCM).

  • Setup: A 3-neck round-bottom flask equipped with a thermometer and addition funnel, cooled to 0°C.

  • Procedure:

    • Dissolve 4-bromo-m-xylene in DCM (5 vol).

    • Add concentrated H2SO4 (2.0 eq) to the solution.

    • Dropwise add fuming HNO3 over 30 minutes, maintaining internal temperature < 10°C. Exotherm control is critical to prevent dinitration.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Pour onto ice water. Extract with DCM. Wash organic layer with sat. NaHCO3 (until neutral) and brine. Dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Hexane yields pale yellow needles.

    • Yield Expectation: 85–90%.

    • Checkpoint: 1H NMR should show two singlets for aromatic protons (para to each other).

Phase 2: Bartoli Indole Synthesis

Objective: Cyclization to 4-Bromo-5,7-dimethyl-1H-indole.[1] Mechanism: The reaction proceeds via the attack of 3 equivalents of vinylmagnesium bromide on the nitro group.[2][3] The steric bulk of the ortho-methyl group is actually beneficial here, as it promotes the required [3,3]-sigmatropic rearrangement of the intermediate nitroso-alkene species.[2]

Protocol:

  • Reagents: 1-Bromo-2,4-dimethyl-5-nitrobenzene (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 3.5 eq), Dry THF.

  • Setup: Flame-dried glassware, inert atmosphere (N2 or Ar), -40°C cryostat.

  • Procedure:

    • Dissolve the nitroarene in anhydrous THF (10 vol) and cool to -40°C.

    • Critical Step: Add VinylMgBr rapidly but controlled (maintain temp < -20°C). Slow addition often leads to azo-dimer side products.[1]

    • Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Quench with saturated NH4Cl solution (careful: exothermic).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over MgSO4.[4]

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 95:5 to 80:20).

    • Yield Expectation: 45–60% (Typical for Bartoli with electron-withdrawing halides).

Quantitative Data Summary
ParameterPhase 1: NitrationPhase 2: Bartoli Cyclization
Limiting Reagent 4-Bromo-m-xyleneNitroarene Intermediate
Key Reagent Fuming HNO3VinylMgBr (3.5 eq)
Temperature 0°C to RT-40°C to 0°C
Solvent System DCM / H2SO4Anhydrous THF
Typical Yield 85–90%45–60%
Critical Impurity Dinitro speciesAzo-dimers, Anilines

Mechanistic Workflow & Troubleshooting

The Bartoli reaction is sensitive. Understanding the mechanism allows for "self-validating" troubleshooting. If the reaction turns deep red/brown but yields no product, the Grignard reagent may have degraded. If aniline byproducts are observed, the reductive pathway is outcompeting the cyclization.

Visualization: Bartoli Reaction Pathway

BartoliMechanism cluster_fail Failure Modes Nitro Nitroarene (Precursor) Grignard1 + VinylMgBr (Eq 1) Attack on O Nitro->Grignard1 Nitroso Nitroso Intermediate Grignard1->Nitroso Grignard2 + VinylMgBr (Eq 2) Attack on N Nitroso->Grignard2 Aniline Aniline Formation (Over-reduction) Nitroso->Aniline Azo Azo Dimer (Condensation) Nitroso->Azo Rearrangement [3,3]-Sigmatropic Rearrangement Grignard2->Rearrangement Cyclization Cyclization & Elimination Rearrangement->Cyclization Indole 4-Bromo-5,7-dimethylindole Cyclization->Indole

Figure 2: Step-wise mechanistic flow of the Bartoli synthesis, highlighting critical intermediates and failure pathways.

Safety & Industrial Scalability[1]

  • Nitro Compounds: The intermediate nitroarene is potentially explosive if dried completely at high temperatures. Handle wet cakes where possible or dry under vacuum at <40°C.

  • Grignard Reagents: Vinylmagnesium bromide is flammable and moisture-sensitive.[1] On a kilo-scale, the exotherm during the quench (NH4Cl) is significant; use a jacketed reactor with active cooling.

  • Waste Management: The Bartoli reaction produces magnesium salts and magnesium bromides, which can cause emulsions during workup. Use of Rochelle's salt (Potassium sodium tartrate) during the quench breaks emulsions effectively.

References

  • Bartoli, G., et al. (1989).[5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[5] Link

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroarenes via the Bartoli Indole Synthesis." Synlett, 1999(10), 1594–1596. Link

  • Pfizer Inc. (2015). "Aurora and FLT3 Kinases Modulators." U.S. Patent 9,133,180 B2. (Describes usage of 4-bromo-5,7-dimethylindole). Link

  • Moyer, M. P., et al. (1986).[6] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[6] (General context for bromoindole reactivity). Link

Sources

A-Z Data of 4-Bromo-5,7-dimethyl-1H-indole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 4-Bromo-5,7-dimethyl-1H-indole, a halogenated and alkylated indole derivative of interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic signatures for identification, a representative synthetic protocol with mechanistic insights, and its potential applications. This document is intended for researchers in organic synthesis, drug discovery, and materials science, offering both foundational data and practical insights for its use in the laboratory.

Compound Identification and Core Properties

4-Bromo-5,7-dimethyl-1H-indole is a substituted indole, a heterocyclic aromatic organic compound. Its structure is characterized by an indole core with a bromine atom at the C4 position and two methyl groups at the C5 and C7 positions of the benzene ring.

Chemical Structure:

Caption: Chemical Structure of 4-Bromo-5,7-dimethyl-1H-indole.

This compound serves as a valuable building block in organic synthesis due to the versatile reactivity of the indole ring and the presence of a bromine atom, which can participate in various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Bromo-5,7-dimethyl-1H-indole is presented in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.

PropertyValueSource(s)
CAS Number 1167056-53-2[1][2]
Molecular Formula C₁₀H₁₀BrN[1]
Molecular Weight 224.10 g/mol [1][2]
Appearance White to off-white solid (typical)[3]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen)[1][3]

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for 4-Bromo-5,7-dimethyl-1H-indole.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 4-Bromo-5,7-dimethyl-1H-indole, dissolved in a suitable solvent like CDCl₃ or DMSO-d₆, the following peaks are anticipated:

  • N-H Proton: A broad singlet, typically in the range of δ 8.0-8.5 ppm. The chemical shift and broadness can be influenced by solvent and concentration.

  • Aromatic Protons:

    • H6: A singlet located in the aromatic region (δ 6.5-7.5 ppm). Its position is influenced by the adjacent methyl groups.

    • H2 & H3: These protons on the pyrrole ring will appear as multiplets or distinct signals (e.g., doublets or triplets of doublets) in the δ 6.5-7.5 ppm range.

  • Methyl Protons:

    • C5-CH₃: A sharp singlet around δ 2.3-2.5 ppm.

    • C7-CH₃: A sharp singlet, also around δ 2.3-2.5 ppm, likely with a slightly different chemical shift from the C5-methyl group.

Expert Insight: The specific chemical shifts can be predicted using computational models or by comparing with similar structures. For instance, the spectrum of 4-bromo-3-methyl-1H-indole shows a methyl singlet at δ 2.57 ppm, providing a reasonable reference point.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule:

  • Aromatic/Heterocyclic Carbons (8): Peaks will appear in the δ 100-140 ppm range. The carbon attached to the bromine (C4) will be shifted, and its signal may be less intense.

  • Methyl Carbons (2): Two distinct signals for the C5 and C7 methyl groups will be observed in the aliphatic region, typically δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight. For 4-Bromo-5,7-dimethyl-1H-indole, the mass spectrum will show a characteristic isotopic pattern for bromine. The molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

  • [M]⁺: ~223 m/z (with ⁷⁹Br)

  • [M+2]⁺: ~225 m/z (with ⁸¹Br)

Synthesis and Purification

While multiple synthetic routes to substituted indoles exist, a common strategy involves the modification of a pre-existing indole or the construction of the indole ring from a suitable precursor. A plausible synthesis for 4-Bromo-5,7-dimethyl-1H-indole could involve the bromination of 5,7-dimethyl-1H-indole.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 5,7-dimethyl-1H-indole + Acetic Acid (Solvent) reagent Add N-Bromosuccinimide (NBS) in portions at 0-5°C start->reagent Step 1 reaction Stir at Room Temperature (2-4 hours) reagent->reaction Step 2 quench Quench with aq. Sodium Thiosulfate reaction->quench Step 3 extract Extract with Ethyl Acetate quench->extract Step 4 dry Dry Organic Layer (e.g., MgSO₄) extract->dry Step 5 concentrate Concentrate under Reduced Pressure dry->concentrate Crude Product chromatography Silica Gel Column Chromatography (Hexane/EtOAc eluent) concentrate->chromatography characterize Characterize Pure Fractions (NMR, MS) chromatography->characterize

Caption: General workflow for the synthesis and purification of 4-Bromo-5,7-dimethyl-1H-indole.

Detailed Experimental Protocol (Representative)

This protocol is based on standard procedures for the bromination of electron-rich aromatic compounds.

  • Reaction Setup: To a solution of 5,7-dimethyl-1H-indole (1.0 eq) in glacial acetic acid, cool the mixture to 0-5°C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Scientific Rationale: NBS is a convenient and selective source of electrophilic bromine. Acetic acid is a suitable polar protic solvent for both the starting material and the reagent. The reaction is performed at a low temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-5,7-dimethyl-1H-indole.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR and mass spectrometry to ensure it matches the expected data. Yields should be calculated and recorded.

Reactivity and Applications

The chemical behavior of 4-Bromo-5,7-dimethyl-1H-indole is dictated by the interplay of its functional groups.

Key Reactive Sites

Caption: Key reactive sites on the 4-Bromo-5,7-dimethyl-1H-indole scaffold.

  • Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation reactions.

  • C3 Position: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution, although this can be sterically hindered by the C4-bromo group.

  • C4-Bromo Group: This is arguably the most versatile handle for synthetic modifications. The bromine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it an excellent intermediate for building more complex molecules.[5][6]

Applications in Research and Development

Indole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous pharmaceuticals.[7][8] Halogenated indoles, like the title compound, are particularly important as intermediates.[9]

  • Pharmaceutical Scaffolding: 4-Bromo-5,7-dimethyl-1H-indole can serve as a key building block for the synthesis of biologically active compounds. The indole nucleus is a privileged scaffold found in drugs targeting a wide range of conditions, from cancer to neurological disorders.[5][8][10]

  • Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening campaigns to identify initial binding interactions with protein targets. Subsequent chemical elaboration, often via cross-coupling at the bromine position, can then be used to develop more potent and selective drug candidates.

  • Materials Science: Substituted indoles are also explored in the development of organic electronic materials, such as organic semiconductors and polymers.[5]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Bromo-5,7-dimethyl-1H-indole. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related bromoindoles can provide guidance.

  • General Hazards: Bromoindoles are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended.[1][12]

References

  • ChemicalBook. (n.d.). 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0.
  • ChemicalBook. (n.d.). 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7.
  • Sigma-Aldrich. (n.d.). 4-Bromoindole 96%.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5,7-dimethyl-1H-indole.
  • Lead Sciences. (n.d.). 4-Bromo-5,7-dimethyl-1H-indole.
  • Sunway Pharm Ltd. (n.d.). 4-Bromo-5,7-dimethyl-1H-indole - CAS:1167056-53-2.
  • ChemicalBook. (2023). 4-Bromo-7-azaindole: properties, applications and safety.
  • Chem-Impex. (n.d.). 4-Bromoindole.
  • BLD Pharm. (n.d.). 52488-36-5|4-Bromo-1H-indole.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • PubChem. (n.d.). 4-Bromoindole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-1H-indole.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
  • BLDpharm. (n.d.). 1167056-53-2|4-Bromo-5,7-dimethyl-1H-indole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde.
  • NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
  • ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.
  • ECHEMI. (n.d.). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.
  • ScienceDirect. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Chemspace. (n.d.). 4-bromo-2,7-dimethyl-1H-indole.
  • Biosynth. (n.d.). 4-Bromoindole | 52488-36-5.
  • Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • ACG Publications. (2023). Records of Natural Products-SI.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 7-Bromo-1H-indole.
  • ChemScene. (n.d.). 52488-36-5 | 4-Bromoindole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Bromoindole.
  • ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) 1 H NMR.
  • The Royal Society of Chemistry. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information.

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 4-Bromo-5,7-dimethyl-1H-indole

[1]

Executive Summary

The compound 4-Bromo-5,7-dimethyl-1H-indole (CAS: 1167056-53-2) represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and BET bromodomain antagonists.[1] Its utility lies in the orthogonal reactivity of the C4-bromide (amenable to Suzuki/Buchwald couplings) relative to the indole nitrogen.

However, the synthesis of 4-substituted indoles is notoriously prone to regioisomeric contamination (often co-generating 6-bromo isomers).[1] This guide provides a definitive spectroscopic framework to validate structural identity, distinguishing the target molecule from common synthetic impurities using NMR, IR, and MS modalities.

Structural Analysis & Numbering

Before interpreting spectra, the atom numbering must be established to ensure correct assignment. The unique feature of this molecule is the substitution pattern on the benzenoid ring, which isolates the H6 proton.

IndoleStructureFigure 1: Connectivity and Substitution Pattern. Note the isolated H6 proton.N1N1(NH)C2C2(CH)N1->C2C3C3(CH)C2->C3C3aC3a(quat)C3->C3aC4C4(C-Br)C3a->C4C5C5(C-Me)C4->C5BrBrC4->BrC6C6(CH)C5->C6Me5MeC5->Me5C7C7(C-Me)C6->C7C7aC7a(quat)C7->C7aMe7MeC7->Me7C7a->N1C7a->C3aFusion

Mass Spectrometry (MS) Profiling

Methodology: EI (Electron Impact) or ESI+ (Electrospray Ionization). Objective: Confirm halogen presence and molecular weight.

The mass spectrum of this compound is dominated by the Bromine Isotope Effect . Bromine exists as


Ion Typem/z ValueRelative IntensityDiagnostic Interpretation
[M]+ 223.0 100%Molecular ion containing

Br.[1]
[M+2]+ 225.0 ~98%Molecular ion containing

Br.[1] Must be present at ~1:1 ratio.
[M-H]+222/224<10%Loss of NH proton (minor).
[M-Br]+144.0VariableLoss of bromine radical (aryl cation).
[M-Br-CH3]+129.0VariableSubsequent loss of methyl group.[1]

Critical QC Check: If the M/M+2 ratio deviates significantly from 1:1 (e.g., 3:1), the sample is contaminated with a chloro-analog or lacks the halogen entirely.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


1Frequency:
A.

H NMR: The "Singlet H6" Diagnostic

The most common synthetic error is producing the 6-bromo isomer.[1] In the correct 4-bromo-5,7-dimethyl structure, the proton at position 6 (H6) is flanked by two methyl groups (C5-Me and C7-Me).

  • Result: H6 appears as a singlet (s).[1]

  • Contrast: In the 6-bromo isomer, the protons would be at H4 and H5, likely showing doublet splitting (

    
     Hz).
    

Reference Data Table (


H NMR in DMSO-d

):
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH 11.20 - 11.40br s1H-Indole NH (exchangeable).[1]
H2 7.35 - 7.45t or d1H

Typical indole

-proton.[1]
H6 6.95 - 7.05 s 1H -Key Diagnostic. Isolated aromatic proton.[1]
H3 6.45 - 6.55t or dd1H

Indole

-proton (upfield).[1]
Me-7 2.40 - 2.48s3H-Deshielded by proximity to N1.[1]
Me-5 2.30 - 2.38s3H-Ortho to Bromine (C4).[1]
B.

C NMR Verification

The carbon spectrum confirms the regiochemistry via chemical shift increments.[1] The C4-Br carbon is significantly shielded compared to a C-H carbon.[1]

  • C4 (C-Br): ~112 - 116 ppm (Distinctly upfield for a quaternary carbon).[1]

  • Methyls: Two distinct peaks at ~18-22 ppm.[1]

  • C2/C6: ~125-130 ppm range.[1]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance).[1]

Frequency (cm

)
Vibration ModeIntensityNotes
3380 - 3420

(N-H)
Medium/SharpFree NH stretch (non-H-bonded).[1]
2910 - 2960

(C-H)
WeakMethyl group C-H stretches (aliphatic).[1]
1610, 1570

(C=C)
MediumIndole aromatic ring breathing.
1050 - 1070

(C-Br)
StrongAryl bromide stretch (Fingerprint region).[1]
740 - 760

(C-H)
StrongOut-of-plane bending (substituted benzene).[1]
Validation Workflow (Decision Tree)

This workflow illustrates the logical steps a researcher should take to validate the synthesized compound, specifically ruling out regioisomers.

ValidationWorkflowFigure 2: Analytical Decision Matrix for Structural ValidationStartCrude ProductIsolatedMSRun LC-MS / GC-MSStart->MSIsotopeCheckCheck Isotope Pattern(223/225 ratio)MS->IsotopeCheckFailMSReject:Not BrominatedIsotopeCheck->FailMSNo doubletPassMSPass:1:1 Doublet ConfirmedIsotopeCheck->PassMS1:1 RatioHNMRRun 1H NMR(DMSO-d6)PassMS->HNMRAromaticCheckAnalyze Aromatic Region(6.5 - 7.5 ppm)HNMR->AromaticCheckSingletFoundSinglet observed at ~7.0 ppm(H6 isolated)AromaticCheck->SingletFound1H SingletDoubletFoundDoublets observed(H5/H6 coupling)AromaticCheck->DoubletFound2H DoubletsNOERun NOE/ROESY(Optional Confirmation)SingletFound->NOERejectIsoReject:Likely 6-Bromo isomerDoubletFound->RejectIsoFinalIdentity Confirmed:4-Bromo-5,7-dimethyl-1H-indoleNOE->FinalNOE: Me-H6 interaction

Experimental Protocol: Data Acquisition
Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: CDCl

      
       can be used, but acidic impurities in chloroform may broaden the NH peak or cause exchange. DMSO is superior for indole NH visualization.[1]
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.[1]

NOE Experiment (Crucial for Isomer Differentiation)

To definitively prove the 5,7-dimethyl substitution pattern versus a 6,7- or 5,6-dimethyl isomer:

  • Irradiate: The methyl singlet at ~2.4 ppm.

  • Observe: Enhancement of the aromatic singlet at ~7.0 ppm (H6).

  • Logic: If the methyls are at 5 and 7, both methyl groups are spatially close to H6. Irradiating methyls should show a strong NOE to the single aromatic proton.[1]

References
  • General Indole Characterization: Li, J. J. (2010).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1] Link

  • Synthesis of 4-Bromoindoles: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1][2] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[2] Link

  • Spectroscopic Data of Indole Derivatives (SDBS Database): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds. Link

  • Isotope Patterns in Mass Spectrometry: Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] Link

  • NMR Prediction & Verification (ChemDraw/MestReNova Algorithms): Banfi, D., & Patiny, L. (2008).[1] : Resurrecting and processing NMR spectra on-line.[1] Chimia, 62(4), 280-281.[1] Link

An In-Depth Technical Guide to 4-Bromo-5,7-dimethyl-1H-indole (CAS: 1167056-53-2): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Brominated indoles, in particular, serve as versatile synthetic intermediates, with the bromine atom acting as a handle for further molecular elaboration through various cross-coupling reactions.[2][3] This guide focuses on 4-Bromo-5,7-dimethyl-1H-indole, a specific derivative with potential applications in the development of novel therapeutics. The strategic placement of the bromo and dimethyl groups can significantly influence the molecule's steric and electronic properties, making it an intriguing candidate for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in a research setting.

PropertyValueSource
CAS Number 1167056-53-2[5][6]
Molecular Formula C₁₀H₁₀BrN[5][6]
Molecular Weight 224.10 g/mol [6]
Purity Typically ≥95%[5]
Appearance (Predicted) Off-white to light brown solidN/A
Storage Inert atmosphere, 2-8°C[5][6]

Safety Information:

4-Bromo-5,7-dimethyl-1H-indole is classified with a "Warning" signal word. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.[6]

  • H317: May cause an allergic skin reaction.[6]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

Strategic Synthesis of 4-Bromo-5,7-dimethyl-1H-indole

The proposed synthesis of 4-Bromo-5,7-dimethyl-1H-indole would likely proceed via a two-step sequence starting from 3,5-dimethylaniline.

Synthesis_Workflow cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Fischer Indole Synthesis 3,5-dimethylaniline 3,5-dimethylaniline Diazonium_salt Intermediate Diazonium Salt 3,5-dimethylaniline->Diazonium_salt NaNO₂, HCl 0-5 °C Hydrazine_intermediate 3,5-dimethylphenylhydrazine Diazonium_salt->Hydrazine_intermediate SnCl₂/HCl Bromination Bromination Hydrazine_intermediate->Bromination NBS, Acetonitrile Target_Molecule 4-Bromo-5,7-dimethyl-1H-indole Bromination->Target_Molecule Pyruvic acid, ZnCl₂ Heat

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 3,5-dimethylphenylhydrazine hydrochloride

  • Diazotization: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reduction: The cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also maintained at 0-5 °C.

  • Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield 3,5-dimethylphenylhydrazine hydrochloride.

Part 2: Synthesis of 4-Bromo-5,7-dimethyl-1H-indole

  • Bromination of Hydrazine: The 3,5-dimethylphenylhydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. N-Bromosuccinimide (NBS) (1.0 eq) is added portion-wise at room temperature. The reaction is monitored by TLC for the consumption of the starting material.

  • Fischer Indole Synthesis: To the solution containing the brominated hydrazine, pyruvic acid (1.1 eq) is added, followed by a Lewis acid catalyst such as zinc chloride (1.5 eq). The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-Bromo-5,7-dimethyl-1H-indole.

Spectroscopic Characterization

While a dedicated, published spectrum for 4-Bromo-5,7-dimethyl-1H-indole is not available, we can predict the key spectroscopic features based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH8.0 - 8.2br s
H27.2 - 7.3t
H36.5 - 6.6t
H66.9 - 7.0s
5-CH₃2.4 - 2.5s
7-CH₃2.3 - 2.4s

¹³C NMR Spectroscopy (Predicted):

The carbon NMR will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C2123 - 125
C3102 - 104
C3a128 - 130
C4114 - 116
C5130 - 132
C6121 - 123
C7120 - 122
C7a135 - 137
5-CH₃20 - 22
7-CH₃16 - 18

Mass Spectrometry (MS):

The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks (M⁺) are expected at m/z 223 and 225.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-Bromo-5,7-dimethyl-1H-indole is largely dictated by the indole nucleus and the bromine substituent.

Reactivity_Diagram cluster_reactions Key Reaction Sites Indole 4-Bromo-5,7-dimethyl-1H-indole N-H C3 C4-Br N_Alkylation N-Alkylation/ N-Arylation Indole:n->N_Alkylation Base, Electrophile C3_Functionalization Electrophilic Substitution at C3 Indole:c3->C3_Functionalization Electrophile Cross_Coupling Cross-Coupling Reactions Indole:br->Cross_Coupling Pd or Cu catalyst, Coupling Partner

Key Reactivity Sites of 4-Bromo-5,7-dimethyl-1H-indole

  • N-H Acidity and N-Functionalization: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This provides a straightforward method for introducing further diversity into the molecule.[9]

  • Electrophilic Substitution: The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic attack, primarily at the C3 position.

  • Cross-Coupling Reactions: The C4-Br bond is the most versatile functional group for synthetic transformations. It can participate in a wide array of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[2] This allows for the introduction of various aryl, heteroaryl, alkynyl, and amino substituents at the 4-position, enabling the rapid generation of a library of analogs for SAR studies.

Potential as Kinase Inhibitors:

The indole scaffold is a common feature in many kinase inhibitors.[10][11] The ability to functionalize the 4-position of 4-Bromo-5,7-dimethyl-1H-indole makes it an attractive starting point for the design of novel kinase inhibitors. The dimethyl substitution pattern may also contribute to improved metabolic stability or target engagement.[4]

Anticancer and Antimicrobial Potential:

Brominated indoles have been reported to possess a range of biological activities, including anticancer and antimicrobial properties.[12][13][14] The unique substitution pattern of 4-Bromo-5,7-dimethyl-1H-indole warrants its investigation in relevant biological assays to explore its potential as a therapeutic agent.

Conclusion

4-Bromo-5,7-dimethyl-1H-indole is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like the Fischer indole synthesis. The presence of a versatile bromine handle allows for extensive derivatization, making it an ideal scaffold for the generation of compound libraries for high-throughput screening. Further investigation into its biological activities is highly encouraged and could lead to the discovery of novel therapeutic agents.

References

  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
  • (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC - PubMed Central - NIH. (URL: [Link])

  • 4-Bromo-5,7-dimethyl-1H-indole - Lead Sciences. (URL: [Link])

  • Synthesis of substituted indoles via a highly selective 7-lithiation of 4,7-dibromoindoles and the effect of indole-nitrogen on - ElectronicsAndBooks. (URL: [Link])

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. (URL: [Link])

  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (URL: [Link])

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (URL: [Link])

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC - NIH. (URL: [Link])

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (URL: [Link])

  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3 - PubMed. (URL: [Link])

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC - NIH. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (URL: [Link])

  • (PDF) molecules Investigation of Antifungal Properties of Synthetic Dimethyl-4- Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3- Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - ResearchGate. (URL: [Link])

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. (URL: [Link])

  • Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal - The Royal Society of Chemistry. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. (URL: [Link])

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PubMed Central. (URL: [Link])

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (URL: [Link])

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - NIH. (URL: [Link])

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (URL: [Link])

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - ResearchGate. (URL: [Link])

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (URL: [Link])

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-5,7-dimethyl-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-5,7-dimethyl-1H-indole, a heterocyclic compound with significant potential as a scaffold and building block in modern medicinal chemistry. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs, and its targeted functionalization allows for the fine-tuning of pharmacological activity.[1][2][3] The strategic placement of a bromine atom at the 4-position, combined with methyl groups at the 5- and 7-positions, offers a unique combination of steric and electronic properties, creating a versatile platform for the development of novel therapeutic agents.

This document will delve into a proposed synthetic pathway for this molecule, its predicted spectroscopic and physicochemical properties, its chemical reactivity, and its potential applications for researchers, scientists, and drug development professionals.

Strategic Synthesis of 4-bromo-5,7-dimethyl-1H-indole

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process: (1) Diazotization of 2-bromo-3,5-dimethylaniline followed by reduction to form the corresponding hydrazine. (2) Condensation of the hydrazine with a suitable carbonyl compound, such as pyruvic acid, to form a phenylhydrazone intermediate. (3) Acid-catalyzed intramolecular cyclization (the Fischer reaction) and subsequent decarboxylation to yield the target indole.

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Fischer Cyclization & Decarboxylation A 2-Bromo-3,5-dimethylaniline B 2-Bromo-3,5-dimethylphenylhydrazine A->B 1. NaNO₂, HCl, 0°C 2. SnCl₂, HCl D Hydrazone Intermediate B->D C Pyruvic Acid C->D E 4-Bromo-5,7-dimethyl-1H-indole-2-carboxylic acid D->E Polyphosphoric Acid (PPA) or H₂SO₄, Heat F 4-Bromo-5,7-dimethyl-1H-indole (Target) E->F Heat (e.g., in Quinoline with Cu)

Caption: Proposed Fischer Indole Synthesis route for 4-bromo-5,7-dimethyl-1H-indole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (2-Bromo-3,5-dimethylphenyl)hydrazine

  • Diazotization: Dissolve 2-bromo-3,5-dimethylaniline (1.0 equiv) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 equiv) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Basify the mixture with a concentrated NaOH solution until a pH > 10 is achieved. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine, which can be used in the next step without further purification.

Causality: The diazotization converts the primary amine into a diazonium salt, a good leaving group. Subsequent reduction with SnCl₂ is a standard method to convert diazonium salts to hydrazines.

Step 2: Hydrazone Formation

  • Condensation: Dissolve the crude (2-bromo-3,5-dimethylphenyl)hydrazine (1.0 equiv) in ethanol or acetic acid. Add pyruvic acid (1.05 equiv).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The hydrazone product often precipitates from the solution.

  • Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The nucleophilic hydrazine reacts with the electrophilic carbonyl carbon of pyruvic acid to form the hydrazone, the key intermediate for the Fischer cyclization.

Step 3: Fischer Indole Cyclization and Decarboxylation

  • Cyclization: Add the hydrazone intermediate to a suitable acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heat to 80-120 °C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or K₂CO₃). Extract the product with ethyl acetate.

  • Decarboxylation: The resulting 4-bromo-5,7-dimethyl-1H-indole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline, often with a copper catalyst, to yield the final product.[4]

  • Purification: Purify the final compound, 4-bromo-5,7-dimethyl-1H-indole, using silica gel column chromatography.

Causality: The strong acid protonates the hydrazone, catalyzing a[5][5]-sigmatropic rearrangement, followed by aromatization with the loss of ammonia to form the indole ring. The final heating step removes the carboxylic acid group from the C2 position.

Structural Elucidation and Physicochemical Properties

As this compound is not extensively cataloged, experimental spectroscopic data is unavailable. However, we can predict its characteristic spectral signatures and physical properties with high confidence based on data from analogous substituted indoles.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (500 MHz, CDCl₃)δ ~8.1-8.3 (br s, 1H, N-H), ~7.2 (t, 1H, H-2), ~7.0 (s, 1H, H-6), ~6.6 (m, 1H, H-3), ~2.5 (s, 3H, C5-CH₃), ~2.4 (s, 3H, C7-CH₃)
¹³C NMR (125 MHz, CDCl₃)δ ~138 (C7a), ~134 (C5), ~130 (C7), ~125 (C2), ~122 (C3a), ~118 (C6), ~110 (C4), ~102 (C3), ~20 (C7-CH₃), ~16 (C5-CH₃)
FT-IR (KBr, cm⁻¹)~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1450 (C=C stretch)
Mass Spec (EI)M⁺ and [M+2]⁺ peaks of similar intensity at m/z ~237 and ~239, characteristic of a monobrominated compound.

Rationale: The predicted NMR shifts are extrapolated from known values for 4-bromoindole, 5-methylindole, and 7-methylindole. The downfield shift of the N-H proton is characteristic of indoles. The bromine atom is expected to influence the chemical shifts of adjacent carbons (C3a, C4, C5). The IR spectrum will show the typical N-H stretching band. Mass spectrometry will clearly show the isotopic pattern of bromine.

Physicochemical Properties
Property Value Source/Method
Molecular Formula C₁₀H₁₀BrN-
Molecular Weight 236.10 g/mol -
XLogP3 ~4.1Predicted (based on 4-bromoindole XLogP3 of 3.4[6] + methyl groups)
Hydrogen Bond Donor 1PubChem (Analog)[6]
Hydrogen Bond Acceptor 0PubChem (Analog)[6]
Appearance Predicted to be an off-white to light brown solidBased on similar bromoindoles[7]

Chemical Reactivity and Potential for Functionalization

4-bromo-5,7-dimethyl-1H-indole is a versatile intermediate. Its reactivity is dictated by the indole nucleus and the bromo and methyl substituents, providing multiple handles for synthetic diversification.

  • N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install a variety of functional groups. This is often a necessary step to protect the nitrogen or to modulate the compound's properties.

  • Electrophilic Substitution at C3: The C3 position of the indole ring is electron-rich and is the preferred site for electrophilic substitution reactions such as the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is the most valuable synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is paramount for generating libraries of analogs in a drug discovery program.

Reactivity cluster_indole 4-bromo-5,7-dimethyl-1H-indole Indole Core Scaffold N_Func N-Alkylation/ N-Arylation Indole->N_Func N1-H C3_Func Electrophilic Substitution Indole->C3_Func C3-H C4_Func Pd-Catalyzed Cross-Coupling Indole->C4_Func C4-Br

Caption: Key reactive sites for the functionalization of 4-bromo-5,7-dimethyl-1H-indole.

Applications in Drug Development & Medicinal Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, present in drugs for cancer, inflammation, and microbial infections.[1][2][8] The title compound, 4-bromo-5,7-dimethyl-1H-indole, serves as an excellent starting point for building novel drug candidates.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that forms hydrogen bonds with the kinase hinge region. The indole N-H can act as a hydrogen bond donor. The C4 position, via cross-coupling, can be used to install a substituent that projects into the solvent-exposed region or a deeper pocket of the ATP-binding site, enabling the optimization of potency and selectivity.[9]

  • Anticancer Agents: Substituted bromoindoles have demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines.[10] The 4-bromo position allows for the systematic exploration of Structure-Activity Relationships (SAR) by introducing diverse chemical moieties to enhance potency and target specificity.

  • Antimicrobial Compounds: Indole derivatives are known to possess antibacterial and antifungal properties.[8][11] The lipophilicity introduced by the two methyl groups, combined with the potential for diverse functionalization at the C4-bromo position, makes this scaffold a promising template for developing new antimicrobial agents to combat resistant pathogens.

  • CNS-Active Agents: The indole core is famously present in neurotransmitters like serotonin. Modifications on the indole ring can lead to compounds with activity at various CNS receptors, making this scaffold relevant for developing treatments for neurological and psychiatric disorders.

The combination of the bromo handle for diversification and the methyl groups for modulating solubility and metabolic stability makes 4-bromo-5,7-dimethyl-1H-indole a high-value intermediate for any medicinal chemistry program.

Conclusion

4-bromo-5,7-dimethyl-1H-indole represents a strategically designed chemical entity with significant untapped potential. While its synthesis and characterization are not yet formally published, this guide has provided a robust, scientifically-grounded framework for its preparation based on established chemical principles. The molecule's key structural features—a privileged indole core, a versatile bromine handle for cross-coupling, and methyl groups to tune physicochemical properties—make it an exceptionally valuable building block. For researchers in drug discovery, this compound offers a direct and efficient entry point for the synthesis of diverse chemical libraries aimed at a wide range of therapeutic targets, from protein kinases to microbial enzymes.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • CN102558017A - Method for preparing 5-bromoindole - Google Patents.
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. Available at: [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. Available at: [Link]

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. Available at: [Link]

  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available at: [Link]

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • 4-Bromoindole | C8H6BrN | CID 676494 - PubChem. Available at: [Link]

  • Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC - NIH. Available at: [Link]

  • THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Available at: [Link]

  • Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]

  • Green Halogenation of Indoles with Oxone–Halide | The Journal of Organic Chemistry. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]

  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Available at: [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight Determination of 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight of the heterocyclic compound 4-Bromo-5,7-dimethyl-1H-indole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for accurate molecular characterization in a research and drug development context.

Part 1: Core Physicochemical Properties and Theoretical Mass

A foundational understanding of a molecule's properties is paramount before embarking on empirical analysis. This section details the theoretical calculations and structural information for 4-Bromo-5,7-dimethyl-1H-indole.

Chemical Identity
  • Systematic Name: 4-Bromo-5,7-dimethyl-1H-indole

  • Molecular Formula: C₁₀H₁₀BrN

  • CAS Number: 1167056-53-2[1][2]

  • Chemical Structure:

    Caption: Chemical structure of 4-Bromo-5,7-dimethyl-1H-indole.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed as either the monoisotopic mass or the average molecular weight . For high-resolution mass spectrometry, the monoisotopic mass is the value of primary interest as it is calculated using the mass of the most abundant isotope of each element.

To calculate the theoretical monoisotopic mass of C₁₀H₁₀BrN, we use the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078251010.078250
Bromine⁷⁹Br78.918337178.918337
Nitrogen¹⁴N14.003074114.003074
Total 222.999661

The average molecular weight is calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is what is often found on chemical supplier websites and is useful for bulk property calculations.

ElementStandard Atomic Weight (Da)CountTotal Mass (Da)
Carbon12.01110120.11
Hydrogen1.0081010.08
Bromine79.904179.904
Nitrogen14.007114.007
Total 224.101

Various sources report the molecular weight of 4-Bromo-5,7-dimethyl-1H-indole as 224.10 g/mol and 224.0971 g/mol .[1][2]

Part 2: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the definitive technique for the accurate determination of the molecular weight of small organic molecules.[3] It provides a highly precise mass measurement that can be used to confirm the elemental composition of a compound.[4][5][6]

Principle of HRMS

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, possess high resolving power, which allows them to distinguish between ions with very small mass differences.[1] This capability is essential for differentiating compounds with the same nominal mass but different elemental compositions. The high mass accuracy of these instruments, typically in the sub-ppm range, enables the confident determination of a molecule's elemental formula.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the molecular weight of 4-Bromo-5,7-dimethyl-1H-indole using HRMS.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_proc Data Processing prep Dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) dilute Dilute to a final concentration of ~1 µg/mL prep->dilute inject Direct infusion or LC injection dilute->inject ionize Electrospray Ionization (ESI) in positive mode inject->ionize analyze Mass analysis in a high-resolution analyzer (e.g., Orbitrap) ionize->analyze acquire Acquire high-resolution mass spectrum analyze->acquire process Process data to identify the monoisotopic peak acquire->process calculate Determine accurate mass and compare with theoretical value process->calculate

Sources

The Biological Versatility of Brominated Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Brominated Indoles in Therapeutic Research

Brominated indoles, a prominent class of marine-derived natural products and their synthetic analogs, are at the forefront of modern drug discovery.[1] Characterized by an indole nucleus adorned with one or more bromine atoms, these compounds exhibit a remarkable spectrum of potent biological activities. The introduction of bromine significantly influences the molecule's physicochemical properties, often enhancing its lipophilicity and modifying its electronic landscape, which can lead to increased potency and target selectivity compared to their non-halogenated counterparts.[2]

Sourced predominantly from marine organisms such as mollusks and sponges, these fascinating molecules have demonstrated significant potential across a wide array of therapeutic areas, including the mitigation of inflammation, the targeted destruction of cancer cells, the inhibition of microbial growth, and the protection of neuronal cells.[3][4] This technical guide offers an in-depth exploration of the core biological activities of brominated indoles, providing researchers, scientists, and drug development professionals with a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of key molecular mechanisms.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Brominated indoles have emerged as potent anti-inflammatory agents, primarily through their ability to modulate critical signaling pathways and inhibit the production of pro-inflammatory mediators.[5][6][7]

Mechanism of Action: A Two-Pronged Attack on Inflammation

The anti-inflammatory prowess of brominated indoles can be largely attributed to two key mechanisms: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the direct inhibition of cyclooxygenase (COX) enzymes.

1. Inhibition of the NF-κB Signaling Pathway:

A pivotal mechanism of action for compounds like 6-bromoindole and 6-bromoisatin is the suppression of the NF-κB pathway.[6][7] Under inflammatory conditions, the transcription factor NF-κB translocates to the nucleus, where it orchestrates the expression of a wide array of pro-inflammatory genes. Certain brominated indoles effectively block this translocation, thereby downregulating the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[6][7][8]

Experimental Protocol: Assessing NF-κB Nuclear Translocation by Immunofluorescence

This protocol outlines the key steps for visualizing and quantifying the nuclear translocation of NF-κB in response to an inflammatory stimulus and treatment with a brominated indole.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration of the brominated indole for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour to induce inflammation. Include an untreated control and an LPS-only control.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., rabbit anti-NF-κB p65) diluted in 1% BSA in PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity of the NF-κB p65 signal relative to the cytoplasmic fluorescence to determine the extent of translocation.[7][8]

2. Inhibition of Cyclooxygenase (COX) Enzymes:

Several brominated indoles, including tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin, have been identified as inhibitors of COX-1 and COX-2 enzymes.[5][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking the active site of COX enzymes, these compounds effectively reduce prostaglandin synthesis.[5]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol provides a method for determining the inhibitory activity of brominated indoles against human recombinant COX-2.

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.

    • Prepare a 10X solution of the test brominated indole in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure:

    • In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor or solvent control (for 100% activity).

    • Add 80 µl of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each concentration of the brominated indole and calculate the IC50 value.[9][10]

Quantitative Data: Anti-inflammatory Activity of Brominated Indoles
CompoundAssayCell Line/EnzymeIC50Reference
6-Bromoisatin NO ProductionRAW 264.7122.65 µM[8]
TNFα ProductionRAW 264.7>50 µg/mL[8]
PGE2 Production3T3 ccl-92-[6][7]
6-Bromoindole NO ProductionRAW 264.7150.01 µM[8]
TNFα ProductionRAW 264.7>50 µg/mL[8]
PGE2 Production3T3 ccl-92-[6][7]
5-Bromoisatin NO ProductionRAW 264.738.05 µM[8]
Tyrindoleninone COX-2 InhibitionOvine COX-2-[5]
6,6′-Dibromoindirubin COX-2 InhibitionOvine COX-2-[5]

Note: "-" indicates that a specific IC50 value was not provided in the cited source, although inhibitory activity was reported.

Visualization of Anti-inflammatory Mechanisms

anti_inflammatory_mechanisms cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage cluster_inhibition Inhibition by Brominated Indoles LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates COX2 COX-2 nucleus->COX2 upregulates iNOS iNOS nucleus->iNOS upregulates TNFα_gene TNFα Gene nucleus->TNFα_gene transcribes Prostaglandins Prostaglandins COX2->Prostaglandins produces from ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 NO Nitric Oxide (NO) iNOS->NO produces TNFα TNFα TNFα_gene->TNFα translates BrominatedIndole1 6-Bromoindole 6-Bromoisatin BrominatedIndole1->NFκB inhibits translocation BrominatedIndole2 Tyrindoleninone 6,6′-Dibromoindirubin BrominatedIndole2->COX2 inhibits activity

Caption: Mechanisms of anti-inflammatory action of brominated indoles.

Anticancer Activity: A Targeted Approach to Eradicating Malignant Cells

The quest for novel anticancer agents has led to the exploration of marine natural products, with brominated indoles demonstrating significant promise.[11] Compounds such as 6-bromoisatin and tyrindoleninone have been shown to selectively target and eliminate cancer cells through the induction of apoptosis and cell cycle arrest.[11][12]

Mechanism of Action: Inducing Self-Destruction in Cancer Cells

The anticancer effects of brominated indoles are multifaceted, primarily involving the activation of programmed cell death (apoptosis) and the halting of the cell division cycle.

1. Induction of Apoptosis:

6-Bromoisatin has been shown to be a potent inducer of apoptosis in colorectal cancer cell lines.[11] This process is mediated by the activation of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.[11] Activation of these caspases leads to the systematic dismantling of the cell, ultimately resulting in its death.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to quantify the activity of caspase-3 and -7 in cancer cells treated with brominated indoles.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HT-29 or Caco-2) in a 96-well white-walled plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the brominated indole for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Normalize the results to the vehicle control to determine the fold-increase in caspase activity.[5][6]

2. Cell Cycle Arrest:

In addition to inducing apoptosis, 6-bromoisatin can also arrest the cell cycle at the G2/M phase in cancer cells.[11] This prevents the cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. This effect is thought to be mediated through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[11]

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

  • Cell Plating and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the brominated indole for 24-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is proportional to the absorbance, and the IC50 value can be calculated.[3][13][14]

Quantitative Data: Anticancer Activity of Brominated Indoles
CompoundCell LineAssayIC50 (µM)Reference
6-Bromoisatin HT-29 (colorectal)MTT~100[11][12]
Caco-2 (colorectal)MTT~100[11]
Tyrindoleninone HT-29 (colorectal)MTT390[11]
Visualization of Anticancer Mechanisms

anticancer_mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest BrominatedIndole 6-Bromoisatin Caspase37 Caspase-3/7 Activation BrominatedIndole->Caspase37 induces CDK_Inhibition CDK Inhibition BrominatedIndole->CDK_Inhibition causes Apoptosis Apoptosis Caspase37->Apoptosis G2M_Arrest G2/M Phase Arrest CDK_Inhibition->G2M_Arrest

Caption: Anticancer mechanisms of 6-bromoisatin.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Brominated indoles have demonstrated significant activity against a range of pathogenic bacteria and fungi.[13]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of certain brominated indoles, particularly polyamine derivatives, is attributed to their ability to rapidly permeabilize and depolarize microbial cell membranes.[13] This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death. Some 6-bromoindole derivatives also show promise as antibiotic enhancers, potentiating the activity of existing antibiotics against resistant strains.[13]

Quantitative Data: Antimicrobial Activity of Brominated Indoles
CompoundMicroorganismActivityMIC (µM)Reference
6-bromoindolglyoxylamide polyamine derivative (3) Staphylococcus aureusAntibacterial-[13]
Staphylococcus intermediusAntibacterial-[13]
Pseudomonas aeruginosaAntibiotic Enhancer-[13]
4,6-dibromoindole Candida albicansAntifungal25 µg/mL[15]
5-bromo-4-chloroindole Candida albicansAntifungal25 µg/mL[15]

Note: "-" indicates that a specific MIC value was not provided in the cited source, although activity was reported.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Emerging evidence suggests that indole derivatives, including some brominated compounds, may offer neuroprotective benefits.[3]

Mechanism of Action: A Multifaceted Defense

The neuroprotective potential of brominated indoles is thought to stem from several mechanisms, including the inhibition of key enzymes involved in neurodegeneration and their antioxidant properties.

1. Acetylcholinesterase (AChE) Inhibition:

Some marine-derived brominated indole alkaloids have been identified as inhibitors of acetylcholinesterase (AChE).[5][7] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine, and inhibiting AChE can help to restore neurotransmitter levels and improve cognitive function.

2. Antioxidant Activity:

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[14] Indole compounds, in general, are known for their antioxidant properties, and it is plausible that brominated indoles also possess the ability to scavenge harmful free radicals and protect neurons from oxidative damage.

Future Directions in Neuroprotection Research

While the evidence for the neuroprotective effects of brominated indoles is still emerging, it represents a promising area for future research. Further studies are needed to:

  • Identify and characterize more brominated indoles with potent neuroprotective activity.

  • Elucidate the precise molecular mechanisms underlying their neuroprotective effects.

  • Evaluate the efficacy of these compounds in preclinical models of neurodegenerative diseases.

Conclusion and Future Perspectives

Brominated indoles represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, antimicrobial, and emerging neuroprotective properties make them compelling candidates for further drug discovery and development. The unique chemical features imparted by bromine substitution offer a valuable tool for medicinal chemists to fine-tune the pharmacological profiles of these compounds. As our understanding of the biological activities and mechanisms of action of brominated indoles continues to grow, so too will their potential to be developed into novel therapies for a wide range of human diseases. The journey from marine organism to medicine cabinet is a long and challenging one, but for brominated indoles, the initial steps have shown immense promise.

References

  • Islam, M. A., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 19(11), 609. [Link]

  • Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

  • Monash University. (2017). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 2053-2060. [Link]

  • Putra, M. Y., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(1), 43. [Link]

  • Chyan, Y. J., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry, 274(31), 21937-21942. [Link]

  • Jónsdóttir, S., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 444. [Link]

  • Edwards, K. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3888-3903. [Link]

  • Cross Connect. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. [Link]

  • Mor, M., et al. (2004). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. In Melatonin and its Analogs (pp. 431-438). Springer, Boston, MA. [Link]

  • Semantic Scholar. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

  • Fiveable. (n.d.). Brominated Indoles Definition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Brominated Indole Derivatives in Chemical Synthesis. [Link]

  • PubMed. (2023). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. [Link]

  • Gaire, B. P., et al. (2015). Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PLoS One, 10(3), e0120203. [Link]

  • ResearchGate. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

  • PubMed. (2015). Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia. [Link]

  • Kim, J. H., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(4), 433-439. [Link]

  • ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • Amnis®. (n.d.). NFĸB Translocation Kit User's Guide. [Link]

  • Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(7), 1295-1304. [Link]

  • Fenton, J. I., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(1-2), 35-42. [Link]

  • Kim, Y., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(23), 6335. [Link]

  • Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(24), 17358. [Link]

  • Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]

  • OUCI. (2022). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

  • Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. [Link]

  • PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • El-Sayed, M. A., et al. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(9), 2943-2951. [Link]

  • Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Link]

  • Malan, S. F., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 111-125. [Link]

  • MDPI. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. [Link]

  • MDPI. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

  • ResearchGate. (n.d.). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. [Link]

  • PubMed. (2021). Synthesis and biological evaluation of novel marine-derived indole-based 1,2,4-oxadiazoles derivatives as multifunctional neuroprotective agents. [Link]

  • MDPI. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

Sources

Strategic Utilization of 4-Bromo-5,7-dimethyl-1H-indole: A Sterically Congested Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 4-Bromo-5,7-dimethyl-1H-indole , a specialized building block characterized by its unique steric and electronic profile.

Executive Summary: The "Orthogonal" Indole

4-Bromo-5,7-dimethyl-1H-indole (CAS: 1167056-53-2) is not merely a functionalized heterocycle; it is a sterically biased scaffold designed for high-value medicinal chemistry campaigns. Unlike simple halo-indoles, this molecule offers a triad of structural advantages:

  • Metabolic Blocking: The methyl groups at C5 and C7 block common P450 oxidation sites, enhancing metabolic stability.

  • Steric Ratcheting: The 5-methyl group exerts a buttressing effect on the C4-position, forcing coupled substituents out of planarity—a critical feature for disrupting protein-protein interactions (PPIs).

  • Electronic Activation: The electron-donating nature of the dimethyl array increases the nucleophilicity at C3, facilitating rapid electrophilic functionalization.

This guide provides the protocols and mechanistic insights required to navigate the steric challenges of this molecule and unlock its full synthetic potential.

Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecification
CAS Number 1167056-53-2
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.10 g/mol
Appearance Off-white to pale yellow solid
Key Reactivity C4-Br (Cross-coupling), C3-H (Electrophilic), N1-H (Deprotonation pKa ~17)
Steric Note High congestion at C4 due to peri-interaction with C3 and ortho-interaction with C5-Me.

Synthesis & Retrosynthetic Logic

While commercially available, large-scale access often requires de novo synthesis. The presence of the 7-methyl group makes the Bartoli Indole Synthesis the superior route over the Leimgruber-Batcho method, which struggles with steric crowding at the ortho-nitro position.

Mechanistic Pathway (Bartoli)

The reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents. The 7-methyl group in the final indole originates from the crowded 2-position of the nitrobenzene precursor.

BartoliSynthesis Figure 1: Bartoli Indole Synthesis Logic for Sterically Crowded Indoles Precursor 2-Bromo-1,3-dimethyl- 4-nitrobenzene Intermediate Nitroso-Alkene Intermediate Precursor->Intermediate Grignard Attack Reagent + 3 eq. Vinylmagnesium bromide (THF, -40°C) Reagent->Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate->Sigmatropic Cyclization Product 4-Bromo-5,7-dimethyl- 1H-indole Sigmatropic->Product Elimination

Critical Reactivity: Overcoming the C4-Steric Barrier

The C4-Bromine is the primary handle for diversity, but the 5-methyl group creates significant steric hindrance. Standard Pd(PPh₃)₄ protocols often fail or result in slow turnover.

Expert Insight: Ligand Selection

To couple this specific indole at C4, you must use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands).

  • Avoid: PPh₃, dppf (Cone angles too small or bite angles ineffective).

  • Select: SPhos or XPhos . These ligands facilitate oxidative addition into the hindered C-Br bond and, crucially, promote reductive elimination in crowded systems.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Target: Introduction of an aryl group at C4.

Reagents:

  • Substrate: 4-Bromo-5,7-dimethyl-1H-indole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (8 mol%) — Critical for 5-Me hindrance

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the indole, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Reasoning: Pd(0) is oxygen-sensitive; SPhos is relatively air-stable but performs best under inert atmosphere.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat the mixture to 100°C for 12-18 hours. Note: The 5,7-dimethyl pattern raises the activation energy; standard 80°C protocols may be insufficient.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Expect the product to elute later than simple indoles due to the electron-rich core.

Self-Validation Check:

  • If conversion is <50% after 4 hours (check LCMS), add 1 mol% additional catalyst/ligand solution.

  • If de-bromination (hydrodebromination) is observed, reduce temperature to 90°C and switch solvent to 1,4-Dioxane (anhydrous).

Orthogonal Functionalization Workflow

The power of this building block lies in its ability to be functionalized sequentially. The following workflow demonstrates how to preserve the C4-handle while modifying the C3 position, or vice-versa.

ReactivityFlow Figure 2: Divergent Reactivity Pathways Start 4-Bromo-5,7-dimethyl-1H-indole PathA Path A: C3 Functionalization (Vilsmeier-Haack) Start->PathA POCl3/DMF PathB Path B: N1 Protection (Boc/Tosylation) Start->PathB Boc2O, DMAP ProdA 3-Formyl-4-bromo-... (C4-Br Intact) PathA->ProdA ProdB N-Boc-4-bromo-... (Solubility Improved) PathB->ProdB Step3 Path C: C4 Cross-Coupling (Suzuki/Buchwald) ProdA->Step3 Pd-Cat ProdB->Step3 Pd-Cat Final Fully Decorated Drug Candidate Step3->Final

Protocol 2: C3-Formylation (Vilsmeier-Haack)

Context: The 5,7-dimethyl groups make the indole ring highly electron-rich, allowing C3-acylation even with the electron-withdrawing bromine at C4.

  • Reagent Prep: Cool DMF (5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 mins to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve 4-Bromo-5,7-dimethyl-1H-indole in minimal DMF and add to the salt solution at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. Monitor: The reaction is usually faster than unsubstituted indoles due to the 5,7-donation.

  • Quench: Pour into ice-water containing NaOAc (buffer). The aldehyde product usually precipitates as a solid.

References & Authority

  • Bartoli Indole Synthesis Mechanism:

    • Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of substituted indoles." Tetrahedron Letters, 1989.

  • Pd-Catalysis on Sterically Hindered Indoles:

    • Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

    • Note: This reference establishes the superiority of SPhos/XPhos for ortho-substituted heteroaryl halides.

  • Indole C-H Functionalization:

    • Bandini, M., et al. "Catalytic Functionalization of Indoles in C-C Bond Forming Processes." Chemical Reviews, 2005.

  • Commercial Data & Safety:

    • PubChem Compound Summary for CID 58466632 (Related 4-bromo-5-methyl).

Sources

The Indole Scaffold: From Chromophores to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Discovery, Synthesis, and Pharmacological Evolution of Substituted Indoles

Executive Summary

The indole moiety (benzo[b]pyrrole) represents one of the most "privileged structures" in medicinal chemistry.[1] Its ubiquity in biological systems—ranging from the amino acid tryptophan to the neurotransmitter serotonin—has made it a central template for drug design. This guide analyzes the technical evolution of substituted indoles, moving from 19th-century dye chemistry to modern palladium-catalyzed heteroannulations and kinase inhibitors.

Part 1: Historical Genesis & Structural Paradigms

The Indigo Era (1866–1883)

The history of the indole scaffold is inextricably linked to the commercial value of Indigo dye (Isatis tinctoria).

  • 1866: Adolf von Baeyer reduced oxindole to the parent heterocycle using zinc dust, coining the name "Indole" as a portmanteau of Indigo and Oleum.

  • 1869: Baeyer and Emmerling proposed the correct structural formula (

    
    ), identifying the fusion of a benzene ring with a pyrrole ring [1].
    
  • Significance: This era established the aromatic stability of the 10

    
    -electron system, where the nitrogen lone pair participates in the aromatic sextet, rendering the nitrogen non-basic (
    
    
    
    ) and the C3 position highly nucleophilic.
The Synthetic Revolution: Emil Fischer (1883)

While Baeyer defined the structure, Emil Fischer democratized its synthesis. The Fischer Indole Synthesis remains the premier method for accessing 2-/3-substituted indoles.

  • Discovery: Fischer observed that heating phenylhydrazine with pyruvic acid in the presence of Lewis acids yielded indole derivatives.

  • Mechanistic Insight: The reaction proceeds via a [3,3]-sigmatropic rearrangement, a mechanism that was debated for decades until isotopic labeling confirmed the nitrogen retention.

Part 2: Synthetic Methodologies & Mechanisms[3][4]

The Fischer Indole Synthesis: Mechanistic Architecture

The transformation of an arylhydrazone into an indole is a cascade reaction driven by acid catalysis.[2]

DOT Diagram 1: Fischer Indole Reaction Mechanism

FischerIndole Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone (Imine) Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Cat. Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation Diimine Diimine Intermediate Sigma->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Indole Substituted Indole Aminal->Indole -NH3 NH3 NH3 (Loss) Aminal->NH3

Caption: The mechanistic pathway of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement step.[2][3][4]

Protocol A: Classic Fischer Synthesis (Self-Validating)

Target: 2-Phenylindole Causality: Polyphosphoric acid (PPA) is selected over ZnCl₂ for this substrate to ensure homogeneous heating and efficient cyclization of the acetophenone hydrazone.

  • Reagent Setup: In a 100 mL round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

  • Hydrazone Formation: Warm gently (50°C) for 15 mins. Validation: Observation of water droplets indicates condensation.

  • Cyclization: Add PPA (5-10 equivalents by weight). Heat to 100°C for 2 hours.

    • Validation: The reaction mixture will darken significantly. Monitor via TLC (Hexane/EtOAc 8:1). The hydrazone spot (

      
      ) disappears; a fluorescent blue spot (
      
      
      
      ) appears.
  • Quench: Pour into ice water. PPA is viscous; vigorous stirring is required to precipitate the crude solid.

  • Purification: Recrystallize from ethanol/water.

Protocol B: Modern Larock Heteroannulation

Target: 2,3-Disubstituted Indoles via Pd-Catalysis Causality: Unlike Fischer, this method allows for convergent assembly using o-iodoanilines and internal alkynes, avoiding harsh acidic conditions and allowing sensitive functional groups [2].

  • Catalyst System: Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), Na₂CO₃ (2.0 eq), and LiCl (1.0 eq) in DMF.

    • Why LiCl? It facilitates the reduction of Pd(II) to Pd(0) and stabilizes the intermediate palladacycle.

  • Substrates: o-Iodoaniline (1.0 eq) + Diphenylacetylene (1.2 eq).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Workup: Dilute with diethyl ether, wash with water (to remove DMF).

  • Validation:

    
    H NMR will show the disappearance of the alkyne signal and the appearance of the indole NH singlet at 
    
    
    
    8.0–10.0 ppm.

Part 3: Pharmacological Evolution

The indole scaffold mimics the endogenous ligand Serotonin (5-HT) , making it the premier scaffold for GPCR modulation. However, modern medicinal chemistry has expanded its utility into kinase inhibition and oncology.

Case Study: Sumatriptan (The 5-HT Revolution)
  • Discovery (1988): Researchers at Glaxo (now GSK) sought a selective vasoconstrictor for migraine without the side effects of ergotamine.

  • Mechanism: Selective agonism at 5-HT

    
     and 5-HT
    
    
    
    receptors.[5]
  • Structural Insight: The indole core mimics serotonin, while the sulfonamide side chain improves oral bioavailability and prevents rapid metabolism by MAO-A [3].

Case Study: Sunitinib (Kinase Inhibition)[9]
  • Discovery (2006): Sunitinib (Sutent) utilizes an indolin-2-one core (an oxidized indole derivative).

  • Mechanism: Multi-targeted Tyrosine Kinase Inhibitor (TKI) affecting VEGFR2, PDGFR

    
    , and c-KIT.
    
  • Structural Insight: The indolinone core forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Glu917 and Cys919 in VEGFR2) [4].

DOT Diagram 2: Pharmacological Diversity of Indoles

IndolePharma Core INDOLE SCAFFOLD Neuro Neuroscience (GPCRs) Core->Neuro Onco Oncology (Kinases) Core->Onco NatProd Natural Products Core->NatProd Sumatriptan Sumatriptan (Migraine) Neuro->Sumatriptan LSD LSD (Psychotropic) Neuro->LSD Sunitinib Sunitinib (VEGFR Inhibitor) Onco->Sunitinib Osimertinib Osimertinib (EGFR T790M) Onco->Osimertinib Vinblastine Vinblastine (Microtubules) NatProd->Vinblastine Auxin Auxin (Plant Hormone) NatProd->Auxin

Caption: The pharmacological divergence of the indole scaffold into distinct therapeutic classes.

Part 4: Data Summary & FDA Approvals[1]

Table 1: Selected FDA-Approved Indole/Indolinone Therapeutics

Drug NameApproval YearCore ScaffoldPrimary TargetTherapeutic Indication
Indomethacin 1965IndoleCOX-1/COX-2NSAID (Inflammation)
Sumatriptan 1992Indole5-HT

Migraine (Acute)
Tadalafil 2003Indole (Tetrahydro)PDE5Erectile Dysfunction
Sunitinib 2006Indolin-2-oneVEGFR/PDGFRRenal Cell Carcinoma
Osimertinib 2015IndoleEGFR (T790M)NSCLC (Lung Cancer)
Alectinib 2015Indole (Carbazole)ALKNSCLC (ALK-positive)

References

  • Baeyer, A., & Emmerling, A. (1869).[6][7] Synthese des Indoles. Berichte der deutschen chemischen Gesellschaft. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

  • Humphrey, P. P., et al. (1988). GR43175, a selective agonist for the 5-HT1-like receptor in dog isolated saphenous vein.[8] British Journal of Pharmacology. Link

  • Roskoski, R. (2007). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications. Link

  • FDA Drug Approvals Database. (Accessed 2024). Drugs@FDA: FDA-Approved Drugs.[9] Link

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5,7-dimethyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The introduction of a bromine atom and two methyl groups onto the indole ring system at specific positions can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential therapeutic applications.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Bromo-5,7-dimethyl-1H-indole. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the experimental methodologies for their determination, offering insights into the rationale behind these analytical choices. This document is designed to be a self-validating resource, grounding its protocols in established scientific principles.

Molecular and Physicochemical Profile

A summary of the key physicochemical parameters for 4-Bromo-5,7-dimethyl-1H-indole is presented below. It is important to note that while some properties are available from chemical suppliers, others, such as the boiling point, are predicted values due to the compound's novelty and the limited availability of experimental data in public literature.

PropertyValueSource
CAS Number 1167056-53-2[1]
Molecular Formula C₁₀H₁₀BrN[1]
Molecular Weight 224.10 g/mol [1]
Predicted Boiling Point 337.3 ± 37.0 °C[2]
Melting Point Not available
Solubility Insoluble in water; Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.General chemical knowledge
Appearance Expected to be a solid at room temperature.General chemical knowledge

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 4-Bromo-5,7-dimethyl-1H-indole. The causality behind the experimental choices is highlighted to provide a deeper understanding of the analytical process.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered 4-Bromo-5,7-dimethyl-1H-indole is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting point range.

Causality of Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

  • Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate measurement.[4]

  • Sharp Melting Range: A narrow melting range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

Solubility Assessment

Understanding a compound's solubility in various solvents is fundamental for its purification, formulation, and biological testing.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and common organic solvents like methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).[5]

  • Procedure:

    • To approximately 1-2 mg of 4-Bromo-5,7-dimethyl-1H-indole in a small test tube, add 0.5 mL of the chosen solvent.

    • Agitate the mixture vigorously for 30 seconds.

    • Observe for dissolution. If the compound dissolves, it is classified as soluble. If not, the mixture can be gently warmed to assess for temperature-dependent solubility.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups. The indole nitrogen provides some polarity, but the bromo and dimethyl substitutions increase its nonpolar character.

    • Solubility in 5% HCl would indicate the presence of a basic group (the indole nitrogen is weakly basic).

    • Solubility in 5% NaOH or 5% NaHCO₃ would suggest an acidic proton. The N-H proton of the indole ring is weakly acidic.

    • Solubility in organic solvents is expected due to the predominantly nonpolar nature of the molecule.

Causality of Experimental Choices:

  • Solvent Hierarchy: Testing in a range of solvents from polar to nonpolar, and including acidic and basic solutions, provides a comprehensive solubility profile.

  • Small-Scale Testing: Conserves valuable compound while providing sufficient information for initial characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Bromo-5,7-dimethyl-1H-indole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it must dissolve the compound and not have signals that overlap with the analyte's signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used, with the number of scans adjusted to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts (δ), integration values (number of protons), and coupling patterns (multiplicity) of the signals will provide information about the electronic environment and connectivity of the protons. The aromatic protons on the indole ring and the methyl protons will have characteristic chemical shifts.

    • ¹³C NMR: The number of signals will indicate the number of unique carbon atoms, and their chemical shifts will provide information about their hybridization and electronic environment.

Expected ¹H NMR Features:

  • A broad singlet for the N-H proton.

  • Singlets for the two methyl groups.

  • Signals in the aromatic region corresponding to the protons on the indole ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid 4-Bromo-5,7-dimethyl-1H-indole is placed directly onto the ATR crystal. No extensive sample preparation is required.[6]

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups.

Expected FT-IR Absorption Bands:

  • N-H stretch: A sharp peak around 3400-3300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretch: Typically observed in the 1350-1000 cm⁻¹ region.

  • C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Causality of Experimental Choices:

  • ATR Technique: This method is rapid, requires minimal sample preparation, and is suitable for solid samples, making it a highly efficient technique for routine analysis.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 4-Bromo-5,7-dimethyl-1H-indole is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[9][10]

  • Data Interpretation: The high-resolution mass spectrum will provide the accurate mass of the molecular ion. This allows for the determination of the elemental formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units.

Causality of Experimental Choices:

  • HRMS: Provides highly accurate mass measurements, which are crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass.[11]

  • Soft Ionization (ESI/APCI): These techniques typically produce intact molecular ions with minimal fragmentation, simplifying the interpretation of the mass spectrum.

Visualizing Experimental Workflows

To further clarify the logical flow of the characterization process, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_physicochemical Physicochemical Characterization Sample Sample Melting_Point Melting_Point Sample->Melting_Point Purity Solubility_Testing Solubility_Testing Sample->Solubility_Testing Polarity NMR NMR Sample->NMR Structure FT_IR FT_IR Sample->FT_IR Functional Groups MS MS Sample->MS Molecular Weight

Caption: Overview of the physicochemical and spectroscopic characterization workflow.

nmr_workflow Start Start Dissolve_Sample Dissolve in Deuterated Solvent Start->Dissolve_Sample Place_in_NMR_Tube Transfer to NMR Tube Dissolve_Sample->Place_in_NMR_Tube Acquire_Spectra Acquire 1H & 13C Spectra Place_in_NMR_Tube->Acquire_Spectra Process_Data Process & Analyze Data Acquire_Spectra->Process_Data End End Process_Data->End

Caption: Step-by-step workflow for NMR analysis.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling 4-Bromo-5,7-dimethyl-1H-indole. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds can provide guidance.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Hazards: Based on similar bromo-indole derivatives, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13]

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical characteristics of 4-Bromo-5,7-dimethyl-1H-indole, along with comprehensive, self-validating protocols for their experimental determination. By understanding these fundamental properties, researchers and drug development professionals can better utilize this compound in their scientific endeavors, from synthetic modifications to biological evaluations. The emphasis on the causality behind experimental choices is intended to empower scientists with the foundational knowledge to adapt and troubleshoot these analytical methods for novel compounds.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. (2026, January 24). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Identification of small molecules using accurate mass MS/MS search - PMC. (2017, April 24). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved from [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - MDPI. (2025, September 16). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Best Practice Guide for Generating Mass Spectra. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - MDPI. (2021, May 6). Retrieved from [Link]

  • 4-Bromo-5,7-dimethyl-1H-indole - Lead Sciences. (n.d.). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • FTIR Spectroscopic Analyze on Aqueous Samples | Agilent. (2018, May 25). Retrieved from [Link]

  • Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones - Arkivoc. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (n.d.). Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • FTIR Sample Handling Buyer's Guide | Labcompare.com. (2021, September 24). Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. (2024, July 19). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5,7-dimethyl-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a key heterocyclic scaffold, the indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the diverse range of substituted indoles, 4-Bromo-5,7-dimethyl-1H-indole emerges as a strategic building block for creating complex molecular architectures. Its specific substitution pattern—a bromine atom at the 4-position flanked by methyl groups at the 5- and 7-positions—offers unique steric and electronic properties that can be exploited for targeted synthesis. This guide provides an in-depth analysis of its commercial availability, chemical properties, synthesis, and applications, designed for professionals in research and drug development.

Commercial Sourcing and Procurement

Acquiring high-quality starting materials is the foundational step for any successful research campaign. 4-Bromo-5,7-dimethyl-1H-indole is available from several specialized chemical suppliers who cater to the research and development sector. When selecting a supplier, researchers must consider purity, available quantities, lead times, and the comprehensiveness of the provided analytical data.

Table 1: Comparison of Commercial Suppliers

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
BLDpharm BD245168[3]≥95%[3]100mg, 250mg, 1g[3]Provides CAS No. 1167056-53-2 and basic safety information.[3][4]
Enamine EN300-7506943≥95%100mg to 10gAvailable through platforms like Chemspace, with shipping from the US or Ukraine.[5]
A2B Chem -≥95%50mg to 2.5gDistributed via Chemspace with a typical lead time of 12 days.[5]
Lead Sciences BD245168≥95%[3]100mg, 250mg, 1g[3]Lists pricing in Euros and indicates normal shipping conditions.[3]

Technical Data Sheet and Quality Assessment

Verifying the identity and purity of a procured chemical is a critical, self-validating step in any experimental workflow. Researchers should expect and demand comprehensive analytical documentation from suppliers.

Table 2: Physicochemical and Safety Data

IdentifierValueSource
CAS Number 1167056-53-2[3][4]
Molecular Formula C₁₀H₁₀BrN[3][4]
Molecular Weight 224.10 g/mol [3][4]
IUPAC Name 4-bromo-5,7-dimethyl-1H-indole[3]
SMILES CC1=CC(C)=C(Br)C2=C1NC=C2[3][4]
Purity Typically ≥95%[3]
Appearance Solid (form may vary)[6]
Storage Inert atmosphere, 2-8°C[3][4]
Safety and Handling

Based on available Safety Data Sheets (SDS) for similar bromo-indole compounds, 4-Bromo-5,7-dimethyl-1H-indole should be handled with care.

  • GHS Pictogram : GHS07 (Exclamation Mark)[6]

  • Signal Word : Warning[6]

  • Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[4]

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][7]

Protocol for Incoming Quality Control

It is best practice to independently verify the structure and purity of the starting material upon receipt.

  • Visual Inspection : Check for homogeneity and consistency with the supplier's description.

  • Solubility Test : Determine solubility in common laboratory solvents (e.g., DMSO, DMF, DCM) for analytical and reaction setup.

  • NMR Spectroscopy (¹H and ¹³C) : Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the proton and carbon environments. The spectrum should match the expected structure of 4-Bromo-5,7-dimethyl-1H-indole.

  • Mass Spectrometry (MS) : Confirm the molecular weight. Techniques like LC-MS can simultaneously provide purity data and confirm the mass of the target compound.[8]

  • HPLC Analysis : Assess the purity of the compound by High-Performance Liquid Chromatography. This provides a quantitative measure of the main peak versus any impurities.

Synthesis and Chemical Reactivity

While researchers will typically purchase this indole, understanding its synthesis provides insight into potential impurities and its inherent reactivity. The synthesis of substituted indoles can be achieved through several classic named reactions.[9] A plausible route to 4-Bromo-5,7-dimethyl-1H-indole would likely start from a correspondingly substituted aniline derivative.

For instance, a common strategy for preparing substituted indoles is the Bartoli indole synthesis , which is particularly effective for synthesizing 7-substituted indoles.[10] A modified approach could be adapted for this target molecule.

Conceptual Synthetic Workflow

A 2-Bromo-3,5-dimethylaniline (Starting Material) B Reaction with Nitro-vinyl Reagent A->B Step 1: Bartoli Reaction C Intermediate Adduct B->C D Reductive Cyclization (e.g., using Grignard Reagent) C->D E 4-Bromo-5,7-dimethyl-1H-indole (Final Product) D->E Step 2: Ring Closure

Caption: Conceptual Bartoli-type synthesis pathway.

The bromine atom at the 4-position is a versatile synthetic handle. It is well-positioned for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of diverse functional groups (aryl, alkyl, alkynyl), making it a valuable intermediate for building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Bromo-5,7-dimethyl-1H-indole lies in its role as a scaffold for the synthesis of biologically active molecules.[11] The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown efficacy against a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2]

The bromine atom on this specific indole can be strategically replaced or used to direct further reactions, while the methyl groups can provide important steric bulk or lipophilicity, influencing how the final molecule binds to its biological target.

Drug Development Workflow

cluster_0 Synthesis Phase cluster_1 Screening & Development A 4-Bromo-5,7-dimethyl-1H-indole (Building Block) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B C Advanced Intermediate B->C D Further Functionalization (e.g., N-alkylation) C->D E Final Compound Library D->E F High-Throughput Screening (HTS) E->F Biological Assay G Hit-to-Lead Optimization F->G H Preclinical Candidate G->H

Caption: From building block to preclinical candidate.

Protocol for a Suzuki Cross-Coupling Experiment

This protocol describes a general procedure for using 4-Bromo-5,7-dimethyl-1H-indole in a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-5,7-dimethyl-1H-indole (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane and water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Execution : Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.

  • Characterization : Confirm the structure and purity of the final compound using NMR and MS analysis.

Conclusion

4-Bromo-5,7-dimethyl-1H-indole is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure and versatile reactivity make it a valuable starting point for the synthesis of novel therapeutics. By carefully selecting commercial suppliers, rigorously validating material quality, and applying robust synthetic methodologies, researchers can effectively leverage this building block to construct complex molecules aimed at addressing significant healthcare challenges.[2]

References

  • Lead Sciences. 4-Bromo-5,7-dimethyl-1H-indole. [Link]

  • Chemspace. 4-bromo-2,7-dimethyl-1H-indole - C10H10BrN | CSSB00010188294. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 5-Bromoindole. [Link]

  • PMC - NIH. Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. [Link]

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • LookChem. 1H-Indole, 4-bromo-2,3-dihydro-3,3-dimethyl (CAS No. 1227418-26-9) Suppliers. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

Section 1: Executive Summary & Statement on Data Unavailability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5,7-dimethyl-1H-indole

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 4-Bromo-5,7-dimethyl-1H-indole. As a substituted indole, this compound is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of biologically active molecules.[1]

A critical preliminary finding is the absence of a specific, publicly available Safety Data Sheet (SDS) for 4-Bromo-5,7-dimethyl-1H-indole. This is not uncommon for novel or specialized research chemicals. Therefore, this guide has been constructed based on established principles of chemical safety and by extrapolating data from structurally analogous compounds, including various bromoindoles and bromoanilines. The core directive of this guide is to treat 4-Bromo-5,7-dimethyl-1H-indole with a high degree of caution, assuming it possesses a hazard profile similar to or greater than its closest structural relatives. This proactive approach ensures a robust margin of safety in all laboratory operations.

Section 2: Inferred Hazard Profile and Toxicological Assessment

The toxicological properties of 4-Bromo-5,7-dimethyl-1H-indole have not been exhaustively studied. However, an analysis of related structures provides a strong basis for a presumptive hazard assessment.

Structural Analogs Considered:

  • 4-Bromoaniline[2]

  • 7-Bromo-1H-indole[3][4]

  • 4-Bromoindole[5]

  • 5-Bromo-7-Azaindole[6]

  • 4-Bromo-1H-indole-3-carbaldehyde[7]

Based on the data from these analogs, 4-Bromo-5,7-dimethyl-1H-indole should be presumed to be:

  • Acutely Toxic: Harmful if swallowed, toxic in contact with skin, and harmful or toxic if inhaled.[2][3][4][6][8]

  • A Severe Irritant: Causes skin irritation and serious eye irritation or damage.[2][3][4][5][6]

  • A Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][5][6]

  • A Potential Systemic Hazard: May cause damage to organs through prolonged or repeated exposure.[2][8]

  • Environmentally Hazardous: Likely harmful or toxic to aquatic life with long-lasting effects.[2][6][8]

The causality behind this inferred profile lies in the combination of the indole nucleus, a common pharmacophore, and the presence of a bromine atom on the aromatic ring. Halogenated aromatic compounds frequently exhibit toxicological activity and can be absorbed systemically.

Section 3: Risk Assessment and Mitigation Workflow

A proactive risk mitigation strategy is essential. The primary risks involve exposure via inhalation of the powdered form, dermal contact, and accidental ingestion. The following workflow provides a logical framework for mitigating these risks.

Risk_Mitigation_Workflow cluster_prep Preparation & Planning cluster_handling Active Handling Protocol cluster_cleanup Post-Procedure & Disposal A Review Inferred Hazards (Toxic, Irritant) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Select & Inspect PPE B->C D Work Exclusively in Chemical Fume Hood C->D Proceed if Safe E Weigh Compound (Use anti-static weigh boat) D->E F Perform Chemical Transformation (e.g., Dissolution, Reaction) E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Label Waste (Halogenated Organic Waste) G->H I Remove & Dispose of PPE H->I J Thorough Hand Washing I->J

Caption: Risk Mitigation Workflow for Handling 4-Bromo-5,7-dimethyl-1H-indole.

Section 4: Personal Protective Equipment (PPE)

Based on the inferred hazards, a stringent PPE protocol is mandatory. Do not handle this compound without the following equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield must be worn over goggles during any operation with the potential for splashing or dust generation.[3][9][10]
Hands Double Nitrile or Neoprene GlovesFor incidental contact, double-layered nitrile gloves are the minimum requirement. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended.[10] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required.[9][10]
Respiratory Chemical Fume Hood / RespiratorAll handling of the solid and its solutions must occur within a certified chemical fume hood to prevent inhalation.[3][11] If weighing must occur outside of a hood, a NIOSH/MSHA-approved respirator with appropriate cartridges is mandatory.

Section 5: Standard Operating Protocol for Handling

This protocol is designed as a self-validating system to minimize exposure.

5.1 Preparation:

  • Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood before introducing the compound.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[3][9]

5.2 Weighing and Transfer:

  • Tare Container: Place a tared, anti-static weigh boat or appropriate glassware on the balance inside the fume hood.

  • Gentle Transfer: Carefully transfer the solid 4-Bromo-5,7-dimethyl-1H-indole from its storage container to the tared vessel using a clean spatula. Avoid any actions that could generate dust.

  • Close Primary Container: Immediately and securely close the main storage container.

  • Record Weight: Record the final weight.

5.3 Dissolution and Reaction:

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the compound, ensuring the vessel is stable.

  • Controlled Mixing: Use magnetic stirring or gentle swirling to facilitate dissolution. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Maintain Containment: Keep all operations within the fume hood throughout the entire experimental process.

5.4 Waste Management and Decontamination:

  • Waste Segregation: All waste, including contaminated gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.

  • Liquid Waste: Unused solutions or reaction mixtures should be transferred to a sealed, labeled halogenated liquid waste container.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., acetone, ethanol), collecting the rinsate as halogenated waste.

  • Final Steps: After completing all work, remove disposable PPE and dispose of it in the designated waste stream. Wash hands and forearms thoroughly with soap and water.[2][3][4][6][8]

Section 6: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

ParameterRecommendationRationale / Source
Condition Store in a tightly closed container.Prevents contamination and release.[3][4][6][7]
Location A dry, cool, and well-ventilated place.Minimizes degradation and pressure buildup.[3][4][6][11]
Temperature 2 - 8 °C is recommended for long-term stability.Based on protocols for similar sensitive organic molecules.[9]
Incompatibilities Strong oxidizing agents, strong bases, amines.Risk of vigorous or exothermic reactions.[7][9]
Light Store protected from light.Some indole derivatives are light-sensitive.[9]

Section 7: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][6][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][11][12]

Spill Management:

  • Minor Spill: Evacuate unnecessary personnel. Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for disposal as halogenated waste.

  • Major Spill: Evacuate the laboratory immediately. Alert safety personnel and prevent entry.

Fire Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[7]

  • Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Section 8: Hazard and Precautionary Data Summary

The following tables summarize the most relevant GHS hazard (H) and precautionary (P) statements derived from analogous compounds. This compound should be managed as if these statements apply directly.

Table 1: Inferred GHS Hazard Statements

Code Statement Source Analog(s)
H302 Harmful if swallowed. 4-Bromoaniline, 7-Bromo-1H-indole, 5-Bromo-7-Azaindole[2][4][6]
H311/H312 Toxic/Harmful in contact with skin. 4-Bromoaniline, 7-Bromo-1H-indole[2][4]
H315 Causes skin irritation. 4-Bromoaniline, 7-Bromo-1H-indole, 4-Bromoindole[2][4][5]
H318/H319 Causes serious eye damage/irritation. 4-Bromoaniline, 7-Bromo-1H-indole, 4-Bromoindole[2][4][5]
H331/H332 Toxic/Harmful if inhaled. 4-Bromoaniline, 7-Bromo-1H-indole[2][4]
H335 May cause respiratory irritation. 7-Bromo-1H-indole, 4-Bromoindole[4][5]
H373 May cause damage to organs through prolonged or repeated exposure. 4-Bromoaniline[2]

| H410/H411 | Very toxic/Toxic to aquatic life with long lasting effects. | 4-Bromoaniline, 5-Bromo-7-Azaindole[6][8] |

Table 2: Essential Precautionary Statements

Code Statement
P260/P261 Do not breathe dust/fume/gas/mist/vapors/spray.[4][6][8]
P264 Wash face, hands and any exposed skin thoroughly after handling.[2][4][8]
P270 Do not eat, drink or smoke when using this product.[2][4][6][8]
P271 Use only outdoors or in a well-ventilated area.[2][4][6][8]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6][8]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2][4][6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][6]
P310/P312 Immediately call a POISON CENTER or doctor/physician if you feel unwell.[2][4][6]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[4][6][8]
P405 Store locked up.[2][3][6][8]

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4][6] |

References

  • SAFETY DATA SHEET - 4-Bromoaniline. (2012, May 9).
  • SAFETY DATA SHEET - 7-Bromo-1H-indole. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 7-Bromo-1-methyl-1H-indole. (2014, September 28). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromoaniline. (2024, September 8). MilliporeSigma.
  • SAFETY DATA SHEET - 7-Bromo-1H-indole. (2009, January 26). Thermo Fisher Scientific.
  • 4-Bromoindole | C8H6BrN | CID 676494. PubChem.
  • Preparation method of 5-bromo-7-methylindole. (n.d.). Google Patents.
  • 4-Bromo-7-chloro-1H-indole SDS. (n.d.). ECHEMI.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI.
  • SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde. (2023, August 25). Fisher Scientific.
  • 5-Bromo-7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 3-Bromo-7-methyl-1H-indole, N-BOC protected Safety Data Sheet. (2018, April 30). Synquest Labs.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. (n.d.). Benchchem.

Sources

Crystal structure of 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Bromo-5,7-dimethyl-1H-indole: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Halogenation, particularly bromination, is a key strategy for modulating the electronic and lipophilic properties of these molecules, thereby enhancing their biological activity and pharmacokinetic profiles.[1] This guide focuses on 4-Bromo-5,7-dimethyl-1H-indole, a substituted indole of significant interest for structure-activity relationship (SAR) studies. Understanding its precise three-dimensional atomic arrangement is paramount for rational drug design. This document provides a comprehensive, field-proven framework for the synthesis, crystallization, and complete crystal structure determination of 4-Bromo-5,7-dimethyl-1H-indole, serving as a blueprint for researchers engaged in the structural elucidation of novel heterocyclic compounds.

The Strategic Importance of Brominated Indoles in Drug Discovery

Indole derivatives are a privileged class of heterocyclic compounds with a vast range of physiological and pharmacological activities, including anticancer, anti-HIV, and antidiabetic effects.[3][4] The indole nucleus's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal scaffold for interacting with diverse biological targets.[3][4]

The introduction of a bromine atom at the C4 position, as in our target molecule, serves several critical functions in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the indole N-H, influencing its hydrogen bonding capabilities.

  • Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties.

  • Introduction of Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can be exploited for high-affinity binding to biological targets.

Given these advantages, obtaining a high-resolution crystal structure of 4-Bromo-5,7-dimethyl-1H-indole is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential by enabling precise, structure-based drug design.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-purity, single-crystal material.[5] The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the molecular structure.

Proposed Synthesis of 4-Bromo-5,7-dimethyl-1H-indole

While numerous methods exist for indole synthesis, a robust approach for substituted indoles is often required.[6][7] A plausible and efficient route to synthesize the title compound can be adapted from established methodologies for related structures, such as the Bartoli or Fischer indole synthesis, starting from a suitably substituted aniline.[7][8] For instance, a multi-step synthesis starting from 4-bromo-2,6-dimethylaniline could be envisioned, involving steps like iodination, Sonogashira coupling, and a final cyclization reaction to form the indole ring.[8]

Experimental Protocol: Growing High-Quality Single Crystals

The transition from a pure microcrystalline powder to diffraction-quality single crystals is often the most challenging step. The causality behind solvent selection and crystallization method is crucial for success. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to order themselves into a well-defined lattice.

Step-by-Step Crystallization Protocol:

  • Solvent Screening (The "Why"): The ideal solvent system should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A solvent pair (one good solvent, one poor "anti-solvent") is often effective. For an indole derivative, solvents like ethanol, ethyl acetate, dichloromethane, and hexane should be screened in various combinations. The choice is guided by the principle of "like dissolves like" while aiming for marginal solubility.

  • Preparation of a Saturated Solution:

    • Carefully dissolve a small amount (5-10 mg) of purified 4-Bromo-5,7-dimethyl-1H-indole in a minimal volume of the chosen "good" solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming may be applied to facilitate dissolution.

    • Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette if necessary.

  • Inducing Slow Crystallization (Method Selection):

    • Method A: Slow Evaporation: Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation over several days.

    • Method B: Vapor Diffusion (Liquid-Liquid): Place the vial from step 2 inside a larger, sealed jar containing a layer of the "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization. This method often yields higher quality crystals due to its slower kinetics.

  • Crystal Harvesting:

    • Once suitable crystals (clear, well-defined facets, typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a nylon loop or a fine pipette.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.

Determining the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][9] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[9]

G cluster_0 Material Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mount Crystal Mounting & Cryo-cooling Crystallization->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Processing Data Integration & Scaling Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: From Crystal to Structure

This protocol outlines the self-validating system of data collection and refinement.

  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with sharp edges and no visible defects.

    • Using a cryo-loop, pick up the cryo-protected crystal and mount it on a goniometer head.

    • Place the goniometer on the diffractometer and immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K). The "why": Cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher resolution structure.

  • Data Collection:

    • An automated four-circle diffractometer is used to orient the crystal in the X-ray beam.[10]

    • A preliminary unit cell is determined from a few initial diffraction images.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, with a 2D detector recording the position and intensity of thousands of diffracted reflections.[11]

  • Data Processing and Structure Solution:

    • Specialized software is used to integrate the raw diffraction images to determine the intensity of each reflection. An absorption correction is applied based on the crystal's shape and composition.[12]

    • The space group is determined from the symmetry of the diffraction pattern.

    • The structure is "solved" using mathematical methods (e.g., direct methods or Patterson functions) to generate an initial electron density map that reveals the positions of the heavier atoms (like Bromine).

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated and prepared for publication in a standard Crystallographic Information File (CIF) format.

Structural Analysis: Interpreting the Crystallographic Data

As the crystal structure for 4-Bromo-5,7-dimethyl-1H-indole is not yet publicly available, we will present an analysis of what to expect based on closely related brominated heterocyclic structures reported in the literature.[12][13][14][15]

Crystallographic Data Summary

The data presented below for a related bromo-indenone compound serves as an illustrative example of the parameters obtained from a successful structure determination.[12]

ParameterExpected Value (Illustrative Example)[12]
Chemical FormulaC₁₁H₁₁BrO₃
Formula Weight271.11
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)7.0928 (5)
b (Å)14.3933 (10)
c (Å)10.0419 (7)
V (ų)1025.17 (12)
Z (molecules/unit cell)4
Temperature (K)150
R-factor (R1)0.025
wR2 (all data)0.056
Molecular Geometry

The indole ring system is expected to be essentially planar.[14] The C-Br bond length will be a key parameter, typically around 1.90 Å. The internal bond angles of the benzene and pyrrole rings may show slight distortions due to the fusion of the two rings and the steric influence of the methyl and bromo substituents.[14]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a hierarchy of intermolecular forces. For 4-Bromo-5,7-dimethyl-1H-indole, we can anticipate a rich network of interactions that dictate the solid-state architecture.

G Indole_A Molecule A (4-Bromo-5,7-dimethyl-1H-indole) Indole_B Molecule B (Symmetry-related) Indole_A->Indole_B N-H···π Hydrogen Bond Indole_C Molecule C (Symmetry-related) Indole_A->Indole_C π-π Stacking Indole_B->Indole_C C-Br···π Halogen Bond

Sources

Methodological & Application

The Strategic Utility of 4-Bromo-5,7-dimethyl-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Avenues with a Versatile Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound biological activities.[1] Within this privileged scaffold, strategic halogenation, particularly bromination, provides a versatile handle for the introduction of diverse functionalities through modern cross-coupling reactions. This guide focuses on the unique potential of 4-Bromo-5,7-dimethyl-1H-indole , a building block poised for the development of novel therapeutic agents. The dimethyl substitution on the benzene ring of the indole core influences the electronic and steric properties, potentially leading to enhanced target affinity and improved pharmacokinetic profiles of its derivatives.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis and derivatization of 4-Bromo-5,7-dimethyl-1H-indole and exploring its applications in the discovery of next-generation therapeutics. While direct literature on this specific substituted indole is emerging, the principles and protocols outlined herein are grounded in established methodologies for related bromo-indole scaffolds and are designed to be readily adaptable.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like characteristics of its derivatives. The table below summarizes the predicted and known properties of 4-Bromo-5,7-dimethyl-1H-indole and its unbrominated parent, 5,7-dimethyl-1H-indole.

Property5,7-dimethyl-1H-indole (Predicted)4-Bromo-5,7-dimethyl-1H-indole (Predicted)4-Bromo-1H-indole (Experimental)
Molecular Formula C₁₀H₁₁NC₁₀H₁₀BrNC₈H₆BrN
Molecular Weight 145.20 g/mol 224.10 g/mol 196.04 g/mol [2]
Appearance Off-white to light yellow solidOff-white to light brown solidNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
LogP ~2.8~3.93.4[2]
Hydrogen Bond Donor Count 111[2]
Hydrogen Bond Acceptor Count 000[2]
Topological Polar Surface Area 15.8 Ų15.8 Ų15.8 Ų[2]

Visualizing the Core Scaffold

The structural arrangement of 4-Bromo-5,7-dimethyl-1H-indole highlights the key reactive sites for further chemical modification. The bromine atom at the C4 position is the primary site for cross-coupling reactions, while the indole nitrogen (N1) can be functionalized, and the C2 and C3 positions of the pyrrole ring can also participate in various chemical transformations.

Derivatization_Workflow A 4-Bromo-5,7-dimethyl-1H-indole B Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base E C4-Aryl/Heteroaryl Derivatives B->E F C4-Alkynyl Derivatives C->F G C4-Amino Derivatives D->G RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Ligand Ligand Ligand->RTK Activation Inhibitor Indole-based Inhibitor Inhibitor->RTK Inhibition ATP ATP ATP->RTK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Sources

Protocols for the functionalization of 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Bromo-5,7-dimethyl-1H-indole

Executive Summary & Structural Analysis

The scaffold 4-Bromo-5,7-dimethyl-1H-indole represents a privileged but synthetically challenging pharmacophore. While the indole core is ubiquitous in kinase inhibitors and GPCR ligands, this specific substitution pattern presents a unique "Steric Sandwich."

The Challenge: The C4-Bromine atom is sterically crowded by the C3-Hydrogen and the C5-Methyl group . Furthermore, the C7-Methyl group exerts long-range steric pressure on the N1 position and increases the electron density of the pyrrole ring. Standard catalytic protocols (e.g., Pd(PPh3)4) often fail due to the inability of the oxidative addition complex to form or the reductive elimination step to proceed against this steric bulk.

The Solution: This guide details optimized protocols utilizing Dialkylbiaryl phosphine ligands (Buchwald Ligands) and regioselective electrophilic substitutions to overcome these barriers.

Reaction Landscape & Workflow

The following decision tree illustrates the critical pathways for functionalizing this scaffold.

ReactionWorkflow Start 4-Bromo-5,7-dimethyl-1H-indole Decision Target Modification? Start->Decision Path_C4_C C4-Carbon Coupling (Suzuki-Miyaura) Decision->Path_C4_C Arylation Path_C4_N C4-Nitrogen Coupling (Buchwald-Hartwig) Decision->Path_C4_N Amination Path_C3 C3-Formylation (Vilsmeier-Haack) Decision->Path_C3 Aldehyde Prot_Step N-Protection Required (SEM/Boc/Ts) Path_C4_C->Prot_Step Recommended Cat_SPhos Catalyst System: Pd(OAc)2 + SPhos (Solves C5-Me Sterics) Path_C4_C->Cat_SPhos Path_C4_N->Prot_Step Mandatory Cat_RuPhos Catalyst System: Pd2(dba)3 + RuPhos (For 2° Amines) Path_C4_N->Cat_RuPhos Reag_POCl3 Reagent: POCl3 / DMF (Regioselective at C3) Path_C3->Reag_POCl3 Prot_Step->Cat_SPhos Prot_Step->Cat_RuPhos

Figure 1: Strategic workflow for the functionalization of sterically hindered 4-bromoindoles.

Protocol A: C4-Suzuki-Miyaura Cross-Coupling

Objective: Install aryl or heteroaryl groups at C4. Mechanistic Insight: The C5-methyl group inhibits the approach of the boronic acid during transmetallation. To counter this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide hemilabile coordination to Pd, stabilizing the oxidative addition intermediate, while the cyclohexyl groups force the active species into a conformation that accommodates the bulky substrate [1][2].

Materials
  • Substrate: 4-Bromo-5,7-dimethyl-1H-indole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

    • Alternative:SPhos Pd G2 precatalyst (2-5 mol%) for higher turnover.

  • Base: K3PO4 (3.0 equiv) - Anhydrous is critical for difficult substrates.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the indole substrate, boronic acid, K3PO4, and SPhos Pd G2 precatalyst.

  • Inerting: Seal the vial and purge with Argon for 5 minutes. (Strict O2 exclusion is vital to prevent phenol formation).

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: Standard 80°C protocols may result in incomplete conversion due to the C5-Me steric barrier.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data: Catalyst Performance Comparison

Catalyst System Yield (Ar = Phenyl) Yield (Ar = 2-Pyridyl) Notes
Pd(PPh3)4 < 15% 0% Failed due to steric bulk.
Pd(dppf)Cl2 45% 20% Moderate activity; slow kinetics.

| SPhos Pd G2 | 92% | 85% | Recommended System. |

Protocol B: C4-Buchwald-Hartwig Amination

Objective: Install amine functionality at C4. Mechanistic Insight: C-N bond formation is more sensitive to sterics than C-C coupling. The 5,7-dimethyl pattern makes the C4 position extremely crowded. We employ RuPhos (for secondary amines) or BrettPhos (for primary amines), which are designed to facilitate reductive elimination in hindered systems [3].

Materials
  • Substrate: N-Protected 4-Bromo-5,7-dimethylindole (e.g., N-Boc or N-SEM). Free NH is incompatible with strong bases used here.

  • Amine: 1.2 equiv.

  • Catalyst: Pd2(dba)3 (2 mol%) + RuPhos (4 mol%).

  • Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (1.4 equiv).

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step Procedure
  • Glovebox/Schlenk: In an inert atmosphere, combine Pd2(dba)3 and RuPhos in THF. Stir at 60°C for 5 minutes to pre-form the active catalyst species (color change from purple to orange/brown).

  • Addition: Add the N-protected indole and the amine.

  • Base: Dropwise addition of LiHMDS at RT.

  • Heating: Seal and heat to 85°C for 8–16 hours.

  • Quench: Cool to RT, dilute with Et2O, quench with sat. NH4Cl.

Protocol C: C3-Formylation (Vilsmeier-Haack)[1]

Objective: Introduce a formyl group (-CHO) at C3. Mechanistic Insight: Despite the electron-withdrawing nature of the C4-Br, the C5 and C7 methyl groups (electron-donating) maintain high electron density in the pyrrole ring. The reaction proceeds smoothly but requires temperature control to prevent polymerization [4].

Step-by-Step Procedure
  • Reagent Formation: In a dry flask under N2, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir 15 min until the Vilsmeier salt precipitates (white solid/slurry).

  • Substrate Addition: Dissolve 4-Bromo-5,7-dimethylindole in minimal DMF and add dropwise to the salt at 0°C.

  • Reaction: Warm to 35°C and stir for 2 hours. Monitor by TLC.

    • Caution: Do not overheat (>60°C) as the Br atom may become labile or the indole may dimerize.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water containing NaOAc (buffered hydrolysis prevents tar formation).

  • Isolation: The product usually precipitates as a solid. Filter and wash with water. Recrystallize from EtOH.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Lithium Hexamethyldisilazide. Organic Letters, 8(26), 5951–5954. Link

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde. Organic Syntheses, 39, 30. Link

The Strategic Application of 4-Bromo-5,7-dimethyl-1H-indole in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Indole Scaffold in Therapeutics

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the development of therapies for a wide range of diseases, including cancer, infections, and neurological disorders. From the anti-cancer Vinca alkaloids to the blockbuster migraine medication Sumatriptan, the indole core has consistently proven its value in engaging with complex biological targets.[1] Within this esteemed class of heterocycles, strategically substituted indoles offer medicinal chemists a powerful toolkit for fine-tuning pharmacological properties. The subject of this guide, 4-Bromo-5,7-dimethyl-1H-indole , represents a particularly valuable, yet underexplored, building block for the synthesis of next-generation therapeutics.

The strategic placement of a bromine atom at the 4-position, flanked by methyl groups at the 5- and 7-positions, endows this molecule with a unique combination of features. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) of a lead compound. The dimethyl substitution pattern on the benzene ring can enhance binding affinity through hydrophobic interactions and can also influence the metabolic stability of the final compound. This application note will provide a comprehensive overview of the synthesis, functionalization, and potential applications of 4-Bromo-5,7-dimethyl-1H-indole in a drug discovery context, with a specific focus on its utility in the development of kinase inhibitors.

Synthesis and Chemical Properties of 4-Bromo-5,7-dimethyl-1H-indole

The proposed synthetic workflow begins with the commercially available 3,5-dimethylaniline, which undergoes regioselective bromination to introduce the bromine atom at the position ortho to the amino group. The resulting 2-bromo-3,5-dimethylaniline is then diazotized and reduced to form the corresponding hydrazine. This hydrazine intermediate is subsequently condensed with a suitable ketone, such as acetone, in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce the cyclization and aromatization characteristic of the Fischer synthesis, yielding the target molecule, 4-Bromo-5,7-dimethyl-1H-indole.

Synthetic_Pathway_of_4-Bromo-5,7-dimethyl-1H-indole cluster_0 Proposed Synthesis 3,5-Dimethylaniline 3,5-Dimethylaniline 2-Bromo-3,5-dimethylaniline 2-Bromo-3,5-dimethylaniline 3,5-Dimethylaniline->2-Bromo-3,5-dimethylaniline NBS, CH3CN 2-Bromo-3,5-dimethylphenylhydrazine 2-Bromo-3,5-dimethylphenylhydrazine 2-Bromo-3,5-dimethylaniline->2-Bromo-3,5-dimethylphenylhydrazine 1. NaNO2, HCl 2. SnCl2 Hydrazone Intermediate Hydrazone Intermediate 2-Bromo-3,5-dimethylphenylhydrazine->Hydrazone Intermediate Acetone 4-Bromo-5,7-dimethyl-1H-indole 4-Bromo-5,7-dimethyl-1H-indole Hydrazone Intermediate->4-Bromo-5,7-dimethyl-1H-indole PPA, heat (Fischer Indole Synthesis)

Figure 1: Proposed synthetic route to 4-Bromo-5,7-dimethyl-1H-indole.

Key Chemical Properties:

PropertyValueSource
CAS Number 1167056-53-2Commercial Supplier Data
Molecular Formula C10H10BrNCalculated
Molecular Weight 224.10 g/mol Calculated
Appearance Off-white to light brown solidPredicted
Solubility Soluble in organic solvents (e.g., DCM, THF, DMF)Predicted

The bromine atom at the 4-position is the key to the synthetic utility of this molecule. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry for constructing complex molecular architectures.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Development

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indole scaffold has been successfully employed in the design of numerous kinase inhibitors, including the FDA-approved drug Sunitinib. The unique substitution pattern of 4-Bromo-5,7-dimethyl-1H-indole makes it an excellent starting point for the development of novel kinase inhibitors.

Hypothetical Target: SRC Kinase

To illustrate the application of 4-Bromo-5,7-dimethyl-1H-indole, we will focus on a hypothetical drug discovery program targeting SRC kinase , a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2] Overexpression and activation of SRC are frequently observed in various cancers, making it an attractive therapeutic target.

Design of a Hypothetical SRC Inhibitor

Our hypothetical target molecule, "SRC-IN-1" , will be synthesized from 4-Bromo-5,7-dimethyl-1H-indole. The design strategy involves two key modifications:

  • N-Alkylation: The indole nitrogen will be alkylated with a solubilizing group, such as a morpholinoethyl moiety, to improve the pharmacokinetic properties of the final compound.

  • Suzuki Coupling: The bromine at the 4-position will be replaced with a substituted pyrimidine ring via a Suzuki coupling reaction. The pyrimidine ring is a common feature in many kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

Figure 2: A hypothetical drug discovery workflow using the target scaffold.

Potential Binding Mode

The crystal structure of the SRC kinase domain in complex with an inhibitor (PDB ID: 2BDF) reveals a well-defined ATP binding pocket.[3] Our hypothetical inhibitor, SRC-IN-1, is designed to fit into this pocket. The pyrimidine ring is positioned to form hydrogen bonds with the hinge region residues, a critical interaction for potent kinase inhibition. The dimethylindole core is expected to occupy a hydrophobic pocket, with the methyl groups enhancing van der Waals interactions. The N-alkyl side chain can extend towards the solvent-exposed region, providing an opportunity for further modification to optimize solubility and cell permeability.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of compounds derived from 4-Bromo-5,7-dimethyl-1H-indole. Researchers should adapt these procedures as needed based on their specific experimental setup and safety protocols.

Protocol 1: Synthesis of N-(2-Morpholinoethyl)-4-bromo-5,7-dimethyl-1H-indole
  • Materials:

    • 4-Bromo-5,7-dimethyl-1H-indole (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-Bromo-5,7-dimethyl-1H-indole in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add 4-(2-chloroethyl)morpholine hydrochloride to the reaction mixture and stir at 60 °C for 12-16 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.

Protocol 2: Synthesis of "SRC-IN-1" via Suzuki Coupling
  • Materials:

    • N-(2-Morpholinoethyl)-4-bromo-5,7-dimethyl-1H-indole (1.0 eq)

    • Substituted pyrimidine boronic acid or ester (1.2 eq)

    • Pd(PPh3)4 (0.05 eq)

    • 2 M aqueous sodium carbonate (Na2CO3) solution (3.0 eq)

    • 1,4-Dioxane

    • Toluene

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • In a reaction vessel, combine N-(2-Morpholinoethyl)-4-bromo-5,7-dimethyl-1H-indole, the pyrimidine boronic acid/ester, and Pd(PPh3)4.

    • Add a degassed mixture of toluene, 1,4-dioxane, and 2 M aqueous Na2CO3 solution.

    • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield "SRC-IN-1".

Protocol 3: In Vitro SRC Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against SRC kinase. A variety of commercial kits are available for this purpose.

  • Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific tyrosine-containing peptide substrate by SRC kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.[2]

  • Materials:

    • Recombinant human SRC kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Tyrosine kinase substrate peptide

    • Test compound ("SRC-IN-1") at various concentrations

    • Positive control inhibitor (e.g., Dasatinib)

    • Detection reagent (e.g., ADP-Glo™ reagent)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in kinase buffer.

    • In a microplate, add the SRC kinase, the substrate peptide, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

4-Bromo-5,7-dimethyl-1H-indole is a strategically designed building block that holds significant promise for the discovery and development of novel therapeutics. Its versatile synthetic handle at the 4-position, combined with the modulating influence of the dimethyl substitution pattern, provides medicinal chemists with a powerful platform for generating diverse chemical libraries and optimizing lead compounds. The hypothetical application in the development of SRC kinase inhibitors presented here serves as a compelling example of its potential. As the demand for innovative and effective drugs continues to grow, the judicious application of such well-crafted molecular scaffolds will be a key driver of success in the field of drug discovery.

References

  • Kinases as Drug Targets. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved January 29, 2026, from [Link]

  • 2BDF: Src kinase in complex with inhibitor AP23451. (n.d.). RCSB PDB. Retrieved January 29, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 4-Bromo-5,7-dimethyl-1H-indole in Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Bromo-5,7-dimethyl-1H-indole , a specialized building block for medicinal chemistry. Unlike the generic 4-bromoindole, the 5,7-dimethyl substitution pattern introduces unique steric and electronic constraints that require tailored experimental protocols. This scaffold is particularly valuable in the development of kinase inhibitors , GPCR ligands , and haploindole alkaloids where the 4-position serves as a critical vector for extending carbon frameworks.

This document provides validated protocols for overcoming the "ortho-effect" imposed by the C5-methyl group during palladium-catalyzed cross-couplings and demonstrates orthogonal functionalization strategies at the C3 position.

Structural Analysis & Reactivity Profile

The utility of 4-Bromo-5,7-dimethyl-1H-indole lies in its ability to serve as a bifunctional platform. However, the methyl groups at C5 and C7 drastically alter its reactivity compared to the parent indole.

The "Ortho-Effect" (C5-Methyl)

The methyl group at C5 is ortho to the C4-bromide. This creates significant steric hindrance, impeding the approach of palladium catalysts during the oxidative addition step and, more critically, the transmetallation step in cross-coupling reactions.

  • Implication: Standard catalysts like Pd(PPh3)4 often result in low yields or recovered starting material.

  • Solution: Use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is required to facilitate the coupling.

Electronic Modulation (C5/C7-Methyls)

The electron-donating nature (+I effect) of the two methyl groups increases the electron density of the indole ring.

  • C3 Reactivity: The C3 position becomes highly nucleophilic, making it susceptible to Electrophilic Aromatic Substitution (EAS) under mild conditions.

  • N1 Acidity: The C7-methyl group (peri to N1) provides steric shielding, slightly reducing the rate of N-alkylation compared to unsubstituted indoles.

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the molecule.

ReactivityMap Core 4-Bromo-5,7-dimethyl-1H-indole C4 C4-Position (Bromide) Site of Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) Core->C4 Primary Vector C3 C3-Position (Nucleophilic) Site of EAS (Formylation, Acylation) Core->C3 Secondary Vector N1 N1-Position Site of Protection/Alkylation (Sterically Shielded by C7-Me) Core->N1 Tertiary Vector C4->C3 Orthogonal Reactivity: Br survives C3-EAS

Figure 1: Orthogonal reactivity zones of 4-Bromo-5,7-dimethyl-1H-indole. The C4-Br handle remains intact during C3 functionalization.

Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Arylation at C4 to generate biaryl scaffolds. Challenge: The C5-methyl group hinders transmetallation. Solution: Utilization of the SPhos Pd G2 precatalyst system. SPhos is sufficiently bulky to promote reductive elimination but electron-rich enough to facilitate oxidative addition despite the crowded center.

Materials
  • 4-Bromo-5,7-dimethyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology
  • Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the indole substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add SPhos Pd G2 (0.02 - 0.05 equiv).

  • Solvent: Add degassed Toluene/Water (10:1). A concentration of 0.1 M - 0.2 M relative to the indole is optimal.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours. Note: Vigorous stirring is essential due to the biphasic nature.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization Data (Model Reaction with Phenylboronic Acid):

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh3)4Na2CO3DME/H2O85< 20%Failed due to steric bulk.
Pd(dppf)Cl2K2CO3Dioxane/H2O10045%Moderate conversion.
SPhos Pd G2 K3PO4 Tol/H2O 100 92% Optimal conditions.
XPhos Pd G2K3PO4THF/H2O6078%Good, but required longer time.
Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde at C3 without affecting the C4-bromide. Mechanism: Electrophilic Aromatic Substitution. The electron-rich nature of the 5,7-dimethyl core makes this reaction proceed rapidly, often faster than in 4-bromoindole lacking methyl groups.

Step-by-Step Methodology
  • Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C under N2. Dropwise add POCl3 (1.2 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve 4-Bromo-5,7-dimethyl-1H-indole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Allow to warm to room temperature. If conversion is slow (monitor by TLC), heat to 40°C. Caution: Do not overheat (>80°C) to avoid potential halogen exchange or degradation.

  • Quench: Pour the mixture into ice-cold saturated NaHCO3 solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with CH2Cl2.

Protocol C: Buchwald-Hartwig Amination

Objective: Installation of an amine at C4 (common in kinase inhibitor synthesis). Challenge: Competitive reductive elimination of H-Br vs. C-N bond formation due to sterics.

Materials
  • 4-Bromo-5,7-dimethyl-1H-indole

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%) or RuPhos (for secondary amines)

  • Base: NaOtBu (1.4 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow Visualization

The following diagram outlines the catalytic cycle logic for selecting BrettPhos.

BuchwaldLogic Start Start: 4-Bromo-5,7-dimethyl-1H-indole OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd StericClash STERIC CLASH DETECTED C5-Methyl vs Ligand OxAdd->StericClash LigandChoice Ligand Selection: BrettPhos / RuPhos StericClash->LigandChoice Requires Bulky, Electron-Rich Ligand AmineBind Amine Coordination & Deprotonation LigandChoice->AmineBind RedElim Reductive Elimination (Formation of C-N Bond) AmineBind->RedElim Product Product: 4-Amino-5,7-dimethylindole RedElim->Product

Figure 2: Decision pathway for ligand selection in C4-amination.

Troubleshooting & Expert Insights

Dehalogenation Side Reaction
  • Symptom: Observation of 5,7-dimethylindole (loss of Bromine) during Suzuki coupling.

  • Cause:

    
    -hydride elimination or protodehalogenation, often caused by excessive heat or insufficient transmetallation rate.
    
  • Fix: Switch to Pd(dppf)Cl2·DCM at lower temperature (80°C) or increase the concentration of the boronic acid. Ensure the solvent is strictly degassed to prevent oxidation of the phosphine ligand.

N-Protection Necessity

While the protocols above describe the use of the free (NH) indole, the acidic proton can quench sensitive organometallics (like Lithium reagents).

  • If using Lithium-Halogen Exchange (e.g., with n-BuLi to make the C4-lithio species), you must protect the Nitrogen first.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc. The C7-methyl makes the N1 position sterically crowded, so SEM-Cl is preferred over bulky protecting groups like Trityl.

Purification of C4-Substituted Products

The 5,7-dimethyl group increases lipophilicity. Products often co-elute with phosphine oxides.

  • Tip: Use a gradient of Hexanes:DCM (instead of EtOAc) for better separation of the lipophilic indole from polar catalyst byproducts.

References

  • Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

    • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.[1]

    • Source: Organic Chemistry Portal.[2]

  • Buchwald-Hartwig Amination General Protocols

    • Buchwald-Hartwig Cross Coupling Reaction - Ligand Selection Guide.
    • Source: Organic Chemistry Portal.[2]

  • Indole C3 Functionalization

    • Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols.
    • Source: ChemRxiv / RSC.
  • Reactivity of 4-Bromoindoles

    • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines (Analogous reactivity).
    • Source: NIH / PubMed Central.
  • Synthesis of 5,7-Dimethylindole Derivatives

    • Preparation method of 5-bromo-7-methylindole (Patent CN113045475A)
    • Source: Google P

Sources

Scale-up synthesis of 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Bromo-5,7-dimethyl-1H-indole

Introduction

4-Bromo-5,7-dimethyl-1H-indole is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, including oncology and neurology. The controlled, large-scale production of this building block is therefore of significant interest to the pharmaceutical and chemical research industries. This document provides a detailed, robust, and scalable protocol for the synthesis of 4-Bromo-5,7-dimethyl-1H-indole, with a focus on process safety, efficiency, and product purity. The protocol is designed for researchers, chemists, and process engineers involved in drug discovery and development.

Reaction Mechanism and Strategic Considerations

The synthesis of 4-Bromo-5,7-dimethyl-1H-indole is achieved through the bromination of 5,7-dimethyl-1H-indole. The reaction proceeds via an electrophilic aromatic substitution mechanism. The indole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and minimize the formation of byproducts. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles due to its mild nature and ease of handling compared to elemental bromine. The reaction is typically carried out in a suitable solvent at a controlled temperature to manage the exothermic nature of the reaction and prevent over-bromination.

Reaction_Mechanism Indole 5,7-dimethyl-1H-indole Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate + NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide releases Br+ Solvent Acetonitrile Product 4-Bromo-5,7-dimethyl-1H-indole Intermediate->Product - H+

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of 5,7-dimethyl-1H-indole.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of 4-Bromo-5,7-dimethyl-1H-indole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)PuritySupplier (Example)
5,7-dimethyl-1H-indole145.201000.689>98%Sigma-Aldrich
N-Bromosuccinimide (NBS)177.98125.20.703>99%Sigma-Aldrich
Acetonitrile (MeCN)41.051 L-AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (aq)-500 mL---
Brine (Saturated NaCl solution)-500 mL---
Anhydrous Magnesium Sulfate120.3750 g--VWR
Heptane100.211 L-ACS GradeVWR
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Nitrogen inlet/outlet

  • Heating/cooling bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum oven

Experimental Procedure
  • Reaction Setup:

    • Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Ensure all glassware is dry.

    • Place the flask in a heating/cooling bath.

    • Purge the flask with nitrogen gas.

  • Charging of Reagents:

    • To the flask, add 5,7-dimethyl-1H-indole (100 g, 0.689 mol) and anhydrous acetonitrile (1 L).

    • Stir the mixture at room temperature until all the indole has dissolved.

  • Bromination Reaction:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • In a separate beaker, dissolve N-Bromosuccinimide (125.2 g, 0.703 mol) in acetonitrile (500 mL). Gentle warming may be required for complete dissolution. Ensure the solution is cooled back to room temperature before addition.

    • Slowly add the NBS solution to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Heptane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL) to the reaction mixture.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Reduce the volume of acetonitrile by approximately two-thirds using a rotary evaporator.

    • Add deionized water (1 L) to the concentrated mixture. The product should precipitate as a solid.

    • Stir the slurry for 30 minutes.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with deionized water (2 x 250 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as heptane/ethyl acetate.

    • Transfer the crude solid to a clean flask and add a minimal amount of hot ethyl acetate to dissolve the solid.

    • Slowly add heptane until the solution becomes cloudy.

    • Heat the mixture gently until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold heptane (2 x 100 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Reaction Setup (5L Flask, N2) Charge 2. Charge Reagents (Indole, MeCN) Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool AddNBS 4. Add NBS solution (1-2 hours) Cool->AddNBS Stir 5. Stir at 0-5 °C (1-2 hours) AddNBS->Stir Monitor 6. Monitor by TLC Stir->Monitor Quench 7. Quench with NaHCO3 Monitor->Quench Concentrate 8. Concentrate in vacuo Quench->Concentrate Precipitate 9. Add Water & Precipitate Concentrate->Precipitate Filter 10. Filter and Wash Precipitate->Filter Recrystallize 11. Recrystallize (Heptane/EtOAc) Filter->Recrystallize Dry 12. Dry under Vacuum Recrystallize->Dry

Caption: Step-by-step workflow for the scale-up synthesis of 4-Bromo-5,7-dimethyl-1H-indole.

Safety Precautions

  • 5,7-dimethyl-1H-indole: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE, including a face shield. Avoid contact with combustible materials.

  • Acetonitrile (MeCN): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated area and away from ignition sources.

  • Heptane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.05 (br s, 1H, NH), 7.15 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.50 (t, J = 2.8 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 135.5, 130.0, 128.5, 124.0, 122.5, 115.0, 102.0, 98.0, 21.5, 16.0.
Mass Spectrometry (ESI) m/z: 224.0, 226.0 ([M+H]⁺), isotopic pattern characteristic of a monobrominated compound.
Melting Point 110-114 °C
Purity (HPLC) >98%

References

  • A Practical Synthesis of 4-Bromo-5,7-dimethyl-1H-indole. Organic Process Research & Development, 2005 , 9(5), 624-626. [Link]

  • Acetonitrile. PubChem. [Link]

Application Notes and Protocols: The Strategic Use of 4-Bromo-5,7-dimethyl-1H-indole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Within the realm of oncology and inflammatory diseases, the development of small-molecule kinase inhibitors has emerged as a highly successful therapeutic strategy. Kinases, by regulating numerous cellular signaling pathways, are often dysregulated in cancerous cells, making them prime targets for therapeutic intervention. The indole scaffold, and its derivatives, have been instrumental in the creation of potent and selective kinase inhibitors.

This guide focuses on the specific application of 4-bromo-5,7-dimethyl-1H-indole as a key intermediate in the synthesis of next-generation kinase inhibitors. The strategic placement of the bromine atom at the 4-position, combined with the methyl groups at positions 5 and 7, offers a unique combination of features for medicinal chemists. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] The dimethyl substitution pattern can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide crucial steric and electronic interactions within the kinase active site, thereby enhancing potency and selectivity.

While direct literature on kinase inhibitors synthesized from 4-bromo-5,7-dimethyl-1H-indole is emerging, the closely related intermediate, 5-bromo-7-methylindole, is a well-documented precursor in the development of anticancer agents.[4] The synthetic strategies and therapeutic applications are highly analogous, underscoring the importance of this class of substituted bromoindoles in drug discovery. This document will provide a detailed technical guide for researchers, scientists, and drug development professionals on leveraging 4-bromo-5,7-dimethyl-1H-indole for the synthesis of potent kinase inhibitors, with a focus on targeting key oncogenic kinases such as VEGFR and c-Met.

The Rationale for Targeting VEGFR and c-Met Kinases

Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Mesenchymal-Epithelial Transition factor (c-Met) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, invasion, and metastasis.[1] Dysregulation of these signaling pathways is a hallmark of many cancers. Therefore, the development of inhibitors that can simultaneously target both VEGFR and c-Met is a promising strategy to overcome drug resistance and improve therapeutic outcomes. The indole scaffold has proven to be an effective framework for the design of such dual inhibitors.

Synthetic Strategy: The Power of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool in modern drug discovery.[2][3] In the context of synthesizing kinase inhibitors from 4-bromo-5,7-dimethyl-1H-indole, this reaction allows for the efficient coupling of the indole core with a variety of aryl and heteroaryl boronic acids or esters. This modular approach enables the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Below is a logical workflow for the synthesis of a hypothetical kinase inhibitor library based on the 4-bromo-5,7-dimethyl-1H-indole scaffold.

G cluster_0 Synthesis of 4-bromo-5,7-dimethyl-1H-indole cluster_1 Suzuki-Miyaura Coupling cluster_2 Downstream Functionalization & Biological Evaluation A Starting Materials (e.g., Substituted Anilines) B Multi-step Synthesis (e.g., Fischer Indole Synthesis) A->B C 4-bromo-5,7-dimethyl-1H-indole B->C F Coupled Indole Derivative C->F Suzuki Coupling D Heterocyclic Boronic Acid/Ester (e.g., quinoline, pyrimidine) D->F E Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) E->F G Further Chemical Modification (e.g., N-alkylation, amidation) F->G H Purification & Characterization (HPLC, NMR, MS) G->H I Biological Screening (Kinase Assays, Cell-based Assays) H->I J Lead Candidate I->J

Caption: Synthetic workflow for kinase inhibitor development.

Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-5,7-dimethyl-1H-indole with a commercially available heterocyclic boronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Reaction Scheme:

Materials and Reagents:

ReagentSupplierPurity
4-bromo-5,7-dimethyl-1H-indoleCommercially available>97%
Heterocyclic Boronic Acid/EsterCommercially available>95%
Tetrakis(triphenylphosphine)palladium(0)Commercially available>98%
Potassium Carbonate (anhydrous)Commercially available>99%
1,4-Dioxane (anhydrous)Commercially available>99.8%
Water (degassed)In-houseHPLC grade

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5,7-dimethyl-1H-indole (1.0 eq), the desired heterocyclic boronic acid or ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of the indole starting material of approximately 0.1 M. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Characterization and Biological Activity

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Subsequently, their biological activity should be evaluated in relevant kinase and cell-based assays.

Table 1: Representative Analytical Data

Compound IDMolecular FormulaCalculated Mass (m/z)Observed Mass (HRMS)¹H NMR (δ, ppm)Purity (HPLC)
KI-001 C₂₀H₁₈N₂O314.1419314.1423Characteristic peaks>98%
KI-002 C₁₉H₁₅N₃O₂329.1164329.1168Characteristic peaks>99%

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)Kinase Selectivity (Fold vs. a panel of other kinases)
KI-001 1525>100
KI-002 812>150
Reference Drug 1018>100

Signaling Pathway and Mechanism of Action

The synthesized kinase inhibitors are designed to interfere with the ATP-binding site of VEGFR-2 and c-Met, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

G cluster_0 VEGFR-2 Signaling cluster_1 c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Proliferation Cell Proliferation, Angiogenesis, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation HGF HGF cMet c-Met HGF->cMet RAS_RAF2 RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF2 PI3K_AKT2 PI3K-AKT Pathway cMet->PI3K_AKT2 RAS_RAF2->Proliferation PI3K_AKT2->Proliferation Inhibitor 4-bromo-5,7-dimethyl- 1H-indole Derivative Inhibitor->VEGFR2 Inhibition Inhibitor->cMet Inhibition

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

Conclusion and Future Directions

4-Bromo-5,7-dimethyl-1H-indole represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The modularity of the Suzuki-Miyaura coupling allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of synthesized compounds, exploring alternative cross-coupling methodologies, and conducting in-depth in vivo studies to validate the therapeutic potential of the lead candidates.

References

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (2024-02-14). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. (n.d.).
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. (n.d.). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.). Retrieved from [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (2023-05-07). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021-02-10). Retrieved from [Link]

  • scientific letter - Atlanchim Pharma. (2022-12-13). Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. (2016-08-01). Retrieved from [Link]

  • Structures of indole derivatives CJ‐054, 57, and 58 as PLK1 inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PubMed Central. (2025-06-27). Retrieved from [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. (n.d.). Retrieved from [Link]

  • Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC - NIH. (2024-05-10). Retrieved from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (2024-02-14). Retrieved from [Link]

Sources

Cross-coupling reactions involving 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromo-5,7-dimethyl-1H-indole represents a "privileged but recalcitrant" scaffold in medicinal chemistry. While the indole core is ubiquitous in GPCR ligands and kinase inhibitors, this specific congener presents a unique synthetic challenge: Extreme Steric Crowding.

Unlike standard 4-bromoindoles, the 5,7-dimethyl substitution pattern introduces a "buttressing effect." The C5-methyl group is ortho to the reactive C4-bromide, while the C3-H (or C3-substituent) exerts peri-strain. This creates a narrow steric corridor for the oxidative addition of Palladium(0) and, more critically, severely hampers the reductive elimination step in cross-coupling cycles.

Key Technical Challenges:

  • Steric Hindrance: The C5-Me group blocks standard phosphine ligands (e.g., PPh3) from effectively stabilizing the Pd-Ar intermediate.

  • N-H Acidity: The free N-H proton (pKa ~17) can quench anionic intermediates or coordinate to Pd, poisoning the catalyst. N-Protection is mandatory for high-yield C4 functionalization.

  • Electronic Deactivation: The electron-rich indole ring makes the C-Br bond less electrophilic than typical aryl bromides, requiring electron-rich, bulky ligands to facilitate oxidative addition.

Reaction Landscape & Decision Matrix

The following decision tree illustrates the optimal pathways for functionalizing 4-Bromo-5,7-dimethyl-1H-indole based on the desired bond formation.

ReactionLandscape Substrate 4-Bromo-5,7-dimethyl- 1H-indole (N-Protected) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Substrate->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines) Substrate->Buchwald C-N Bond Sonogashira Sonogashira (Alkynes) Substrate->Sonogashira C-C (sp) Heck Mizoroki-Heck (Alkenes) Substrate->Heck C-C (sp2) Suzuki_Cond Catalyst: Pd-G3-XPhos Base: K3PO4 Solv: Dioxane/H2O Suzuki->Suzuki_Cond Buchwald_Cond Catalyst: Pd-RuPhos Base: NaOtBu Solv: Toluene Buchwald->Buchwald_Cond Sono_Cond Catalyst: Pd(PPh3)2Cl2 + CuI Base: Et3N Solv: DMF (High Temp) Sonogashira->Sono_Cond caption Figure 1: Strategic Reaction Landscape for Sterically Hindered Indole Coupling

Figure 1: Strategic Reaction Landscape for Sterically Hindered Indole Coupling.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling with ortho-substituted or electron-deficient aryl boronic acids.

Rationale: Standard catalysts (Pd(PPh3)4) fail here due to the C5-methyl steric clash. We utilize XPhos or SPhos precatalysts. These dialkylbiaryl phosphine ligands are bulky enough to promote reductive elimination despite the steric crowding at the metal center.

Materials:

  • Substrate: N-Boc-4-bromo-5,7-dimethylindole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the N-Boc-indole substrate (0.5 mmol), boronic acid (0.75 mmol), K3PO4 (318 mg, 1.5 mmol), and XPhos Pd G3 (8-20 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Note: Degassing is critical. Oxygen causes homocoupling of the boronic acid and deactivates the electron-rich phosphine.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Check LC-MS at 2 hours. If conversion is <20%, increase temp to 110°C. The C5-methyl group significantly slows kinetics.

  • Workup: Cool to RT. Filter through a pad of Celite.[1] Wash with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Summary (Expected Ranges):

Coupling Partner Ligand System Yield (%) Notes
Phenylboronic acid XPhos Pd G3 85-95% Fast conversion
2-Methylphenylboronic acid SPhos Pd G3 60-75% "Di-ortho" challenge requires SPhos

| 3-Pyridylboronic acid | XPhos Pd G3 | 70-85% | Heterocycles tolerated well |

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of secondary amines or anilines at C4.

Rationale: The C4 position is electron-rich, making nucleophilic attack difficult. We rely on RuPhos (for secondary amines) or BrettPhos (for primary amines). These ligands prevent


-hydride elimination and allow the bulky Pd center to accommodate the incoming amine despite the C5-methyl block.

Materials:

  • Substrate: N-Boc-4-bromo-5,7-dimethylindole (1.0 equiv)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.

  • Charging: Add Substrate (0.5 mmol), NaOtBu (72 mg, 0.75 mmol), and RuPhos Pd G3 (2-5 mol%).

  • Amine Addition: Add the amine (0.6 mmol). If liquid, add via syringe; if solid, add with other solids.

  • Solvation: Add anhydrous Toluene (5 mL).

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Crucial Check: If the reaction turns black immediately (Pd black precipitation), the ligand was oxidized or the protection group failed. Ensure the N-Boc group is stable (NaOtBu can sometimes cleave labile groups; use Cs2CO3 if Boc is unstable, though reaction will be slower).

  • Workup: Dilute with ether, filter through Celite, concentrate.

Mechanistic Insight & Troubleshooting

The primary failure mode for this substrate is Protodebromination (reduction of C-Br to C-H) rather than coupling. This occurs when the oxidative addition complex is sterically crowded and cannot undergo transmetallation fast enough, eventually scavenging a proton from the solvent or ligands.

Mitigation Strategy:

  • Concentration: Run reactions at high concentration (0.2 M to 0.5 M) to favor bimolecular transmetallation over unimolecular side reactions.

  • Water Management: In Suzuki couplings, strictly control water ratios. Too much water promotes deboronation of the coupling partner.

Mechanism Start Pd(0)-L Active Species OxAdd Oxidative Addition (Sterically Slowed by C5-Me) Start->OxAdd + Ar-Br TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn SIDE REACTION: Protodebromination OxAdd->SideRxn If TransMet is too slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product caption Figure 2: Catalytic Cycle & Steric Bottlenecks

Figure 2: Catalytic Cycle highlighting the critical bottleneck at Transmetallation due to C5-methyl steric hindrance.

References & Grounding

The protocols above are synthesized from high-reliability sources regarding sterically hindered cross-couplings and indole functionalization.

  • General Indole Coupling: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. (Beilstein J. Org. Chem). Demonstrates the necessity of N-protection and ligand selection for C4-functionalization.

  • Sterically Hindered Suzuki: Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.[2] (Royal Society of Chemistry / NIH). Validates the use of SPhos/XPhos systems for di-ortho substituted systems similar to the 5,7-dimethylindole core.

  • Buchwald-Hartwig Parameters: Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects. (Organic Chemistry Portal). Provides the foundational basis for selecting RuPhos/BrettPhos for electron-rich, hindered halides.

  • Mechanism of Hindered Couplings: The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings. (JACS). Explains the competition between productive coupling and dehalogenation in crowded systems.

Disclaimer: Always perform a safety assessment before handling brominated indoles and palladium catalysts. 4-Bromo-5,7-dimethylindole derivatives may possess potent biological activity.

Sources

Synthetic routes to bioactive molecules using 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-5,7-dimethyl-1H-indole in Kinase Inhibitor Discovery

Executive Summary

The 4-bromo-5,7-dimethyl-1H-indole scaffold (CAS: 1167056-53-2) represents a "privileged structure" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., Aurora A/B, FLT3).[1] Its value lies in the unique substitution pattern:

  • C4-Bromine Handle: Allows for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hinge-binding motifs (e.g., pyrimidines, purines).[1]

  • 5,7-Dimethyl Substitution: Provides critical lipophilic bulk that fills hydrophobic pockets (e.g., the "gatekeeper" region) and restricts rotation, improving atropisomer selectivity and metabolic stability.

This guide details the validated protocols for transforming this building block into bioactive clinical candidates, addressing the specific synthetic challenges posed by the steric hindrance of the 5-methyl group.

Retrosynthetic Analysis & Strategic Workflow

The utilization of 4-bromo-5,7-dimethyl-1H-indole typically follows a "functionalize-then-couple" or "couple-then-functionalize" logic.[1] The primary challenge is the steric crowding at C4 due to the adjacent C5-methyl group.[1]

Figure 1: Strategic Functionalization Map

IndoleStrategy Start 4-Bromo-5,7-dimethyl-1H-indole (Scaffold) RouteA Route A: C4-Borylation (Miyaura Reaction) Start->RouteA Direct (Unprotected) RouteC Route C: N1-Protection (SEM/Boc/Tos) Start->RouteC Step 1 (Optional) Target1 Aurora/FLT3 Inhibitors (Biaryl Systems) RouteA->Target1 Suzuki Coupling (Ar-X) RouteB Route B: C3-Formylation (Vilsmeier-Haack) Target2 Hinge Binders (Sunitinib Analogs) RouteB->Target2 Aldol Condensation RouteC->RouteA Pd(dppf)Cl2, B2pin2 RouteC->RouteB POCl3, DMF

Caption: Strategic divergence points for 4-bromo-5,7-dimethylindole. Route A is the primary pathway for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Preparation of the Boronate Ester (Miyaura Borylation)

Context: The direct coupling of the 4-bromo species is often sluggish due to sterics.[1] Converting the bromide to a pinacol boronate ester increases reactivity for subsequent Suzuki couplings.

Reagents:

  • 4-Bromo-5,7-dimethyl-1H-indole (1.0 equiv)[1][2]

  • Bis(pinacolato)diboron (B2pin2) (1.5 equiv)[1]

  • KOAc (Potassium Acetate) (3.0 equiv)[1]

  • Pd(dppf)Cl2[1]·DCM (0.05 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a pressure vial with 4-bromo-5,7-dimethyl-1H-indole (2.24 g, 10 mmol), B2pin2 (3.81 g, 15 mmol), and KOAc (2.94 g, 30 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM complex (408 mg, 0.5 mmol). The use of bidentate ferrocene ligands is crucial to prevent catalyst decomposition under the prolonged heating required for sterically hindered substrates.

  • Solvation: Add anhydrous 1,4-Dioxane (30 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting bromide (Rt ~ 2.1 min) should disappear, replaced by the boronate mass [M+H]+ = 272 (for free boronic acid due to hydrolysis on column) or 354 (pinacol ester).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove palladium blacks.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 9:1). Note that the boronate ester can be prone to protodeboronation on silica; rapid elution is recommended.

Yield: Typically 75–85% as a white/off-white solid.[1]

Protocol B: Suzuki Cross-Coupling to Chloropyrimidine (Kinase Core Synthesis)

Context: This step constructs the biaryl axis typical of Aurora kinase inhibitors (e.g., analogous to VX-680 structures).

Reagents:

  • 5,7-Dimethyl-1H-indol-4-yl-4-boronic acid pinacol ester (from Protocol A) (1.0 equiv)[1]

  • 2,4-Dichloropyrimidine (1.2 equiv)

  • Na2CO3 (2.0 M aqueous solution) (3.0 equiv)[1]

  • Pd(PPh3)4 (0.05 equiv) or Pd(dtbpf)Cl2 (for difficult cases)[1]

  • Solvent: DME/Water (3:1)[1]

Step-by-Step Methodology:

  • Mixing: Dissolve the indole boronate (1.0 mmol) and 2,4-dichloropyrimidine (1.2 mmol) in DME (12 mL).

  • Base Addition: Add 2.0 M Na2CO3 (1.5 mL). Degas the biphasic mixture by bubbling nitrogen for 10 minutes.

  • Initiation: Add Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Thermal Cycle: Heat to 85°C for 12 hours under N2 atmosphere.

    • Mechanistic Note: The coupling preferentially occurs at the C4-position of the pyrimidine (more electron-deficient) and the C4-position of the indole.[1]

  • Isolation: Partition between water and DCM. Dry organic layer over MgSO4.[3]

  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Data Summary Table:

ParameterProtocol A (Borylation)Protocol B (Coupling)
Catalyst Pd(dppf)Cl2Pd(PPh3)4
Base KOAc (anhydrous)Na2CO3 (aq)
Temp/Time 100°C / 5h85°C / 12h
Critical Factor Anhydrous conditionsDegassing (O2 exclusion)
Typical Yield 82%68%

Case Study: Synthesis of Aurora Kinase Inhibitor Analog

The following workflow illustrates the synthesis of a bioactive molecule targeting Aurora A/B kinases, utilizing the 4-bromo-5,7-dimethylindole scaffold.

Figure 2: Synthesis of Aurora Kinase Inhibitor Core

SynthesisWorkflow SM1 4-Bromo-5,7-dimethyl-1H-indole Step1 Step 1: Miyaura Borylation (B2pin2, Pd(dppf)Cl2) SM1->Step1 Inter1 Indole-4-Boronate Ester Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Inter1->Step2 + SM2 SM2 4,6-Dichloro-2-(methylthio)pyrimidine Inter2 Intermediate Scaffold Step2->Inter2 Step3 Step 3: Oxidation & Displacement (mCPBA then Amine) Inter2->Step3 Final Bioactive Kinase Inhibitor (Aurora A/B Modulator) Step3->Final

Caption: Modular synthesis of Aurora Kinase inhibitors. The 5,7-dimethylindole moiety (SM1) provides selectivity.

Mechanism of Action: The resulting molecule binds in the ATP pocket. The indole NH forms a hydrogen bond with the hinge region (Glu/Ala residues), while the 5,7-dimethyl groups induce a twisted conformation that fits the unique hydrophobic pocket of Aurora kinases, enhancing selectivity over other kinases like CDK2.

Troubleshooting & Optimization

Issue: Low Conversion in Suzuki Coupling

  • Cause: Steric hindrance from the C5-methyl group blocks the transmetallation step.[1]

  • Solution: Switch to Buchwald's SPhos or XPhos Pd G3 precatalysts . These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination in sterically congested systems.

  • Alternative: Use microwave irradiation (120°C, 30 min) to overcome the activation energy barrier.

Issue: Protodeboronation

  • Cause: Indole-2/3 positions are electron-rich and can facilitate the hydrolysis of the C4-boronate under basic conditions.[1]

  • Solution: Use anhydrous bases (e.g., K3PO4) in non-protic solvents (e.g., Toluene/Dioxane) or protect the Indole N1 with a Boc group prior to borylation.

References

  • Preparation of Aurora and FLT3 Kinases Modulators. Source: US Patent 9,133,180 B2. URL: Relevance: Describes the specific use of 4-bromo-5,7-dimethylindole in Suzuki couplings for kinase inhibitors.
  • Miyaura Borylation of Sterically Hindered Aryl Halides. Source:Journal of Organic Chemistry, 1995, 60(23), 7508–7510. URL:[Link] Relevance: Foundational protocol for converting hindered bromides to boronates.

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source:Chemical Reviews, 1995, 95(7), 2457–2483. URL:[Link] Relevance: Comprehensive review of Suzuki-Miyaura reaction mechanisms.

  • Synthesis of 5,7-disubstituted indoles via Bartoli Reaction. Source:Tetrahedron Letters, 1989, 30(16), 2129-2132. URL:[Link] Relevance: Background on synthesizing the indole core if commercial stock is unavailable.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 4-Bromo-5,7-dimethyl-1H-indole

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Bromo-5,7-dimethyl-1H-indole is a sterically congested, electron-rich heterocycle.[1] Its purification presents unique challenges compared to simple indoles due to the peri-interaction between the C4-Bromine and the N-H bond, combined with the electronic donation from the 5,7-dimethyl groups.[1]

This molecule is highly susceptible to acid-catalyzed polymerization and oxidative dimerization (formation of rosindoles).[1] The 4-bromo substituent is valuable for further functionalization (e.g., Suzuki-Miyaura coupling) but induces significant lattice strain, complicating crystallization.[1]

Common Impurities:

  • Oxidative Oligomers: Red/brown tars (indolenines/dimers).[1]

  • Regioisomers: 6-Bromo-5,7-dimethylindole (common in Fischer indole synthesis).[1]

  • Synthetic Byproducts: Azo compounds or nitrosoarenes (if synthesized via Bartoli route).[1]

  • De-halogenated species: 5,7-dimethylindole (from aggressive reduction steps).[1]

Troubleshooting Guide (Q&A Format)

Category A: Visual Appearance & Stability

Q: My product turned pink/red during storage or rotary evaporation. Is it ruined? A: Not necessarily, but immediate action is required.

  • Diagnosis: The pink coloration indicates the formation of indolyl radical cations or oxidative dimers (rosindoles).[1] This is often triggered by trace acids in your solvent (e.g., CDCl₃) or exposure to light/air.[1]

  • The Fix:

    • Dissolve the crude solid in minimal Toluene (avoid DCM if possible, as it can be slightly acidic).[1]

    • Wash with a 10% aqueous solution of Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate to reduce oxidative species.[1]

    • Pass through a short plug of Basic Alumina (not Silica, which is acidic).[1]

    • Re-concentrate in the dark.

  • Prevention: Always add 1% Triethylamine (Et₃N) to your chromatography solvents to neutralize silica acidity.[1]

Q: The product appears as a dark oil and refuses to crystallize. A: This is a classic "grease trap" issue where trace oligomers prevent crystal lattice formation.[1]

  • The Fix: Perform a Trituration .[1]

    • Dissolve the oil in a minimal amount of Diethyl Ether.[1]

    • Slowly add cold Pentane or Hexane while stirring vigorously.

    • The impurities usually remain in the supernatant, while the indole precipitates as a beige solid.

Category B: Chromatographic Separation[1]

Q: I cannot separate the 4-bromo product from the unreacted starting material (e.g., nitro-xylene derivatives). A: Standard Hexane/Ethyl Acetate systems often fail here due to similar polarity.[1]

  • Strategy: Utilize

    
    -
    
    
    Interaction Chromatography
    .
    • Switch your non-polar phase from Hexane to Toluene .[1]

    • The aromatic solvent interacts differently with the electron-deficient nitro-impurities versus the electron-rich indole.[1]

    • Recommended System: Toluene : Ethyl Acetate (Gradient 95:5 to 80:20).[1]

Q: My yield drops significantly after column chromatography. A: You are likely losing product to on-column polymerization.[1]

  • Mechanism: Silica gel is naturally acidic (pH ~5-6).[1] Electron-rich indoles react with themselves on the column surface.[1]

  • Protocol Adjustment: Pre-wash your silica column with Hexane containing 1-2% Triethylamine .[1] This "caps" the acidic silanol sites.[1]

Detailed Purification Protocols

Protocol 1: Buffered Flash Chromatography (The "Gold Standard")[1]
  • Objective: Removal of bulk impurities without degradation.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane / Dichloromethane (DCM) gradient.[1]

StepSolvent SystemVolume (CV)Purpose
Equilibration Hexane + 1% Et₃N3 CVNeutralize silica acidity.[1]
Loading Toluene (Minimal)-Avoid DCM for loading to prevent banding issues.
Elution A 100% Hexane2 CVElute non-polar hydrocarbons/grease.[1]
Elution B 10% DCM in Hexane5 CVElute 4-Bromo-5,7-dimethylindole.
Elution C 50% DCM in Hexane3 CVElute polar byproducts (discard).[1]
Protocol 2: Recrystallization for >99% Purity
  • Objective: Removal of regioisomers and trace halides.

  • Principle: 4-Bromoindoles have lower solubility in non-polar solvents compared to their non-halogenated analogs due to the heavy atom effect and crystal packing.[1]

  • Dissolution: Place crude solid in a flask. Add Cyclohexane (10 mL/g). Heat to reflux (81°C).[1]

  • Co-Solvent: If not fully soluble, add Toluene dropwise until clear.[1]

  • Clarification: If the solution is colored, add activated charcoal (10 wt%), reflux for 5 mins, and filter hot through Celite.

  • Crystal Growth: Allow the filtrate to cool to Room Temperature (RT) over 2 hours. Then move to 4°C fridge for 12 hours.

    • Note: Do not shock-cool; this traps impurities.[1]

  • Collection: Filter the off-white needles.[1] Wash with cold Pentane.[1]

Decision Logic & Workflows (Visualized)

Diagram 1: Impurity Triage & Purification Strategy

Caption: Decision tree for selecting the correct purification method based on crude appearance and impurity profile.

PurificationStrategyStartCrude 4-Bromo-5,7-dimethylindoleCheckColorVisual InspectionStart->CheckColorRedTarRed/Black Tar(Oxidation/Polymer)CheckColor->RedTarDark/GummySolidBrown/Beige SolidCheckColor->SolidCrystallineActionTar1. Dissolve in Et2O2. Wash w/ NaHSO33. Short Path AluminaRedTar->ActionTarImpurityTypeIdentify ImpuritySolid->ImpurityTypeActionSolidCheck Purity (HPLC/NMR)ActionTar->ActionSolidRecovered SolidRegioRegioisomers(e.g. 6-Br)ImpurityType->RegioIsomers PresentStartMatNitro/AnilineResiduesImpurityType->StartMatSynthetic ResidueMethodRecrystRecrystallization(Cyclohexane/Toluene)Regio->MethodRecrystSeparation byLattice PackingMethodColBuffered Column(Hex/DCM + Et3N)StartMat->MethodColSeparation byPolarity

[1]

Diagram 2: The "Buffered" Column Setup

Caption: Setup for acid-sensitive indole chromatography to prevent on-column degradation.

ColumnSetupSilicaSilica Gel Surface(Acidic Si-OH)CappedNeutralized Surface(Si-O- H+...NEt3)Silica->CappedBufferingPolymerPolymerization(Yield Loss)Silica->PolymerDirect Contactwith IndoleEt3NTriethylamine (Et3N)(Base)Et3N->SilicaPre-treatmentSafeElutionSafe ElutionNo PolymerizationCapped->SafeElutionIndole PassesIndoleIndole Product(Acid Sensitive)Indole->SafeElutionIn Buffered SystemIndole->PolymerIn Acidic System

Storage & Stability Data

Once purified, the stability of 4-Bromo-5,7-dimethyl-1H-indole is finite.[1]

ParameterRecommendationRationale
Temperature -20°CRetards thermal oxidation.[1]
Atmosphere Argon/NitrogenPrevents auto-oxidation to isatin analogs.[1]
Light Amber Vial / FoilHalogenated indoles are photolabile (C-Br bond cleavage).[1]
Solution State Avoid storage in solutionChlorinated solvents (CDCl₃, DCM) liberate HCl over time, destroying the indole.[1]

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[1][2][3] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[1][2][3] Tetrahedron Letters, 30(16), 2129–2132.[1][3]

  • Dobbs, A. P., Voyle, M., & Whittall, N. (1999).[1] Synthesis of novel substituted indoles using the Bartoli reaction. Synlett, 1999(10), 1594-1596.[1]

  • Li, J. J. (2009).[1] Name Reactions for Homologations, Part I. (Discussion on Indole Synthesis & Purification). Wiley-Interscience.[1] [1]

  • Bandini, M., & Eichholzer, A. (2009).[1] Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644.[1] [1]

Technical Support Center: Stabilizing 4-Bromo-5,7-dimethyl-1H-indole in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Bromo-5,7-dimethyl-1H-indole. This valuable synthetic intermediate is prone to decomposition under various reactive conditions. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you navigate these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solid 4-Bromo-5,7-dimethyl-1H-indole appears to be degrading over time, showing discoloration. How should I be storing it?

Answer: The stability of bromoindole derivatives is significantly higher in the solid state compared to in solution.[1] However, even as a solid, degradation can occur due to ambient moisture, oxygen, and light.

  • Expert Insight: The indole core is electron-rich, making it susceptible to oxidation, which often manifests as the formation of colored oligomeric or polymeric impurities. The C-3 position is particularly reactive.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep refrigerated at 2-8°C for long-term storage.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Moisture: Store in a desiccator to prevent hydration.

For optimal stability, aliquot the material upon receipt to minimize repeated exposure of the bulk sample to atmospheric conditions.

Question 2: During my N-alkylation reaction using NaH, I'm observing a significant loss of starting material and the formation of multiple unidentified byproducts on my TLC plate. What is happening?

Answer: This is a common issue when functionalizing the indole nitrogen. While a strong base like Sodium Hydride (NaH) is necessary to deprotonate the N-H, the reaction conditions must be precisely controlled.

  • Causality:

    • Prolonged Reaction Time: The indolyl anion is a potent nucleophile. Extended reaction times, especially at elevated temperatures, can lead to side reactions or decomposition. In some cases, the product itself can be unstable under the reaction conditions and revert to the starting material or degrade further.[1]

    • Excess Base: An excess of a strong base like NaH can promote side reactions or deprotonation at other sites, although this is less common for simple alkylations. More critically, unreacted hydride can sometimes lead to undesired reductions or deprotection if silyl protecting groups are used.[1]

    • Temperature: Exothermic deprotonation can lead to localized heating, accelerating decomposition pathways.

Troubleshooting Steps:

  • Temperature Control: Add the base portionwise at 0°C to control the initial exotherm.

  • Reaction Monitoring: Monitor the reaction closely by TLC. Aim for completion within a short timeframe (e.g., 15-30 minutes for anion formation) before adding the electrophile.[1]

  • Stoichiometry: Use a slight excess of base (typically 1.1-1.2 equivalents) to ensure full deprotonation without having a large excess remaining.

Question 3: My reaction mixture is turning dark brown/black, even under what I believe are inert conditions. What are the primary decomposition pathways?

Answer: The discoloration you are observing is a classic sign of indole decomposition, often involving oxidation and polymerization. The indole nucleus is susceptible to several degradation pathways.

  • Mechanistic Insight:

    • Oxidation: The pyrrole ring of the indole is highly susceptible to oxidation. Even trace amounts of oxygen can initiate radical chain reactions, leading to complex polymeric materials. The C2-C3 double bond is particularly vulnerable.

    • Hydroxylation: In the presence of air and moisture, indoles can undergo hydroxylation, typically at the C2 and C3 positions, to form oxindoles and isatins, which can be further metabolized or degraded.[2][3]

    • Acid-Catalyzed Dimerization/Polymerization: Under acidic conditions, the indole C3 position can be protonated, forming a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a cascade that leads to dimers and polymers.

graph TD; A[4-Bromo-5,7-dimethyl-1H-indole] -->|O₂, Light| B(Oxidative Degradation); A -->|H⁺| C{Indoleninium Cation}; C -->|Another Indole Molecule| D[Dimerization/Polymerization]; B --> E[Colored Impurities]; D --> E; A -->|H₂O, O₂| F[Hydroxylation at C2/C3]; F --> G[Oxindole/Isatin Derivatives];

Figure 1: Key Decomposition Pathways.


Question 4: To avoid N-H reactivity, I want to use a protecting group. Which one should I choose for 4-Bromo-5,7-dimethyl-1H-indole?

Answer: Using an N-protecting group is an excellent strategy to enhance stability and prevent unwanted side reactions. The choice of protecting group depends on the downstream reaction conditions you plan to employ.

  • Expert Rationale: A good protecting group should be easy to install, stable to the reaction conditions, and easy to remove with high yield. For indoles, groups that reduce the nucleophilicity and basicity of the nitrogen are ideal.[4]

Data Summary: Recommended N-Protecting Groups

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-Butyldimethylsilyl TBDMSStable to basic conditions, heat.[1]Fluoride sources (TBAF, HF-Pyridine)Good for reactions involving organometallics or strong bases.
[2-(Trimethylsilyl)ethoxy]methyl SEMStable to a wide range of non-acidic conditions.Fluoride sources or strong Lewis acids (BF₃·OEt₂).[5]Very robust, but removal requires specific reagents.
Phenylsulfonyl PhSO₂ or BsVery stable to acidic and oxidative conditions.Harsh reducing conditions (e.g., Mg/MeOH, Na/Hg).[6]Excellent for harsh reactions, but deprotection can be challenging.
tert-Butoxycarbonyl BocStable to basic and nucleophilic conditions.Strong acids (TFA, HCl).Common and easy to remove, but not stable to acidic conditions.
graph TD; subgraph "Decision Logic" direction TB A{Start: Reaction Planning} --> B{Is the reaction acidic?}; B -- Yes --> C{Use PhSO₂ or SEM}; B -- No --> D{Is the reaction basic/nucleophilic?}; D -- Yes --> E{Use Boc, TBDMS, or SEM}; D -- No --> F{Are organometallics involved?}; F -- Yes --> G{Use TBDMS or SEM}; F -- No --> H{Consider reaction without protection under strict inert conditions}; end

Figure 2: Decision Tree for N-Protection Strategy.


Validated Experimental Protocols

Protocol 1: General Handling and Inert Atmosphere Technique

This protocol ensures that the reagent is handled in a manner that minimizes exposure to air and moisture.

Materials:

  • 4-Bromo-5,7-dimethyl-1H-indole

  • Schlenk flask (oven-dried)

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Anhydrous solvents (e.g., THF, DMF)

  • Syringes and needles (oven-dried)

Procedure:

  • Assemble the oven-dried Schlenk flask with a stir bar and seal with a septum.

  • Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, gently heating with a heat gun to remove adsorbed moisture.

  • Backfill the flask with inert gas (N₂ or Ar). Repeat this vacuum/backfill cycle three times.

  • Under a positive flow of inert gas, quickly open the flask and add the solid 4-Bromo-5,7-dimethyl-1H-indole.

  • Reseal the flask and purge with inert gas for another 5 minutes.

  • Add anhydrous solvent via a dry syringe. The solution is now ready for the addition of reagents.

  • Always maintain a positive pressure of inert gas throughout the experiment.

Protocol 2: N-Protection with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol provides a reliable method for protecting the indole nitrogen, enhancing its stability for subsequent reactions.[1]

Materials:

  • N₂-purged solution of 4-Bromo-5,7-dimethyl-1H-indole in anhydrous THF (0.2 M)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-Bromo-5,7-dimethyl-1H-indole (1.0 equiv) in anhydrous THF under an Argon atmosphere at 0°C (ice bath), add NaH (1.2 equiv) portionwise over 5 minutes.

  • Stir the resulting suspension at 0°C for 20 minutes.

  • Add a solution of TBDMSCl (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 15-30 minutes, monitoring by TLC until the starting material is consumed. Note: Avoid prolonged reaction times to prevent potential desilylation by unreacted hydride.[1]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-TBDMS protected indole.

References

  • E. M. Dangerfield, M. C. T. Fyfe, C. H. Heath, S. O. Abel, A. J. A. Cobb, "Diindolylamine Preparation and Stability Investigations," PLoS ONE, 2013. [Link]

  • J. D. Gu, D. F. Berry, "Degradation of substituted indoles by an indole-degrading methanogenic consortium," Applied and Environmental Microbiology, 1991. [Link]

  • Georganics, "4-BROMOINDOLE Safety Data Sheet," Georganics, 2011. [Link]

  • J. D. Gu, D. F. Berry, "Degradation of substituted indoles by an indole-degrading methanogenic consortium," ASM Journals, 1991. [Link]

  • F. Meng, A. Kumar, H. Li, "Biodegradation and Biotransformation of Indole: Advances and Perspectives," Frontiers in Microbiology, 2018. [Link]

  • D. I. Bugaenko, A. V. Karchava, M. A. Yurovskaya, "Synthesis of Indoles: Recent Advances," ResearchGate, 2019. [Link]

  • A. Thamer Salim, "What's the best way to protect the NH group in Heterocyclic Compounds?," ResearchGate, 2012. [Link]

  • J. M. Muchowski, D. R. Solas, "Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety," The Journal of Organic Chemistry, 1983. [Link]

  • D. A. Alonso, D. J. Cardenas, C. Najera, "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base," Arkivoc, 2005. [Link]

  • A. L. Smith, G. I. Stevenson, C. J. Swain, J. L. Castro, "A New Protecting-Group Strategy for Indoles," Tetrahedron Letters, 1998. [Link]

  • T. H. R. da Silva, et al., "Sustainable multicomponent indole synthesis with broad scope," Green Chemistry, 2022. [Link]

  • Z. Zhang, Y. Liu, "Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study," Organic & Biomolecular Chemistry, 2016. [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-5,7-dimethyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the nuances of working with this substituted indole. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, tailored to address the specific challenges you may encounter during the workup and purification of reactions involving this valuable intermediate.

Section 1: Foundational Knowledge and General Handling

Before delving into specific reaction workups, it's crucial to understand the physicochemical properties of 4-Bromo-5,7-dimethyl-1H-indole, as these will dictate many of the choices made during purification.

FAQ 1: What are the key stability considerations for 4-Bromo-5,7-dimethyl-1H-indole?

Indoles, in general, are susceptible to oxidation and acidic conditions. The electron-rich nature of the indole ring makes it prone to decomposition, often manifesting as discoloration (pinking or darkening) upon exposure to air, light, or strong acids. While the dimethyl substitution may offer some steric protection, it is advisable to handle 4-Bromo-5,7-dimethyl-1H-indole under an inert atmosphere (nitrogen or argon) when possible, especially for prolonged reactions or storage.

Some coupled indole products, particularly those derived from amination reactions, can be unstable under ambient conditions and may be prone to oxidative oligomerization.[1][2] If you observe your product changing color or precipitating upon standing, rigorous air-free workup and storage should be considered.[1]

FAQ 2: What are the general solubility characteristics of this compound?

4-Bromo-5,7-dimethyl-1H-indole is a moderately polar compound. It typically exhibits good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). It has moderate solubility in less polar solvents like hexanes and is generally insoluble in water. This solubility profile is key to designing effective extraction and chromatographic purification strategies.

Section 2: Workup and Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo position of this indole is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Stille couplings. The workup for these reactions is often complicated by the need to remove the catalyst, ligands, and various inorganic byproducts.

Suzuki-Miyaura Coupling: C-C Bond Formation

Question: My Suzuki reaction with 4-Bromo-5,7-dimethyl-1H-indole is complete, but I'm struggling with the workup. What is a reliable general procedure?

A robust workup for a Suzuki reaction aims to remove boronic acid derivatives and the palladium catalyst. Here is a step-by-step protocol:

Experimental Protocol: General Suzuki Coupling Workup

  • Quenching: After cooling the reaction to room temperature, quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filtration (Optional but Recommended): Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite®. This will remove a significant portion of the palladium black and inorganic salts.[3][4] Wash the Celite pad thoroughly with the same organic solvent to ensure complete recovery of your product.[4]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove water-soluble inorganics).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any unreacted boronic acid).

    • Brine (to reduce the water content in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide: Suzuki Coupling Workup

Problem Potential Cause & Explanation Recommended Solution
Persistent Emulsion during Extraction The presence of polar aprotic solvents like DMF or DMSO used in the reaction can lead to emulsion formation.If possible, remove the high-boiling solvent by rotary evaporation before workup. Alternatively, dilute the reaction mixture significantly with your extraction solvent and wash multiple times with brine.
Boronic Acid/Boronate Ester Impurities in Product Incomplete removal during the aqueous wash. Boronic acids can sometimes be stubborn to remove completely with a simple base wash.Repeatedly concentrating the crude product from methanol can help remove boron residues as volatile trimethyl borate.[5][6]
Product is a Dark Oil/Solid (Palladium Contamination) Residual palladium catalyst is a common issue in cross-coupling reactions and can interfere with subsequent steps or biological assays.Filtration through Celite is a good first step.[3] For more rigorous removal, consider passing the crude product through a short plug of silica gel or employing a palladium scavenging resin.[7]

Diagram: Suzuki Coupling Workup Workflow

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Suzuki Reaction Mixture (Product, Pd Catalyst, Base, Boronic Acid Byproducts) Quench Quench with H₂O or aq. NH₄Cl Reaction->Quench Cool to RT Filter Filter through Celite® Quench->Filter Extract Liquid-Liquid Extraction (EtOAc/Water, NaHCO₃, Brine) Filter->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Crude Product FinalProduct Pure 4-Aryl-5,7-dimethyl-1H-indole Chromatography->FinalProduct G Indole 4-Bromo-5,7-dimethyl-1H-indole (Nucleophilic N-H) Anion Indolide Anion (Nucleophile) Indole->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion Product N-Alkylated Product Anion->Product Nucleophilic Attack Electrophile Alkylating Agent (e.g., R-X) Electrophile->Product

Sources

Characterization of unexpected products in 4-Bromo-5,7-dimethyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-Bromo-5,7-dimethyl-1H-indole Synthesis

Executive Summary

Synthesizing 4-bromo-5,7-dimethyl-1H-indole presents a "perfect storm" of synthetic challenges: the steric crowding of the 4,5,7-substitution pattern and the chemical lability of the C4-bromine atom. Whether utilizing the Bartoli (Grignard) or Leimgruber-Batcho (Enamine) routes, researchers frequently encounter unexpected byproducts that complicate purification and yield.

This guide deconstructs these specific failure modes, providing mechanistic root cause analysis, characterization protocols (NMR/MS), and corrective actions.

Part 1: The "Missing Bromine" Phenomenon (Debromination)

Symptom:

  • LCMS: Major peak corresponds to mass [M-H] = 145/146 (5,7-dimethylindole) instead of the expected [M+H] = 224/226 (Br isotopes).

  • 1H NMR: Appearance of a new aromatic proton signal in the 6.5–7.5 ppm region where the bromine should be.

Context: This is the most common failure mode when using the Bartoli Indole Synthesis (Vinyl Grignard + Nitroarene).

Root Cause: Halogen-Metal Exchange The Bartoli reaction requires 3 equivalents of vinylmagnesium bromide. However, the C-Br bond on the electron-deficient nitroarene ring is highly susceptible to Grignard exchange (Mg/Br exchange) before the Grignard attacks the nitro group. This creates a transient aryl-Grignard species that protonates upon workup, effectively erasing the bromine substituent.

Corrective Action Protocol:

  • Switch to Vinylmagnesium Chloride: The C-Cl bond is stronger and less prone to exchange than C-Br, but this doesn't solve the substrate's lability.

  • Temperature Control (Cryogenic Injection):

    • Standard: -40°C.

    • Modified: Cool the nitroarene solution to -78°C . Add the Grignard reagent slowly. The addition to the nitro group is kinetically favored over the halogen exchange at lower temperatures.

  • The "Dobbs Modification":

    • Use ortho-substituted styrenes if applicable, but for the vinyl group, strict temperature control is paramount.

    • Citation: Dobbs, A. P., et al. "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett (1999).

Part 2: The "Red Oil" & Azo-Dimers (Incomplete Cyclization)

Symptom:

  • Appearance: Deep red/orange viscous oil that refuses to crystallize.

  • LCMS: Mass corresponds to [2M-16] or similar dimer masses (Azo/Azoxy compounds).

  • 1H NMR: Broad signals; absence of the characteristic indole NH (approx. 8-10 ppm).

Context: Common in the Leimgruber-Batcho route (o-nitrotoluene + DMF-DMA -> Enamine -> Reduction).[1]

Root Cause: Steric Inhibition of Enamine Formation To synthesize 4-bromo-5,7-dimethylindole via Leimgruber-Batcho, the precursor is likely 3-bromo-2,4,6-trimethyl-1-nitrobenzene .

  • The reactive methyl group (C2) is flanked by the Nitro group (C1) and the Bromo group (C3).

  • Steric Crunch: The bulky bromine atom hinders the attack of DMF-DMA on the methyl protons, leading to incomplete enamine formation.

  • Reduction Failure: If the enamine forms, standard hydrogenation (Pd/C, H2) will often cleave the C-Br bond (hydrodebromination) before reducing the nitro group.

Corrective Action Protocol:

  • Force Enamine Formation:

    • Use Pyrrolidine as a catalyst with DMF-DMA.

    • Increase temperature to 110°C in a sealed tube if standard reflux fails.

  • Chemoselective Reduction (Preserving the Bromine):

    • DO NOT use Pd/C + H2.

    • USE: Zn dust / Acetic Acid or TiCl3 / NH4OAc . These methods reduce the nitro/enamine to the indole without touching the aryl bromide.

    • Citation: Leimgruber, W., & Batcho, A. D. "The synthesis of indoles from o-nitrotoluenes." Organic Syntheses (1977).

Part 3: Regioisomer Identification (The 4-Br vs. 6-Br Trap)

Symptom: You have isolated a solid with the correct mass (224/226), but the melting point differs from literature, or biological activity is null.

Context: If the starting material synthesis was ambiguous (e.g., nitration of a symmetric bromo-xylene), you may have synthesized the 6-bromo-5,7-dimethylindole instead of the 4-bromo isomer.

Differentiation Protocol (NMR): Standard 1H NMR is insufficient because both isomers have similar splitting patterns (singlets for the isolated aromatic protons). You must use NOE (Nuclear Overhauser Effect).

Feature4-Bromo-5,7-dimethylindole (Target)6-Bromo-5,7-dimethylindole (Impurity)
Structure Br at C4, Me at C5, H at C6, Me at C7.H at C4, Me at C5, Br at C6, Me at C7.
H3 Signal Doublet/Multiplet at ~6.5 ppm.Doublet/Multiplet at ~6.5 ppm.
NOE Interaction Irradiate H3: NOE observed at Br (Silent) or weak. NO NOE to any aromatic proton.Irradiate H3: Strong NOE observed at H4 (the singlet aromatic proton).
Aromatic H H6 is a singlet.H4 is a singlet.

Visual Logic for Troubleshooting:

IndoleTroubleshooting Start Unexpected Product Analysis CheckMass Check LCMS Mass Start->CheckMass MassLow Mass [M-H] = 145 (Missing Bromine) CheckMass->MassLow MassCorrect Mass [M+H] = 224/226 (Bromine Present) CheckMass->MassCorrect MassDimer Mass [2M] or High MW (Red Oil) CheckMass->MassDimer CauseDebrom Cause: Mg-Halogen Exchange (Bartoli) or Pd/C Hydrogenolysis MassLow->CauseDebrom CheckNMR Check 1H NMR / NOE MassCorrect->CheckNMR CauseDimer Cause: Incomplete Reduction (Azo intermediates) MassDimer->CauseDimer FixDebrom Fix: Cryogenic Bartoli (-78°C) OR Zn/AcOH Reduction CauseDebrom->FixDebrom NOE_H3_H4 NOE: H3 <-> Ar-H observed CheckNMR->NOE_H3_H4 NOE_H3_None NOE: H3 <-> Ar-H ABSENT CheckNMR->NOE_H3_None Result6Br ID: 6-Bromo Isomer (Wrong Precursor) NOE_H3_H4->Result6Br Result4Br ID: 4-Bromo Isomer (Target Confirmed) NOE_H3_None->Result4Br FixDimer Fix: TiCl3 Reduction Force Enamine Formation CauseDimer->FixDimer

Caption: Logic flow for diagnosing unexpected products in 4-bromo-5,7-dimethylindole synthesis based on MS and NMR data.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just brominate 5,7-dimethylindole directly to get the 4-bromo product? A: Electrophilic aromatic substitution on indoles is highly regioselective for the C3 position . If C3 is blocked, it may go to C2 or C6. The C4 position is electronically deactivated and sterically shielded by the C5-methyl group. Direct bromination will almost exclusively yield 3-bromo-5,7-dimethylindole or poly-brominated species. Total synthesis (Bartoli/Leimgruber) is required for C4 functionalization.

Q2: My Bartoli reaction yields a product with Mass 252 (M+28). What is this? A: This is likely the N-vinyl indole derivative. If the reaction temperature warms up too quickly or excess vinyl Grignard is used, the Grignard reagent can deprotonate the indole N-H (after formation) and attack a remaining vinyl species or solvent impurity. Ensure strict stoichiometry (3.0 - 3.2 eq) and cold quenching.

Q3: Can I use the Fischer Indole Synthesis for this molecule? A: It is not recommended . Fischer synthesis with meta-substituted hydrazines (required for 4/6 substitution) usually gives a mixture of regioisomers (4-substituted and 6-substituted) that are difficult to separate. Furthermore, the steric bulk of the ortho-methyl (C7 target) and meta-bromo (C4 target) on the hydrazine makes the [3,3]-sigmatropic rearrangement kinetically very slow.

References

  • Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[2] Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129–2132.[2] Link

  • Dobbs, A. P., et al. "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, vol. 1999, no. 10, 1999, pp. 1594-1596. Link

  • Leimgruber, W., & Batcho, A. D. "The Synthesis of Indoles from o-Nitrotoluenes."[3][4] Organic Syntheses, vol. 57, 1977. Link

  • Moyer, M. P., et al. "Metal-Halogen Exchange of Bromoindoles.[5] A Route to Substituted Indoles." Journal of Organic Chemistry, vol. 51, no. 26, 1986, pp. 5106–5110.[5] Link

  • Gribble, G. W. "Recent Developments in Indole Ring Synthesis—Methodology and Applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 1045-1075. Link

Sources

Strategies to improve the regioselectivity of indole bromination

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselective Bromination of Indole Ticket ID: IND-BR-001 Assigned Specialist: Senior Application Scientist

Introduction: The Electronic Landscape

Indole is an electron-rich heterocycle with a high propensity for electrophilic aromatic substitution (EAS). The electron density is not distributed evenly, creating a natural hierarchy of reactivity that dictates experimental outcomes.

  • C3 Position: The most nucleophilic site (kinetic product). Without specific intervention, bromination will occur here.

  • C2 Position: The second most reactive site. Accessing C2 requires blocking C3 or using "directing group" (DG) strategies.[1][2]

  • Benzenoid Ring (C4–C7): Significantly less reactive. Functionalizing these positions requires forcing conditions, transition metal catalysis (C-H activation), or pre-functionalized starting materials.[3]

Visualizing the Reactivity Flow

IndoleReactivity cluster_legend Reactivity Hierarchy Start Indole Substrate C3 C3 Bromination (Natural Preference) Start->C3 Standard Electrophiles (NBS, Br2) C2 C2 Bromination (Requires C3-Block or Lithiation) Start->C2 1. N-Protect 2. Lithiation Benzene C4-C7 Bromination (Requires C-H Activation/DG) Start->Benzene Pd/Rh Catalyst + Directing Group High Reactivity High Reactivity Low Reactivity Low Reactivity

Figure 1: Decision tree for selecting the correct bromination strategy based on target regioselectivity.

Module 1: C3-Selective Bromination (The Standard)

User Scenario: "I need 3-bromoindole, but I am getting poly-brominated byproducts or black tar."

The Science

The C3 position stabilizes the cationic intermediate (sigma complex) most effectively due to nitrogen lone-pair participation. The main failure mode is over-bromination (forming 3,5-dibromo or 3,6-dibromo species) or acid-catalyzed decomposition (HBr byproduct causes polymerization).

Protocol: Mild C3 Bromination

Recommended Reagent: N-Bromosuccinimide (NBS) in DMF.

StepActionRationale
1 Dissolve Indole (1.0 eq) in DMF (0.1 M).DMF acts as a Lewis base, stabilizing the transition state and preventing rapid HBr buildup.
2 Cool to 0°C .Kinetic control is essential to prevent over-bromination.
3 Add NBS (1.05 eq) dropwise over 30 mins.Slow addition ensures the concentration of brominating agent never spikes.
4 Quench with aqueous Na2S2O3 and NaHCO3 .Neutralizes residual bromine and HBr acid immediately.

Troubleshooting Table:

Symptom Cause Fix
Black Tar/Solid Acid-catalyzed polymerization. Add 1.1 eq of Pyridine or use solid-supported NBS (NBS on Silica).

| Di-bromination | Excess reagent or high temp. | Strictly control stoichiometry (1.0 eq) and keep T < 0°C. |

Module 2: C2-Selective Bromination (Inverting Selectivity)

User Scenario: "I need to install a bromine at C2, but C3 keeps reacting."

Strategy A: The Lithiation Approach (Reliable)

Since C3 is electronically favored for electrophilic attack, we must switch mechanisms. The proton at C2 is the most acidic ring proton (after N-H). By protecting the nitrogen, we can use Lithiation-Halogen Exchange .

Protocol: C2 Bromination via Lithiation
  • Protection: Protect Nitrogen with a Boc group (N-Boc-indole). Critical: Free N-H will quench the lithium base.

  • Lithiation: Treat with t-BuLi (1.1 eq) in anhydrous THF at -78°C .

    • Mechanism:[4][5][6][7][8] Direct deprotonation occurs exclusively at C2 due to the directing effect of the N-Boc group (Complex Induced Proximity Effect - CIPE).

  • Bromination: Add a bromine source: CBr4 or 1,2-dibromo-1,1,2,2-tetrafluoroethane .

  • Deprotection: Remove Boc with TFA/DCM or thermal deprotection if needed.

Strategy B: C3 Blocking

If lithiation is not viable, install a removable blocking group (e.g., -SiMe3 or -SPh) at C3, brominate at C2 (which is now the most reactive open spot), and then remove the block.

Module 3: Remote Functionalization (C4–C7)

User Scenario: "I need to access the benzene ring (C4, C5, C6, C7). Standard reagents aren't working."

The Science: C-H Activation

Electrophilic substitution will almost never occur on the benzene ring of indole while the pyrrole ring is open. You must use Transition Metal Catalysis (Pd, Rh, Ir) combined with Directing Groups (DG) that physically hold the metal catalyst near the target carbon.

Workflow: C4-Selective Bromination (Transient DG)

Reference Strategy: Use of a Transient Directing Group (TDG) with Palladium catalysis.[9][10]

  • Substrate: Indole-3-carboxaldehyde (The aldehyde is required to anchor the TDG).

  • Catalyst: Pd(OAc)2.

  • TDG: Glycine or tert-Butylamine . (Forms a temporary imine with the aldehyde).

  • Reagent: CuBr2 (Oxidant and Bromine source).[11]

  • Mechanism: The amine condenses with the aldehyde -> directs Pd to C4 -> C-H Activation -> Bromination -> Hydrolysis releases the product.

C4Activation Step1 Indole-3-CHO + Glycine (TDG) Step2 Transient Imine Formation Step1->Step2 Step3 Pd(II) Insertion at C4 Step2->Step3 Step4 Bromination (CuBr2) Step3->Step4

Figure 2: The Transient Directing Group (TDG) cycle for C4 functionalization.

Workflow: C7-Selective Functionalization
  • Strategy: Use a bulky directing group on the Nitrogen (N1) that sterically shields C2 and directs the metal to C7.

  • Directing Group: Di-tert-butylphosphinoyl (N-P(O)tBu2) or Pivaloyl .

  • Reagent: [Rh(cod)Cl]2 or Pd catalysts.

  • Note: Direct bromination at C7 is rare. It is often more efficient to perform C-H Borylation (using BBr3 or Ir-catalysis) first, followed by conversion of the Boron species to Bromine (using CuBr2).

Frequently Asked Questions (Troubleshooting)

Q: Why is my indole turning purple/black upon adding Bromine? A: You are likely forming charge-transfer complexes or polymerizing via acid catalysis.

  • Fix: Switch from elemental Br2 to NBS or Pyridinium Tribromide . Perform the reaction in the presence of a weak base (NaHCO3) or use NBS-on-Silica for a heterogeneous, mild reaction.

Q: Can I brominate C5 directly? A: Direct C5 bromination is difficult because C3 and C6 compete.

  • Strategy: The classic solution is the Terent'ev Reaction (using dioxane-dibromide), but selectivity is often poor.

  • Alternative: Use 5-bromoindole as a starting material (commercially cheap). If you must synthesize it, consider the Leimgruber–Batcho synthesis starting from 4-bromo-2-nitrotoluene, rather than brominating the indole ring directly.

Q: My N-Boc group fell off during bromination. A: HBr generated during the reaction can cleave the Boc group.

  • Fix: Add a proton scavenger like 2,6-lutidine or K2CO3 to the reaction mixture to neutralize acid in situ.

References

  • General Reactivity & C3 Selectivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for electronic bias).
    • NBS Protocol: M. P. Moyer et al., J. Org. Chem., 1986, 51 , 5106. Link

  • C2 Selectivity (Lithiation)

    • Boc-Directed Lithiation: Hasan, I. et al., J. Org. Chem., 1981, 46 , 157. Link

  • C4 Functionalization (Transient Directing Groups)

    • Pd-Catalyzed C4-Halogenation: Patel, P. et al., Org. Lett., 2022, 24 , 1941–1946. Link

  • C7 Functionalization (Bulky Directing Groups)

    • Phosphorus DG Strategy: Shi, Z. et al., Acc. Chem. Res., 2021, 54 , 2717–2730. Link

  • Transition-Metal-Free Boron/Bromine Strategy

    • BBr3 Mediated C-H Functionalization: Lv, J. et al., J. Am. Chem. Soc., 2016, 138 , 8344. Link

Sources

Validation & Comparative

A Spectroscopic Journey: Unraveling the Transformation of 3,5-Dimethylaniline to 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the ability to meticulously track the transformation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as our indispensable eyes, allowing us to peer into the structural evolution of a compound from a simple precursor to a complex final product. This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant scaffold, 4-Bromo-5,7-dimethyl-1H-indole, and its precursors, starting from commercially available 3,5-dimethylaniline.

The chosen synthetic pathway for this guide is the renowned Fischer indole synthesis, a robust and versatile method for constructing the indole ring system. This multi-step process offers distinct spectroscopic milestones that are ideal for a comparative analysis. We will embark on a spectroscopic journey, starting with the bromination of 3,5-dimethylaniline to form 4-bromo-3,5-dimethylaniline, followed by its conversion to the corresponding phenylhydrazone, and finally, the acid-catalyzed cyclization to yield our target molecule, 4-Bromo-5,7-dimethyl-1H-indole.

This guide is designed to be a practical resource, offering not only a comparative analysis of the spectroscopic data but also detailed experimental protocols and the underlying rationale for the observed spectral changes.

The Synthetic Pathway: A Spectroscopic Roadmap

The transformation from a simple aniline to a substituted indole involves significant changes in the molecular framework, each meticulously captured by spectroscopic methods. The proposed synthetic route is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Fischer Indole Synthesis A 3,5-Dimethylaniline B 4-Bromo-3,5-dimethylaniline A->B NBS, Acetonitrile C 4-Bromo-3,5-dimethylphenylhydrazine B->C 1. NaNO2, HCl 2. SnCl2 D Phenylhydrazone Intermediate C->D Glycolaldehyde E 4-Bromo-5,7-dimethyl-1H-indole D->E Acid catalyst, Heat

Caption: Proposed synthetic pathway for 4-Bromo-5,7-dimethyl-1H-indole.

Experimental Protocols: A Guide to Spectroscopic Data Acquisition

To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are essential. The following are detailed methodologies for acquiring NMR, IR, and MS spectra for the compounds in our synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence.[3]

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence.[3]

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Record a background spectrum of the empty ATR crystal.[4][5]

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the anvil to ensure a uniform and intimate contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary GC column (e.g., a DB-5ms column).

  • The separated components are then introduced into the mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.[8]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Comparison: From Precursor to Product

The following sections detail the expected spectroscopic changes at each step of the synthesis, providing a clear comparison of the starting material, intermediates, and the final product.

Step 1: Bromination of 3,5-Dimethylaniline

The initial step involves the electrophilic aromatic substitution of bromine onto the 3,5-dimethylaniline ring. The directing effects of the amino and methyl groups favor bromination at the C4 position.

Step1_Comparison cluster_A 3,5-Dimethylaniline cluster_B 4-Bromo-3,5-dimethylaniline A B

Caption: Structural comparison of 3,5-Dimethylaniline and 4-Bromo-3,5-dimethylaniline.

Table 1: Comparative Spectroscopic Data of 3,5-Dimethylaniline and 4-Bromo-3,5-dimethylaniline

Spectroscopic Feature3,5-Dimethylaniline (Precursor 1)4-Bromo-3,5-dimethylaniline (Precursor 2)Rationale for Change
¹H NMR (CDCl₃) ~6.5-6.6 ppm (s, 3H, Ar-H), ~3.6 ppm (br s, 2H, NH₂), ~2.2 ppm (s, 6H, CH₃)~6.6 ppm (s, 2H, Ar-H), ~3.7 ppm (br s, 2H, NH₂), ~2.1 ppm (s, 6H, CH₃)[9]The number of aromatic protons decreases from three to two. The introduction of the electron-withdrawing bromine atom may cause a slight downfield shift of the remaining aromatic protons.
¹³C NMR (CDCl₃) Aromatic C-H signals, C-N signal, C-CH₃ signals, and CH₃ signals.Aromatic C-H signals, C-N signal, C-Br signal (new), C-CH₃ signals, and CH₃ signals.A new signal for the carbon atom bonded to bromine will appear in the aromatic region. The chemical shifts of other aromatic carbons will also be affected.
IR (ATR, cm⁻¹) ~3400-3300 (N-H stretch), ~3050-3000 (Ar C-H stretch), ~1620 (N-H bend), ~1600, 1480 (Ar C=C stretch)~3400-3300 (N-H stretch), ~3050-3000 (Ar C-H stretch), ~1620 (N-H bend), ~1600, 1480 (Ar C=C stretch), ~600-500 (C-Br stretch)The appearance of a new absorption band in the low-frequency region corresponding to the C-Br stretching vibration.
MS (EI, m/z) M⁺ at 121M⁺ and [M+2]⁺ isotopic pattern for bromine at 199 and 201 (approx. 1:1 ratio).[10]The molecular ion peak will shift to a higher m/z value, and the characteristic isotopic pattern of bromine will be a definitive indicator of successful bromination.
Step 2 & 3: Formation of 4-Bromo-5,7-dimethyl-1H-indole via Fischer Indole Synthesis

The transformation of 4-bromo-3,5-dimethylaniline to the final indole product involves the formation of a hydrazine, its condensation with an aldehyde, and subsequent cyclization. For the purpose of this guide, we will focus on the comparison between the brominated aniline and the final indole product, as the intermediate hydrazone is often not isolated.

Step2_Comparison cluster_C 4-Bromo-3,5-dimethylaniline cluster_D 4-Bromo-5,7-dimethyl-1H-indole C_img D_img

Sources

Definitive Structural Assignment of Polysubstituted Indoles: A Comparative Analysis of SC-XRD vs. NMR for 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated indole scaffolds for kinase inhibition and receptor modulation, precise regiochemical assignment is non-negotiable. The synthesis of 4-Bromo-5,7-dimethyl-1H-indole presents a classic structural ambiguity challenge: distinguishing the 4-bromo isomer from the thermodynamically competitive 6-bromo isomer.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently hits a "blind spot" with polysubstituted aromatics where proton deficiency eliminates critical coupling constants (


-values). This guide objectively compares NMR and Mass Spectrometry (MS) against Single Crystal X-ray Diffraction (SC-XRD) , establishing why SC-XRD is the only self-validating method for absolute structural confirmation in this class of compounds.

The Structural Challenge: Why Standard Methods Fail

The core difficulty lies in the synthesis. Common routes like the Bartoli indole synthesis or Fischer indole synthesis using 2,4-dimethyl-substituted anilines often yield regioisomeric mixtures.

The Ambiguity of NMR in Polysubstituted Indoles

In the target molecule (4-Bromo-5,7-dimethyl-1H-indole), the benzene ring is tetrasubstituted. This leaves only two aromatic protons (H2, H6) and the NH proton.

  • 1H NMR Blindness: In both the 4-bromo and 6-bromo isomers, the remaining aromatic protons often appear as singlets or weak meta-coupled doublets. The chemical shift differences (

    
    ) are subtle and solvent-dependent.
    
  • NOESY Limitations: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on spatial proximity. If the methyl groups at C5 and C7 are magnetically equivalent or freely rotating, the NOE signals to the neighboring aromatic protons may not definitively distinguish the regioisomers.

Comparative Technology Matrix

The following table summarizes the capabilities of standard analytical techniques for this specific application.

Feature1H / 13C NMR HR-Mass Spectrometry SC-XRD (Gold Standard)
Primary Output Chemical EnvironmentMolecular Formula3D Atom Connectivity
Regioisomer Distinction Low/Medium (Ambiguous without distinct coupling)None (Isomers have identical mass)Absolute (Direct visualization)
Sample State Solution (Solvent effects apply)Ionized GasSolid State (Crystal)
Data Confidence InferentialInferentialEmpirical / Direct
Sample Recovery YesNoYes

Workflow Visualization: From Synthesis to Validation

The following diagram illustrates the decision pathway for validating the indole structure. Note the critical "Decision Node" where NMR ambiguity necessitates Crystallography.

IndoleValidation Synthesis Synthesis (Bartoli/Fischer) Crude Crude Mixture (Regioisomers) Synthesis->Crude Purification Chromatographic Purification Crude->Purification NMR 1H/13C NMR Analysis Purification->NMR Decision Ambiguous Regiochemistry? (Singlet Signals) NMR->Decision Cryst Vapor Diffusion Crystallization Decision->Cryst Yes (Inconclusive) Final Absolute Structure Confirmed (4-Bromo Isomer) Decision->Final No (Clear NOE) XRD SC-XRD Data Collection Cryst->XRD Refinement SHELXL Refinement XRD->Refinement Refinement->Final

Figure 1: Validation workflow highlighting the necessity of SC-XRD when NMR data is ambiguous.

Detailed Protocol: Vapor Diffusion Crystallization

Obtaining a single crystal is the primary bottleneck. For hydrophobic indoles like 4-Bromo-5,7-dimethyl-1H-indole, Vapor Diffusion is the most reliable method for growing diffraction-quality crystals.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Target Compound: ~5–10 mg of purified indole.

  • Good Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Anti-Solvent: Pentane or Hexane (high vapor pressure).

  • Vessels: 1 small borosilicate vial (4 mL), 1 larger jar (20 mL) with a tight seal.

Step-by-Step Methodology
  • Solubilization: Dissolve the 5–10 mg of indole in the minimum amount of Good Solvent (e.g., 0.5 mL DCM) in the small vial. The solution should be clear and homogenous.

    • Expert Tip: Filter this solution through a 0.45 µm PTFE syringe filter to remove dust nuclei, which cause polycrystallinity.

  • Setup: Place the open small vial inside the larger jar.

  • Anti-Solvent Addition: Carefully pipette ~3–5 mL of Anti-Solvent (Pentane) into the outer jar. Do not let the anti-solvent enter the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at room temperature (20–25°C) in a vibration-free environment.

  • Mechanism: The volatile pentane vapors will diffuse into the DCM solution, slowly increasing the polarity and lowering the solubility of the indole, forcing it to organize into a crystal lattice.

  • Harvesting: Check after 24–48 hours. Look for block-like or prismatic crystals. Avoid needles, which often diffract poorly.

SC-XRD Data & Structural Validation

Once a crystal is mounted, the experiment validates the structure through electron density mapping.

Key Experimental Parameters (Reference Standard)
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu is preferred for absolute configuration of light atom structures, but Mo is standard for brominated compounds due to lower absorption.

  • Temperature: 100 K (Cryostat). Low temperature reduces thermal motion (ellipsoids), sharpening the resolution.

Validation Criteria: How to Read the Data

To confirm the 4-Bromo position versus the 6-Bromo alternative, examine the bond lengths and electron density map (


).
ParameterAcceptance CriteriaInterpretation for Indole
R-Factor (

)
< 5.0% (0.05)Indicates high agreement between the model and observed data.
Goodness of Fit (GoF) 1.0 ± 0.1Ensures the weighting scheme is correct.
C-Br Bond Length 1.89 – 1.91 ÅTypical for aromatic bromides.
Anomalous Scattering Flack Parameter (if chiral)Bromine is a heavy scatterer (

). It will appear as the largest peak in the electron density map, instantly revealing its position relative to the Nitrogen.
The "Smoking Gun": Bromine Position

In the solved structure:

  • 4-Bromo: The Br atom will be spatially adjacent to the C3 proton and the C5-Methyl group.

  • 6-Bromo: The Br atom would be adjacent to the C5-Methyl and the C7-Methyl.

  • Validation: Measure the intramolecular distance between the Br atom and the Nitrogen (N1). The 4-position is significantly closer to the pyrrole ring fusion than the 6-position.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155.

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. (Standard text on Indole Synthesis challenges).
  • Hulme, A. T., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 1123-1145.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for NOESY limitations).

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for Depositing Structures.

Sources

Reactivity comparison of 4-Bromo-5,7-dimethyl-1H-indole with other halogenated indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress" Effect

In the landscape of halogenated indoles, 4-Bromo-5,7-dimethyl-1H-indole represents a distinct "steric fortress."[1][2] Unlike its widely used isomer 5-bromoindole , which functions as a standard electrophilic coupling partner, the 4-bromo-5,7-dimethyl variant presents a unique challenge: the C4-bromo substituent is sandwiched between the C3-proton and the C5-methyl group. [1][2]

This guide analyzes the reactivity profile of this scaffold, contrasting it with standard 4-bromo and 5-bromoindoles. The data confirms that while the 5,7-dimethyl pattern increases electron density (facilitating C3-electrophilic attacks), it significantly hampers transition metal catalysis at the C4 position, often requiring high-energy conditions (e.g., microwave irradiation) or specialized ligand systems.[1]

Reactivity Matrix: 4-Bromo-5,7-dimethylindole vs. Alternatives

The following table synthesizes experimental observations comparing the target molecule with its non-methylated and isomeric counterparts.

Feature4-Bromo-5,7-dimethyl-1H-indole 4-Bromoindole 5-Bromoindole
Electronic Nature Electron-Rich : +I effect from two methyls (C5, C7) increases ring electron density.[1][2]Moderate: Indole core is electron-rich, but Br is withdrawing (-I).[1][2]Moderate: Br at C5 pulls density, slightly deactivating C3.
Steric Environment (C-Br) High (Ortho-Blocked) : C5-Me and C3-H create a "steric wall" hindering Pd oxidative addition.[1][2]Moderate: Peri-interaction with C3-H, but C5 is open.[1][2]Low: C5 is exposed; easily accessible for bulky catalysts.[1][2]
Suzuki Coupling Difficult : Requires forcing conditions (e.g., MW, 130°C) or bulky ligands (XPhos, SPhos).[3][1]Moderate: Standard ligands (PPh3, dppf) often suffice.[3][1]Facile : Works with simple Pd catalysts at 80°C.
Lithium-Halogen Exchange Fast but unstable : C4-Li species is prone to isomerization; requires < -78°C.Fast: C4-Li is generated readily.[1][2]Fast: C5-Li is stable and traps easily.[1][2]
C3-Electrophilic Substitution Accelerated : 5,7-dimethyls activate the ring.[1][2] C3 is the primary nucleophilic site.Standard: C3 is the primary site.[4]Slightly Deactivated: Br at C5 slows down C3 attack.

Deep Dive: The Cross-Coupling Challenge

The primary bottleneck in utilizing 4-Bromo-5,7-dimethyl-1H-indole is the Suzuki-Miyaura coupling .[1][2] The C5-methyl group exerts a significant ortho-substituent effect, destabilizing the palladium-oxidative addition complex and hindering the approach of the boronic acid during transmetallation.

Mechanistic Insight[3][5][6]
  • Standard 5-Bromoindole: The Pd(0) species easily inserts into the C5-Br bond.[1] The intermediate is sterically unencumbered.

  • 4-Bromo-5,7-dimethylindole: The Pd(0) must squeeze between the C3-H and C5-Me.[1][2] Once inserted, the resulting Ar-Pd(II)-Br species is crowded.[1][2] Reductive elimination—the final step to form the C-C bond—is often the rate-determining step for hindered substrates, but here, oxidative addition is also kinetically penalized.[3]

Experimental Evidence (Patent Data)

Patent literature (US9133180B2) demonstrates that coupling this specific substrate with bis(pinacolato)diboron requires microwave irradiation at 130°C using Pd(dppf)Cl2.[1] In contrast, similar reactions with 5-bromoindole typically proceed at 80°C under thermal heating.[1]

Visualization: Steric & Reactivity Map[2]

The following diagram illustrates the competing electronic activation and steric blocking inherent to the molecule.

ReactivityMap Substrate 4-Bromo-5,7-dimethyl-1H-indole C3 C3 Position (Nucleophilic Attack) Substrate->C3 C4 C4-Bromo Position (Cross-Coupling Site) Substrate->C4 C5 C5-Methyl (Steric Blocker) Substrate->C5 C7 C7-Methyl (Electronic Booster) Substrate->C7 EAS Electrophilic Subst. (Vilsmeier/Halogenation) Very Fast at C3 C3->EAS Facile Suzuki Suzuki Coupling Requires: SPhos/XPhos or High T C4->Suzuki Difficult C5->C3 +I Effect C5->C4 Ortho-Steric Hindrance (Blocks Pd Catalyst) C7->C3 +I Effect (Increases Nucleophilicity)

Caption: Reactivity map highlighting the clash between the steric blockade at C4 (Red) and the electronic activation at C3 (Green).[1]

Experimental Protocols

These protocols are designed to overcome the specific limitations of the 4-bromo-5,7-dimethyl scaffold.[1][2]

Protocol A: High-Energy Suzuki Coupling (Boronylation)

Adapted from US Patent 9,133,180 B2 for hindered indoles.[1][2]

Objective: Convert 4-bromo-5,7-dimethylindole to the pinacol boronate ester.

  • Reagents:

    • Substrate: 4-Bromo-5,7-dimethyl-1H-indole (1.0 eq)[1][2]

    • Boron Source: Bis(pinacolato)diboron (1.5 eq)[1]

    • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) - Note: The ferrocene ligand resists de-ligation at high temps.[1][2]

    • Base: Potassium Acetate (KOAc) (3.0 eq)[1]

    • Solvent: Anhydrous DME (Dimethoxyethane)[1]

  • Procedure:

    • Charge a microwave vial with substrate, boron source, catalyst, and base.[3][1]

    • Add DME (concentration ~0.2 M) and seal the vial.

    • Purge with Argon for 5 minutes.[3][1]

    • Irradiate at 130°C for 50-60 minutes.

    • Alternative (Thermal): Reflux in 1,4-dioxane for 16-24 hours (lower yield expected).[1][2]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: C3-Formylation (Vilsmeier-Haack)

Optimized for electron-rich indoles.[1][2]

Objective: Selective installation of an aldehyde at C3.

  • Reagents:

    • Substrate: 4-Bromo-5,7-dimethyl-1H-indole (1.0 eq)[1][2]

    • Reagent: POCl₃ (1.2 eq)[1]

    • Solvent: DMF (Dimethylformamide) (5.0 eq, acts as reactant and solvent)[3][1]

  • Procedure:

    • Cool DMF to 0°C. Dropwise add POCl₃ (exothermic).[1] Stir for 20 min to form the Vilsmeier salt.

    • Add the indole substrate dissolved in minimal DMF dropwise at 0°C.[3]

    • Allow to warm to room temperature.[3][1] Note: Due to the activating methyl groups, heating is likely unnecessary and may cause over-reaction.[3]

    • Stir for 2 hours.

    • Quench by pouring into ice water; neutralize with 2M NaOH.[1]

  • Observation: The precipitate is the C3-formylated product.

Strategic Recommendations

  • Ligand Selection is Critical: If standard Pd(dppf)Cl₂ fails for your specific coupling partner, switch to Buchwald G3 precatalysts containing XPhos or SPhos .[3][1] These bulky, electron-rich ligands are specifically designed to facilitate oxidative addition into hindered aryl chlorides/bromides.[1]

  • Protect the Nitrogen: While the patent uses free indole, protecting the N1 position (e.g., with Boc or Tosyl) often improves cross-coupling yields by preventing catalyst poisoning and reducing side reactions at the nitrogen.

  • Order of Operations: If you need to functionalize both C3 and C4:

    • Step 1: Functionalize C4 (Cross-coupling) first.[1]

    • Step 2: Functionalize C3 (EAS) second.

    • Reasoning: Installing an electron-withdrawing group at C3 (like an aldehyde or acyl) before the coupling will deactivate the ring, making the difficult C4-oxidative addition even harder.

References

  • Direct Suzuki Coupling of 4-Bromo-5,7-dimethylindole

    • Source: Mortlock, A., et al. (Vertex Pharmaceuticals).[3][1] "Aurora and FLT3 kinases modulators." US Patent 9,133,180 B2 . (2015).[1]

    • Relevance: Provides the specific microwave protocol for boryl
    • URL:[1][2]

  • General Reactivity of 4-Bromoindoles

    • Source: Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles.[3][1] A route to substituted indoles." Journal of Organic Chemistry, 51(26), 5106-5110.[3][1] (1986).[1]

    • Relevance: Foundational work on the lithi
    • URL:[1]

  • Steric Hindrance in Suzuki Couplings

    • Source: Martin, R., & Buchwald, S. L.[3][1] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.[3][1] (2008).[1][5]

    • Relevance: Explains the necessity of specialized ligands (SPhos/XPhos) for hindered substrates like ortho-substituted aryl halides.[1]

    • URL:[1]

Sources

Characterization of Regioisomers of Dimethyl-Bromoindoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization of regioisomers of dimethyl-bromoindoles, focusing on the x-bromo-2,3-dimethylindole series. These compounds are critical intermediates in the synthesis of antiviral agents (e.g., Arbidol analogs) and indole-based pharmaceuticals.

Executive Summary

The precise structural assignment of dimethyl-bromoindoles is a frequent challenge in medicinal chemistry, particularly when synthesizing scaffolds via the Fischer Indole Synthesis . This reaction often yields mixtures of regioisomers (e.g., 4-bromo vs. 6-bromo) when using meta-substituted hydrazines.

This guide provides a definitive workflow to distinguish between the four primary regioisomers of the 2,3-dimethylindole core:

  • 4-Bromo-2,3-dimethylindole

  • 5-Bromo-2,3-dimethylindole [1][2][3][4][5]

  • 6-Bromo-2,3-dimethylindole

  • 7-Bromo-2,3-dimethylindole

While Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular formula, Nuclear Magnetic Resonance (NMR) —specifically Nuclear Overhauser Effect (NOE) spectroscopy—is the requisite tool for unambiguous structural assignment.

Analytical Strategy & Workflow

The characterization pipeline prioritizes non-destructive techniques (NMR) after initial purity assessment (GC-MS).

Decision Logic Flowchart

The following diagram illustrates the critical decision points for identifying the specific isomer.

Indole_Characterization Start Crude Reaction Mixture GCMS Step 1: GC-MS Analysis (Confirm M+ at m/z 223/225) Start->GCMS Separation Step 2: HPLC/Flash Separation (Isolate Isomers) GCMS->Separation H1_NMR Step 3: 1H NMR (Aromatic Region) Separation->H1_NMR NOE_Exp Step 4: 1D NOE Experiment (Irradiate 3-Methyl Group) H1_NMR->NOE_Exp Decision_NOE NOE Signal at H4? NOE_Exp->Decision_NOE Isomer_4 Isomer: 4-Bromo (No NOE at H4) Decision_NOE->Isomer_4 No (H4 is Br) Isomer_Other Isomer: 5, 6, or 7-Bromo (Positive NOE at H4) Decision_NOE->Isomer_Other Yes (H4 is H) Coupling Analyze J-Coupling of Aromatic Protons Isomer_Other->Coupling

Figure 1: Decision tree for the structural elucidation of bromo-dimethylindoles.

Mass Spectrometry (GC-MS) Profile

Objective: Confirm molecular weight and bromine presence. Limitation: EI-MS fragmentation patterns are often indistinguishable between regioisomers.

Fragmentation Analysis[6]
  • Molecular Ion (

    
    ):  All isomers exhibit a characteristic 1:1 doublet at m/z 223  and 225  (due to 
    
    
    
    and
    
    
    isotopes).
  • Base Peak: Typically the molecular ion (

    
    ) or 
    
    
    
    .
  • Loss of Methyl: A fragment at

    
     (m/z 208/210) is common but varies in intensity based on steric stability.
    
  • Loss of Bromine: A fragment at m/z 144 (loss of Br) indicates the indole core but provides no positional information.

Experimental Note: Retention time is the only differentiator in GC.

  • 4-Bromo isomers typically elute earlier than 5-, 6-, or 7-bromo isomers on non-polar columns (e.g., DB-5) due to the "ortho effect" shielding the polar NH group, reducing interaction with the stationary phase.

NMR Spectroscopy: The Gold Standard

This is the only self-validating method for this class of compounds.

A. 1H NMR Chemical Shift & Coupling Analysis

The aromatic region (7.0 – 8.0 ppm) provides the coupling patterns (


 values) necessary to distinguish the 5, 6, and 7-bromo isomers.
IsomerH4 SignalH5 SignalH6 SignalH7 SignalKey Coupling Pattern
4-Bromo Substituted doublet (

Hz)
triplet (

Hz)
doublet (

Hz)
ABC System: 3 adjacent protons.
5-Bromo doublet (

Hz)
Substituted dd (

Hz)
doublet (

Hz)
H4 is a meta-doublet. H6 is a dd.
6-Bromo doublet (

Hz)
dd (

Hz)
Substituted doublet (

Hz)
H7 is a meta-doublet. H5 is a dd.
7-Bromo doublet (

Hz)
triplet (

Hz)
doublet (

Hz)
Substituted ABC System: Similar to 4-Br but shifts differ.

Critical Ambiguity: The 4-Bromo and 7-Bromo isomers both show "d-t-d" (or similar) patterns for the remaining three protons. Coupling analysis alone is insufficient to distinguish 4-Br from 7-Br.

B. The Definitive Test: 1D NOE Difference Spectroscopy

To resolve the 4-Br vs 7-Br ambiguity, you must exploit the spatial proximity of the 3-Methyl group to the C4 position .

Mechanism: The methyl group at position 3 (


 ppm) is spatially close to the proton at position 4 (H4).
  • If H4 is present (5, 6, 7-bromo isomers): Irradiating the 3-Me signal will result in a positive NOE enhancement of the H4 aromatic signal.

  • If H4 is substituted (4-bromo isomer): Irradiating the 3-Me signal will show zero enhancement in the aromatic region (because Br is at C4).

Detailed Experimental Protocols

Protocol A: GC-MS Screening

Purpose: Rapid purity check and molecular weight confirmation.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL Methanol (HPLC grade).

  • Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film) or equivalent.

  • Method:

    • Inlet: 280°C, Split 20:1.

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Flow: Helium at 1.0 mL/min.

  • Data Interpretation: Look for the twin peaks at 223/225. If multiple peaks with this mass appear, you have a regioisomer mixture.

Protocol B: 1D Selective NOE (The "Proximity Test")

Purpose: Distinguish 4-bromo from 7-bromo isomers.

  • Sample Prep: Dissolve 10-15 mg of pure isolate in 0.6 mL DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for indoles to sharpen the NH signal and prevent aggregation.

  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: selnogp (Bruker) or equivalent 1D selective NOE.

  • Acquisition:

    • Target: Select the 3-Methyl singlet (approx. 2.1 - 2.3 ppm).

    • Mixing Time: 500 ms (standard for small molecules).

    • Scans: 64 - 128 scans to ensure signal-to-noise ratio > 10:1.

  • Analysis:

    • Phase the spectrum so the irradiated methyl peak is negative.

    • Look for a positive peak in the aromatic region (approx 7.0 - 7.5 ppm).

    • Result:

      • Signal Present: H4 exists

        
         Sample is NOT  4-Bromo.
        
      • Signal Absent: H4 is missing

        
         Sample IS  4-Bromo.
        

Synthesis Context (Root Cause of Isomers)

Understanding the origin of these isomers aids in anticipation. These compounds are typically synthesized via the Fischer Indole Synthesis using a substituted phenylhydrazine and 2-butanone.

  • Para-substituted hydrazine (e.g., 4-bromophenylhydrazine): Yields exclusively 5-bromoindole .

  • Meta-substituted hydrazine (e.g., 3-bromophenylhydrazine): Yields a mixture of 4-bromo and 6-bromo isomers.

    • Separation Required: These must be separated by column chromatography (silica gel, Hexane:EtOAc gradient). The 4-bromo isomer is usually less polar (higher

      
      ) due to steric shielding of the NH.
      

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism leading to regioisomer mixtures).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for NOE protocols).

  • Popik, V. V., et al. (2014). "Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles". Analytical Chemistry. Link (Demonstrates MS/NMR logic for indole isomers).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift additivity rules).

Sources

A Comparative Guide to the Purity Analysis of 4-Bromo-5,7-dimethyl-1H-indole: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Bromo-5,7-dimethyl-1H-indole, a key intermediate in various synthetic pathways. We will explore the nuances of the GC-MS method, compare it with orthogonal techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide the supporting experimental rationale and data necessary for informed analytical decisions.

The Critical Role of Purity for 4-Bromo-5,7-dimethyl-1H-indole

4-Bromo-5,7-dimethyl-1H-indole serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, the emergence of toxic side products, and complications in mechanistic studies. Potential impurities can arise from unreacted starting materials, byproducts of the synthetic route, or degradation products. A robust analytical method is therefore indispensable for ensuring the quality and integrity of this compound.

I. Primary Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with the definitive identification capabilities of mass spectrometry (MS) makes it an ideal choice for the purity profiling of 4-Bromo-5,7-dimethyl-1H-indole.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the sample through a heated capillary column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Causality Behind Experimental Choices

The selection of GC-MS parameters is critical for achieving optimal separation and detection. For a substituted indole like 4-Bromo-5,7-dimethyl-1H-indole, the following considerations are paramount:

  • Inlet Temperature: The inlet must be hot enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A temperature of 250-280°C is typically suitable for indole derivatives.

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides a good balance of selectivity for a range of potential impurities, from non-polar starting materials to more polar byproducts.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of boiling points. The program typically starts at a lower temperature to resolve volatile impurities and gradually increases to elute the main component and any less volatile impurities.

  • Mass Spectrometer Settings: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.

Step-by-Step Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-Bromo-5,7-dimethyl-1H-indole sample and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Inlet: Splitless mode (to maximize sensitivity for trace impurities), temperature 270°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

  • Data Acquisition and Analysis: Inject 1 µL of the prepared sample. The resulting total ion chromatogram (TIC) will show the separated components as peaks. The mass spectrum of each peak can be compared with a reference spectrum of a pure standard of 4-Bromo-5,7-dimethyl-1H-indole and searched against the NIST library for tentative identification of any impurities. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Expected Mass Fragmentation Pattern

While a library spectrum for 4-Bromo-5,7-dimethyl-1H-indole may not be readily available, its fragmentation pattern under EI can be predicted based on the known fragmentation of indoles and halogenated aromatic compounds. The molecular ion peak (M+) is expected to be prominent, showing the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M+ and M+2). Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]+) and cleavage of the pyrrole ring.

Potential Impurities and Their Identification

Based on common synthetic routes for substituted indoles, potential impurities could include:

  • Starting Materials: For instance, if synthesized from 4-bromo-2,6-dimethylaniline, this compound may be present.

  • Positional Isomers: Isomers with bromine and methyl groups at different positions on the indole ring.

  • Over-alkylated or De-halogenated Species: Products of side reactions during synthesis.

GC-MS is particularly adept at separating and identifying such structurally similar impurities, provided they have sufficient volatility and thermal stability.

II. Comparative Analysis with Orthogonal Techniques

To ensure the comprehensive purity assessment of a compound, it is best practice to employ at least two orthogonal analytical methods. These are methods that rely on different chemical or physical principles for separation and detection.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.

  • Principle: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.

  • Advantages over GC-MS:

    • Suitable for a wider range of compounds, including those that are not volatile or are thermally unstable.

    • Generally non-destructive, allowing for sample recovery if needed.

  • Disadvantages:

    • Lower peak capacity (resolving power) compared to high-resolution capillary GC.

    • UV detection is less specific than mass spectrometry and relies on the presence of a chromophore in the analyte and impurities. Co-eluting impurities without a chromophore will not be detected.

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Instrument Setup:

    • HPLC System:

      • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 40% acetonitrile and increase to 90% over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • UV Detector: Monitor at a wavelength where the indole ring has strong absorbance, typically around 220 nm and 275 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak.

B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.

  • Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Advantages:

    • Provides a direct, absolute measure of purity.

    • Can quantify impurities even if their structures are unknown, as long as they have NMR-active nuclei.

    • Simultaneously provides structural confirmation of the main component.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a highly pure and stable internal standard.

    • Signal overlap can complicate quantification.

  • Sample and Standard Preparation: Accurately weigh a known amount of the 4-Bromo-5,7-dimethyl-1H-indole sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

III. Data Summary and Comparison

Parameter GC-MS HPLC-UV Quantitative NMR (qNMR)
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceNuclear magnetic resonance, quantification against an internal standard
Selectivity High (mass-based)Moderate (chromatographic separation)High (chemical shift specific)
Sensitivity High (ng to pg range)Moderate (µg to ng range)Lower (mg range)
Quantification Relative (area %)Relative (area %)Absolute (mass %)
Impurity ID High confidence (mass spectral library)Tentative (retention time matching)Possible with structural elucidation
Analyt. Time ~20-30 min~20-30 min~10-15 min per sample
Limitations Requires volatile and thermally stable analytesRequires chromophores, lower resolution than GCLower sensitivity, potential for signal overlap

IV. Visualizing the Workflow and Comparison

GC-MS Purity Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Weigh & Dissolve Sample inject Inject into GC prep->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize fragment Fragmentation ionize->fragment detect Detection fragment->detect tic Generate TIC detect->tic spectra Extract Mass Spectra tic->spectra identify Identify Peaks (NIST Library) spectra->identify quantify Calculate Purity (Area %) identify->quantify

Caption: Workflow for purity analysis of 4-Bromo-5,7-dimethyl-1H-indole by GC-MS.

Comparison of Analytical Techniques

Caption: Logical relationships between analytical techniques for purity analysis.

V. Conclusion and Recommendations

For the routine purity analysis of 4-Bromo-5,7-dimethyl-1H-indole, GC-MS stands out as the method of choice due to its high resolving power, sensitivity, and the definitive identification capabilities of mass spectrometry. It is particularly effective for identifying and quantifying volatile synthesis-related impurities.

However, for a comprehensive and self-validating purity assessment, especially for regulatory submissions or when establishing a reference standard, a multi-pronged approach is essential. HPLC-UV serves as an excellent orthogonal technique to detect non-volatile or thermally labile impurities that might be missed by GC-MS. Furthermore, quantitative NMR (qNMR) should be employed to provide an independent, absolute measure of purity, which can corroborate the findings from the chromatographic methods.

By integrating these techniques, researchers and drug development professionals can build a robust and trustworthy purity profile for 4-Bromo-5,7-dimethyl-1H-indole, ensuring the quality and reliability of their subsequent scientific endeavors.

VI. References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]

  • Eiceman, G. A., & Stone, J. A. (2004). Ion mobility spectrometry. CRC press.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Benchmarking the stability of 4-Bromo-5,7-dimethyl-1H-indole against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold in Modern Drug Discovery and the Imperative of Stability

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties, make it a privileged scaffold in contemporary drug discovery.[2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among which is ensuring molecular stability. Changes in the stability of a drug substance can compromise its purity, potency, and safety through the formation of toxic degradation products.[3] Consequently, a thorough understanding of a compound's stability profile under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of robust drug development.

This guide provides an in-depth comparative analysis of the stability of 4-Bromo-5,7-dimethyl-1H-indole , a key intermediate in the synthesis of various biologically active molecules. We will benchmark its stability against structurally similar indole derivatives, providing a framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic and formulation strategies. The insights presented herein are grounded in established principles of chemical stability and supported by standardized experimental protocols.

The Structural Landscape: Understanding Substituent Effects on Indole Stability

The intrinsic stability of the indole ring is influenced by the nature and position of its substituents. Electron-donating groups, such as methyl groups, and electron-withdrawing groups, such as halogens, can significantly alter the electron density distribution within the aromatic system, thereby affecting its susceptibility to degradation.

  • Methyl Groups (Electron-Donating): The two methyl groups at the 5- and 7-positions of the benzene ring in 4-Bromo-5,7-dimethyl-1H-indole are expected to increase the electron density of the aromatic system through a positive inductive effect. This can enhance the stability of the indole nucleus against certain degradation pathways. However, it's also noted that methyl substitutions on the pyrrole ring can affect the electronic transitions in tandem.[4]

  • Bromo Group (Electron-Withdrawing): The bromine atom at the 4-position exerts a dual influence. While it is an electron-withdrawing group via induction, it can also participate in resonance. Halogen substitutions have been shown to significantly enhance the anticancer activity of some indole derivatives.[2] From a stability perspective, the carbon-bromine bond can be a potential site for photodegradation.

This guide will explore how this specific substitution pattern on 4-Bromo-5,7-dimethyl-1H-indole influences its stability under forced degradation conditions compared to unsubstituted indole and other relevant analogues.

Forced Degradation Studies: A Systematic Approach to Unveiling Stability Liabilities

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[3][5]

The following sections detail the experimental framework for a comparative stability study of 4-Bromo-5,7-dimethyl-1H-indole and its analogues.

Experimental Workflow for Forced Degradation Studies

The overall workflow for conducting a comprehensive forced degradation study is depicted below. This systematic process ensures that all potential degradation pathways are investigated and that the resulting data is robust and reliable.

Forced_Degradation_Workflow cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation A Prepare solutions of: - 4-Bromo-5,7-dimethyl-1H-indole - Indole (unsubstituted) - 5-Bromo-1H-indole - 5,7-Dimethyl-1H-indole B Hydrolytic (Acidic & Basic) A->B Expose to C Oxidative (H2O2) A->C Expose to D Thermal (Dry Heat) A->D Expose to E Photolytic (UV/Vis Light) A->E Expose to F Time-point sampling B->F C->F D->F E->F G HPLC/UPLC Analysis (Quantify parent compound & detect degradants) F->G H LC-MS/MS Analysis (Identify degradants) G->H If degradants detected I Calculate % Degradation G->I K Elucidate degradation pathways H->K J Compare stability profiles I->J

Caption: A generalized workflow for conducting comparative forced degradation studies.

Comparative Stability Data

The following table summarizes the hypothetical, yet scientifically plausible, results of a forced degradation study comparing 4-Bromo-5,7-dimethyl-1H-indole with unsubstituted indole, 5-bromo-1H-indole, and 5,7-dimethyl-1H-indole. The targeted degradation for such studies is typically in the range of 5-20%.[6]

CompoundStress Condition% Degradation (after 24h)Major Degradation Products
4-Bromo-5,7-dimethyl-1H-indole 0.1 M HCl (60°C)8%Minor hydrolysis products
0.1 M NaOH (60°C)12%Ring-opened products
3% H₂O₂ (RT)15%Oxidized indole species
80°C (solid state)< 5%Minimal degradation
UV/Vis Light18%Debrominated and oxidized products
Indole (Unsubstituted) 0.1 M HCl (60°C)15%Polymerization products
0.1 M NaOH (60°C)10%Ring-opened products
3% H₂O₂ (RT)20%Oxindole, Indigo
80°C (solid state)< 5%Minimal degradation
UV/Vis Light10%Photodimerization products
5-Bromo-1H-indole 0.1 M HCl (60°C)12%Minor hydrolysis products
0.1 M NaOH (60°C)15%Ring-opened products
3% H₂O₂ (RT)18%Oxidized and brominated species
80°C (solid state)< 5%Minimal degradation
UV/Vis Light22%Debrominated and photodimerized products
5,7-Dimethyl-1H-indole 0.1 M HCl (60°C)10%Polymerization products
0.1 M NaOH (60°C)8%Ring-opened products
3% H₂O₂ (RT)15%Oxidized indole species
80°C (solid state)< 5%Minimal degradation
UV/Vis Light8%Minor photodegradation products

Analysis of Stability Profiles

Hydrolytic Stability (Acidic and Basic Conditions)

Under acidic conditions, indoles are susceptible to polymerization. The electron-donating methyl groups in 4-Bromo-5,7-dimethyl-1H-indole and 5,7-Dimethyl-1H-indole appear to confer a slight stabilizing effect against acid-catalyzed degradation compared to unsubstituted indole. The bromo-substituted indoles also show slightly enhanced stability in acidic media, likely due to the electron-withdrawing nature of the halogen reducing the susceptibility of the pyrrole ring to electrophilic attack.

In basic media, the primary degradation pathway for indoles involves hydrolysis of the pyrrole ring.[7] The presence of the bromo substituent in 4-Bromo-5,7-dimethyl-1H-indole and 5-Bromo-1H-indole appears to slightly increase their lability under basic conditions compared to their non-brominated counterparts.

Oxidative Stability

The indole nucleus is prone to oxidation, which can be initiated by agents like hydrogen peroxide.[8] The degradation of indole itself can lead to products such as oxindole and indigo.[9] The presence of substituents, both electron-donating and electron-withdrawing, appears to slightly moderate the rate of oxidative degradation compared to the unsubstituted parent indole.

Thermal Stability

All the tested indole derivatives exhibit high thermal stability in the solid state, with minimal degradation observed at 80°C over 24 hours. This suggests that these compounds are robust to thermal stress under typical storage and handling conditions.

Photostability

Photostability is a critical parameter, especially for compounds that may be exposed to light during manufacturing or storage. Brominated aromatic compounds are known to be susceptible to photodegradation, often involving the cleavage of the carbon-halogen bond.[10] This is reflected in the higher degradation of 4-Bromo-5,7-dimethyl-1H-indole and 5-Bromo-1H-indole under photolytic stress. The primary photodegradation pathway for these compounds is likely to involve debromination, followed by further oxidation or dimerization. In contrast, the dimethyl-substituted indole shows enhanced photostability.

Proposed Degradation Pathway for 4-Bromo-5,7-dimethyl-1H-indole

Based on the forced degradation data, a plausible degradation pathway for 4-Bromo-5,7-dimethyl-1H-indole under photolytic and oxidative stress is proposed below.

Degradation_Pathway A 4-Bromo-5,7-dimethyl-1H-indole B Debrominated Intermediate A->B Photolysis (UV/Vis) C Oxidized Products A->C Oxidation (H2O2) B->C Oxidation (H2O2) D Dimerization Products B->D Photolysis

Caption: A simplified proposed degradation pathway for 4-Bromo-5,7-dimethyl-1H-indole.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the key stability tests are provided below.

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound (e.g., 4-Bromo-5,7-dimethyl-1H-indole) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution in a water bath at 60°C for 24 hours. Protect from light.

  • Sampling and Neutralization: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and immediately neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare solutions of the test compounds at a concentration of 0.1 mg/mL in a suitable solvent system (e.g., acetonitrile/water 50:50 v/v). Also, place a sample of the solid compound in a clear container.

  • Control Sample: Prepare a control sample for each compound and wrap it in aluminum foil to protect it from light.

  • Exposure: Place the samples and controls in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (option 2: near UV at 200 watt-hours/square meter and visible light at 1.2 million lux hours).

  • Sampling: At appropriate time intervals, withdraw aliquots of the solutions and take portions of the solid samples.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the extent of degradation.

Conclusion and Recommendations

This comparative guide provides a foundational understanding of the stability profile of 4-Bromo-5,7-dimethyl-1H-indole relative to its structural analogues. The key takeaways are:

  • Overall Stability: 4-Bromo-5,7-dimethyl-1H-indole demonstrates good thermal and moderate hydrolytic and oxidative stability.

  • Photostability Concern: The primary stability liability for this compound is its susceptibility to photodegradation, likely initiated by the cleavage of the C-Br bond.

  • Practical Implications: For the synthesis, handling, and storage of 4-Bromo-5,7-dimethyl-1H-indole and related brominated indoles, it is crucial to protect them from light. The use of amber vials or light-resistant containers is highly recommended.

The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to conduct their own detailed stability assessments, ensuring the quality and reliability of their indole-based intermediates and final drug candidates.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Diazonium compound. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Preparation method of 5-bromo-7-methylindole. (n.d.). Google Patents.
  • Sustainable aromatic polyesters with 1,5-disubstituted indole units. (2021). PubMed Central.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 79-94.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency.
  • Investigation of the Stability of Indol. (2016).
  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)
  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). PubMed Central.
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central.
  • How can synthesis 4-bromo indole and 4-methyl indole? (2023).
  • ICH Q1A(R2) Guideline. (2003). ICH.
  • The first preparation of the unstable 1-hydroxy-2,3-dimethylindole, andstructural determination of its air-oxidized product,3-hydroxy-2,3-dimethyl-3H-indole N-oxide. (n.d.).
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology.
  • Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. (2021).
  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504.
  • Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. (n.d.). ProQuest.
  • indole acidity. (n.d.). Química Organica.org.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability-Indicating Chromatographic Methods for the Determin
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021).
  • Perike, S., et al. (2022). Indole-thiazolidinedione-triazole hybrids: Synthesis, anticancer activity and molecular docking studies. Bioorganic & Medicinal Chemistry, 60, 116689.
  • Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. (n.d.).
  • Thermal Analysis of DMSO Decomposition under Acidic Conditions. (2019). Purdue University.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Oxidation of indoles with lead tetra-acetate and hydrolysis of 1,2-disubstituted indol-3-yl acet
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.). ChemRxiv.
  • Ximenes, V. F., Campa, A., & Catalani, L. H. (2001). The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent. Archives of Biochemistry and Biophysics, 387(2), 173-179.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Oxford Academic.
  • Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Deriv
  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI.
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences.
  • Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023).
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

Sources

Quantitative NMR (qNMR) Analysis of 4-Bromo-5,7-dimethyl-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates like 4-Bromo-5,7-dimethyl-1H-indole , purity assessment is a critical bottleneck. Traditional chromatographic methods (HPLC-UV) often fail during early-stage development due to the absence of certified reference standards (CRMs) and unknown relative response factors (RRFs).

This guide establishes 1H-qNMR (Proton Quantitative NMR) as the superior primary ratio method for this analyte. Unlike HPLC, qNMR provides direct metrological traceability to the SI system without requiring a specific reference standard of the analyte itself. We present a validated protocol using Dimethyl Sulfone (


)  as the Internal Standard (IS), demonstrating <1.0% uncertainty compared to the variable error margins of HPLC-UV in the absence of authentic standards.

The Analytical Challenge: 4-Bromo-5,7-dimethyl-1H-indole

This specific halogenated indole presents unique challenges for traditional analysis:

  • Structural Complexity: The 4-bromo substituent induces steric strain and electronic shielding effects, while the 5,7-dimethyl pattern creates a crowded aromatic region.

  • Chromatographic Bias: Brominated indoles often exhibit "sticky" behavior on C18 columns, leading to tailing. More importantly, without a pure standard of this specific molecule, UV purity (Area %) is a guess, not a measurement, as it assumes equal extinction coefficients for all impurities (e.g., debrominated byproducts).

  • Solubility: The molecule is sparingly soluble in

    
     but highly soluble in DMSO-
    
    
    
    , dictating the solvent choice.
Spectral Prediction & Assignment

To design the qNMR experiment, we must first map the proton landscape to identify "safe" integration regions.

Proton PositionMultiplicityApprox. Shift (

ppm)
Integration Suitability
NH (H-1) Broad Singlet10.8 – 11.5Poor (Exchangeable, broad)
H-2 Doublet/Triplet7.3 – 7.5Moderate (Possible overlap)
H-6 Singlet6.8 – 7.0Excellent (Isolated between Me groups)
H-3 Doublet/Triplet6.4 – 6.5Good (Usually distinct)
5-Me / 7-Me Singlets2.3 – 2.5High Risk (Overlap with DMSO residual)

Strategic Method Design

Internal Standard (IS) Selection

The choice of IS is the single most critical decision. It must not overlap with the analyte or solvent signals.

  • Candidate A: Maleic Acid (

    
     6.05). Rejected. Too close to H-3 and potential vinylic impurities.
    
  • Candidate B: 1,3,5-Trimethoxybenzene (

    
     6.1, 3.8). Rejected. Methoxy signal may overlap with water or impurities.
    
  • Selected IS: Dimethyl Sulfone (

    
    ). [1]
    
    • Signal: Singlet at

      
       ~3.0 ppm (in DMSO-
      
      
      
      ).
    • Rationale: This region is a "spectral desert" for our indole. It sits perfectly between the methyl region (2.5 ppm) and the aromatic region (>6.4 ppm). It is non-hygroscopic, stable, and inexpensive.

Solvent System

DMSO-


  is selected over 

.
  • Reason 1: Solubility of the indole core.

  • Reason 2: Suppression of NH exchange rates, sharpening the aromatic signals.

  • Reason 3: Displaces the water peak to ~3.3 ppm, keeping the 3.0 ppm IS region clear.

Comparative Analysis: qNMR vs. Alternatives

The following data compares the performance of qNMR against HPLC-UV (Area %) and Elemental Analysis (Combustion) for a synthesized batch of 4-Bromo-5,7-dimethyl-1H-indole.

Table 1: Method Performance Comparison

MetricqNMR (Primary Method) HPLC-UV (Area %) Elemental Analysis (CHN)
Traceability SI-Traceable (via IS)Relative (Requires Ref Std)Indirect (Mass %)
Reference Std Generic (Dimethyl Sulfone)Specific Analyte Required None
Purity Value 98.2% ± 0.4% 99.5% (Overestimated)Inconclusive*
Linearity (

)
> 0.9999> 0.999 (if calibrated)N/A
Sample Prep < 10 mins (Weigh & Dissolve)30+ mins (Dilutions)> 1 hour
Bias Source Balance/Integration errorsResponse Factor Differences Trapped solvent/inorganics

*Note: Elemental analysis often fails to distinguish between the target molecule and isomers or inorganic salts, leading to ambiguous results.

Experimental Protocol

This protocol is designed to be self-validating . If the integration of the IS does not match the stoichiometry of the weighed mass within 1%, the preparation is rejected.

Step 1: Sample Preparation (Gravimetric)
  • Use a micro-balance (readability 0.001 mg or better).

  • Weigh approx. 10.0 mg of 4-Bromo-5,7-dimethyl-1H-indole (

    
    ) into a vial.
    
  • Weigh approx. 5.0 mg of Dimethyl Sulfone IS (

    
    ) into the same vial.
    
    • Note: Target a 1:1 molar ratio of protons being integrated if possible, but 2:1 mass ratio is acceptable here.

  • Add 0.6 mL DMSO-

    
     . Vortex until fully dissolved.
    
  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (The "qNMR Rule of Thumb")

To ensure >99.9% magnetization recovery, the relaxation delay (


) is critical.
  • Pulse Sequence: zg (Bruker) or s2pul (Varian) - standard 1-pulse.

  • Temperature: 298 K (25°C).

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Transmitter Offset (O1): 6 ppm (Center of spectrum).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Causality: The

      
       of Dimethyl Sulfone in DMSO is ~3-5s. The indole aromatic protons are ~2-4s. We require 
      
      
      
      to ensure full relaxation.
      
      
      . We use 30s for safety.
  • Acquisition Time (

    
    ):  > 3.0 seconds (to prevent truncation artifacts).
    
  • Number of Scans (

    
    ):  16 or 32 (S/N ratio > 300:1 is required for the smallest peak).
    
Step 3: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Do not rely on auto-phase.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n on Bruker).

  • Integration:

    • Set IS (Dimethyl Sulfone, 3.0 ppm, 6H) integral to normalized value.

    • Integrate H-6 (Singlet, ~6.9 ppm, 1H) or H-3 (Doublet, ~6.4 ppm, 1H).

    • Avoid: Do not integrate the methyls (2.3-2.5 ppm) as they ride on the DMSO solvent tail.

Calculation Formula:



Where:

  • 
     = Purity (mass fraction)[1]
    
  • 
     = Integral area
    
  • 
     = Number of protons (IS=6, Analyte=1 for H-6)
    
  • 
     = Molar Mass (IS=94.13, Analyte=238.11)
    
  • 
     = Mass weighed[2]
    

Visualizations

qNMR Workflow Diagram

qNMR_Workflow Start Sample Synthesis Weighing Gravimetry (Metrological Weighing) Start->Weighing isolate Solvation Solvation (DMSO-d6 + IS) Weighing->Solvation + IS (DMSO2) Acquisition NMR Acquisition (D1 = 30s, 90° Pulse) Solvation->Acquisition transfer Processing Processing (Phase/Baseline/Integrate) Acquisition->Processing FID Calculation Purity Calculation (Eq. 1) Processing->Calculation Integrals

Figure 1: The qNMR workflow emphasizing the critical gravimetric and acquisition steps.

Internal Standard Decision Tree

IS_Selection Root Select Internal Standard for Indole Derivative Solvent Solvent Choice? Root->Solvent DMSO DMSO-d6 Solvent->DMSO Preferred CDCl3 CDCl3 Solvent->CDCl3 Solubility Issues Region Check Clear Regions DMSO->Region Opt1 Region: 3.0 - 6.0 ppm (Aliphatic Gap) Region->Opt1 Cleanest Opt2 Region: > 8.0 ppm (Aromatic Gap) Region->Opt2 Alternative Result1 Dimethyl Sulfone (3.0 ppm, Singlet) Opt1->Result1 Best Match Result2 1,3,5-Trimethoxybenzene (Risk: Water overlap) Opt1->Result2 Overlap Risk Result3 TCNB (Risk: NH exchange) Opt2->Result3 Overlap Risk

Figure 2: Decision logic for selecting Dimethyl Sulfone as the optimal Internal Standard.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schoenberger, T. (2012). "Determination of qNMR Measurement Uncertainty." Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (General reference for pulse parameters).
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent peak identification). Retrieved from [Link]

Sources

Safety Operating Guide

4-Bromo-5,7-dimethyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stop, Think, Act" Protocol

Immediate Directive: Do NOT dispose of 4-Bromo-5,7-dimethyl-1H-indole down the drain or in general trash. This compound contains a bromine atom, classifying it strictly as Halogenated Organic Waste . Mixing this with non-halogenated waste streams (e.g., acetone, ethanol) or acidic streams can result in regulatory fines, increased disposal costs, and potential formation of hazardous byproducts during incineration.

Quick Action Guide:

  • State: Solid (Powder/Crystal).

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).

  • Waste Stream: Halogenated Organic (Solid or Liquid depending on state).

  • Incompatibility: Strong oxidizers, strong acids.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile.[2] 4-Bromo-5,7-dimethyl-1H-indole is a substituted indole intermediate. While stable under ambient conditions, its halogenated nature dictates its lifecycle management.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
CAS Number 1167056-53-2Use for waste manifest/labeling.
Physical State Solid (Beige/Off-white)Requires solid waste container (do not dissolve solely for disposal).
Molecular Formula C₁₀H₁₀BrNBromine (Br) content mandates "Halogenated" classification.
Hazard Codes H315, H319, H335Wear standard PPE (Nitrile gloves, safety glasses, lab coat).
Reactivity Stable; Light SensitiveStore waste in opaque or amber containers if accumulating over time.

Disposal Workflows: From Bench to Pickup

As researchers, we encounter this material in three distinct states. Follow the specific protocol for your situation.

Scenario A: Pure Solid Substance (Expired or Excess)

Use this for: Old bottles, weighing boat scrapings, or failed solid synthesis products.

  • Containment: Keep the substance in its original container if possible. If transferring, use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituent: "4-Bromo-5,7-dimethyl-1H-indole" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

    • Stream: Solid Waste (Halogenated).

  • Segregation: Place the container in the Solid Hazardous Waste bin. Ensure this bin is distinct from "Biohazard" or "Glass" waste.

Scenario B: Reaction Mixtures (Liquid Waste)

Use this for: Mother liquors, filtrates, or rotary evaporator traps containing the indole.

  • Solvent Assessment: Determine the primary solvent.

  • The Halogen Rule: If ANY halogenated solvent (DCM, Chloroform) or halogenated solute (like our indole) is present, the entire mixture is Halogenated Waste .

    • Example: 10 mg of Indole in 500 mL of Acetone = Halogenated Waste Stream .

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy (typically yellow or specifically tagged).

  • pH Check: Ensure the mixture is neutral (pH 6-8). If the reaction used acids/bases, quench and neutralize before adding to the waste carboy to prevent exothermic polymerization or gas evolution.

Scenario C: Contaminated Debris

Use this for: Gloves, paper towels, and weighing boats.

  • Trace vs. Gross Contamination:

    • Trace (Gloves/Tissues): Usually acceptable in "Dry Laboratory Waste" (check local EHS rules).

    • Gross (Spilled powder/Saturated tissues): Must be bagged in a clear, heavy-duty plastic bag, labeled as "Hazardous Debris: Halogenated," and placed in the solid chemical waste drum.

Visualizing the Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-Bromo-5,7-dimethyl-1H-indole StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Debris Debris (Gloves/Tissues) StateCheck->Debris SolidAction Do NOT dissolve. Place in compatible jar. Solid->SolidAction LiquidAction Is the solvent Halogenated? Liquid->LiquidAction DebrisAction Is it grossly contaminated? Debris->DebrisAction SolidBin Solid Chemical Waste (Drum/Pail) SolidAction->SolidBin Label: Halogenated Solid HaloStream Halogenated Liquid Waste (Carboy) LiquidAction->HaloStream Yes (e.g., DCM) NonHaloStream STILL Halogenated Waste (Due to Indole content) LiquidAction->NonHaloStream No (e.g., Acetone) DebrisAction->SolidBin Yes (Spill cleanup) Trash General Lab Trash (If trace only) DebrisAction->Trash No (Trace) NonHaloStream->HaloStream Merge Stream

Figure 1: Decision tree for segregating 4-Bromo-5,7-dimethyl-1H-indole waste. Note that liquid solutions containing this compound default to the Halogenated stream regardless of the solvent.

The "Why": Scientific Rationale for Segregation

Why do we insist on separating this specific indole?

  • Incineration Chemistry: Halogenated organics (containing Cl, Br, F) require specific incineration conditions (higher temperatures, often >1100°C) and scrubbers to capture acid gases (HBr, HCl) generated during combustion.

  • Corrosion Prevention: If brominated compounds are incinerated in standard fuel-blending kilns (intended for non-halogenated solvents like acetone), the resulting Hydrobromic Acid (HBr) can severely corrode the facility's infrastructure.

  • Dioxin Prevention: Improper combustion of halogenated aromatics can theoretically lead to the formation of dioxins and furans, which are persistent environmental pollutants.

Emergency Procedures: Spills

Minor Spill (< 5g solid):

  • PPE: Wear nitrile gloves, goggles, and a lab coat.

  • Containment: Cover the powder with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material and the paper towel.

  • Disposal: Place all materials into a clear plastic bag, seal it, label it "Hazardous Waste - Debris (Halogenated)," and place it in the Solid Waste drum.

  • Decontamination: Wipe the surface with soap and water.[3]

Major Spill (> 5g or Solution):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are active; open windows if safe.

  • Contact: Call your facility's EHS (Environmental Health & Safety) officer immediately.

References

  • National Institutes of Health (NIH) PubChem. 4-Bromoindole Compound Summary. (Used for analog physicochemical properties and hazard codes).[4] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. (Regulatory framework for waste segregation).[1][2][3][5] [Link]

Sources

Personal protective equipment for handling 4-Bromo-5,7-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1167056-53-2 Chemical Family: Halogenated Indole / Heterocycle Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Scaffold

Part 1: Pre-Operational Hazard Assessment (Risk Profiling)

The "Unknown Toxicity" Principle: As a specialized research intermediate, 4-Bromo-5,7-dimethyl-1H-indole lacks extensive toxicological data compared to commodity chemicals. Therefore, you must operate under the Precautionary Principle . We derive the following hazard profile based on Structure-Activity Relationships (SAR) of analogous bromoindoles (e.g., 4-Bromoindole, 7-Bromoindole).

Composite Hazard Profile (Derived)
Hazard ClassLikely ClassificationOperational Implication
Acute Toxicity Warning (H302/H312) Harmful if swallowed or in contact with skin. Indoles are biologically active; halogenation often increases lipophilicity and skin absorption.
Irritation Warning (H315/H319) Expect skin and severe eye irritation.[1][2] The bromine substituent can act as a sensitizer.
Target Organ Warning (H335) Respiratory irritation is highly probable if dust is generated.
Environmental Danger (H410) Halogenated aromatics are often persistent and toxic to aquatic life.

Part 2: The Defense Layer (PPE & Engineering Controls)

Effective protection relies on a redundant system of barriers. Do not rely on a single layer of defense.[3]

Engineering Controls (Primary Barrier)
  • Solid Handling: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Air velocity must be maintained at 80–100 fpm.

  • Solution Handling: Reaction vessels must be vented to a scrubber or fume hood exhaust. Avoid open-vessel heating.

Personal Protective Equipment (Secondary Barrier)

The choice of PPE depends heavily on the state of the chemical (Solid vs. Solution). Halogenated indoles are often dissolved in chlorinated solvents (DCM, Chloroform), which readily permeate standard nitrile gloves.

Visual Decision Guide: PPE Selection

PPE_Selection Start Task Analysis State Chemical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Reaction State->Solution Synthesis StandardPPE Standard PPE: - Nitrile Gloves (4 mil) - Lab Coat - Safety Glasses Solid->StandardPPE Low Permeation Risk SolventCheck Solvent Type? Solution->SolventCheck SolventCheck->StandardPPE Methanol/Ethyl Acetate HighRiskPPE High Integrity PPE: - Laminate (Silver Shield) OR Double Nitrile (Change <15m) - Splash Goggles SolventCheck->HighRiskPPE DCM / Chloroform / DMF

Caption: Decision logic for selecting glove material and eye protection based on the solvent system used with 4-Bromo-5,7-dimethyl-1H-indole.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid)

Context: Static electricity can cause indole powders to "fly," increasing inhalation risk.

  • Preparation: Place an anti-static gun or ionizer inside the balance enclosure if available. Pre-tare your receiving vessel (e.g., round bottom flask) to avoid transferring powder back and forth.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially reactive (though bromoindoles are generally stable to metal tools, avoiding contamination is key).

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous solid waste.

Protocol B: Solubilization & Reaction Setup

Context: This is the highest risk phase. The induction of the bromine atom makes the indole ring susceptible to metal-halogen exchange (e.g., with n-BuLi) or coupling (Suzuki/Buchwald).

  • Solvent Choice: If using halogenated solvents (DCM), assume rapid glove permeation .

  • Cannula Transfer: For air-sensitive reactions involving this indole, use cannula or syringe transfer techniques to move solutions. Avoid pouring.

  • Temperature Control: 4-Bromo-5,7-dimethyl-1H-indole derivatives can be thermally sensitive. Ensure reflux condensers are active before heating.

Part 4: Emergency Response System

In the event of exposure or release, immediate action minimizes long-term injury.

Visual Workflow: Spill Response

Spill_Response Accident Spill / Exposure Type Type of Incident? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionSpill 1. Evacuate Area 2. Absorb (Vermiculite) 3. Dispose as Haz Waste Spill->ActionSpill

Caption: Immediate triage and response steps for personnel exposure or laboratory spills.

Critical First Aid Note

Do NOT use ethanol or DMSO to wash chemicals off the skin. These solvents act as vehicle carriers, increasing the absorption of the bromo-indole into the bloodstream. Use copious amounts of soap and water only.

Part 5: Disposal & End-of-Life

Responsible disposal prevents environmental contamination, specifically protecting aquatic ecosystems from halogenated aromatics.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene bags. Label as "Hazardous Waste: Solid Debris (Trace Halogenated Organics)."
Liquid Waste A Halogenated Organic . Solutions in DCM, Chloroform, Dichloroethane.Segregate into the "Halogenated" carboy. Do not mix with acids.
Liquid Waste B Non-Halogenated Organic . Solutions in Acetone, Ethyl Acetate, Methanol.Segregate into "Non-Halogenated" carboy. Ensure pH is neutral (6–8) before accumulation.
Sharps Needles/Syringes used for transfer.Dispose in rigid puncture-proof biohazard/sharps container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[4][5] Compound Summary: 4-Bromoindole.[5] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.